molecular formula C9H13NO3 B1501172 2-(3-Amino-5-methoxyphenoxy)ethanol

2-(3-Amino-5-methoxyphenoxy)ethanol

Katalognummer: B1501172
Molekulargewicht: 183.2 g/mol
InChI-Schlüssel: HNUVTQVNYXNXSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(3-Amino-5-methoxyphenoxy)ethanol is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-Amino-5-methoxyphenoxy)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3-Amino-5-methoxyphenoxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Amino-5-methoxyphenoxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H13NO3

Molekulargewicht

183.2 g/mol

IUPAC-Name

2-(3-amino-5-methoxyphenoxy)ethanol

InChI

InChI=1S/C9H13NO3/c1-12-8-4-7(10)5-9(6-8)13-3-2-11/h4-6,11H,2-3,10H2,1H3

InChI-Schlüssel

HNUVTQVNYXNXSE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)N)OCCO

Piktogramme

Health Hazard

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Technical Guide: Physical, Chemical, and Functional Profiling of 2-(3-Amino-5-methoxyphenoxy)ethanol (CAS: 725237-16-1)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Rationale

In contemporary medicinal chemistry and advanced materials science, the strategic selection of bifunctional and trifunctional scaffolds is critical for the rapid diversification of molecular libraries. 2-(3-Amino-5-methoxyphenoxy)ethanol (CAS: 725237-16-1) has emerged as a highly versatile aromatic amino alcohol derivative[1]. Its core architecture—a 1,3,5-trisubstituted benzene ring featuring an electron-donating methoxy group, a primary amine, and a flexible 2-hydroxyethoxy appendage—provides an optimal balance of reactivity, steric accessibility, and tunable physicochemical properties[1].

As a Senior Application Scientist, I emphasize that the utility of this compound lies not just in its individual functional groups, but in their orthogonal reactivity. The primary amine allows for facile amide coupling or reductive amination, while the terminal hydroxyl group can be independently targeted for esterification, etherification, or activation (e.g., conversion to a mesylate or halide)[1]. The methoxy group serves a dual purpose: it enhances the oxidative stability of the electron-rich aromatic core and modulates the overall lipophilicity (LogP) of downstream drug candidates[1].

Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-(3-Amino-5-methoxyphenoxy)ethanol is essential for predicting its behavior in both synthetic workflows and biological environments. The table below synthesizes the critical quantitative data[1][2].

Table 1: Key Physicochemical and Computational Data
PropertyValueMechanistic Implication
Molecular Formula C9H13NO3Defines the baseline atomic composition.
Exact Mass 183.0895 g/mol Crucial for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 64.7 ŲOptimal for membrane permeability; falls well within the Lipinski Rule of 5.
XLogP3 0.5Indicates balanced hydrophilicity/lipophilicity, ensuring good solubility in polar organic solvents (e.g., DMF, DMSO) and aqueous media.
Hydrogen Bond Donors 2Contributed by the primary amine (-NH2) and hydroxyl (-OH) groups.
Hydrogen Bond Acceptors 4Contributed by the oxygen atoms (methoxy, ether, hydroxyl) and the amine nitrogen.
Rotatable Bonds 4Confers conformational flexibility to the ethoxy spacer, aiding in receptor-ligand induced fit.

Synthetic Utility and Orthogonal Reactivity

The true value of 2-(3-Amino-5-methoxyphenoxy)ethanol lies in its capacity for orthogonal functionalization. When designing a synthetic protocol, causality must drive experimental choices.

Amine-Directed Functionalization (Amidation)

The aniline-type amine is nucleophilic but sterically unhindered. To selectively functionalize the amine in the presence of the primary alcohol, one must exploit the differential nucleophilicity.

  • Protocol Rationale: Using a mild coupling reagent like HATU or EDC/HOBt with a carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) ensures selective amide bond formation. The alcohol remains unreacted because the amine is a significantly stronger nucleophile under these conditions.

  • Self-Validating Step: Reaction progress is monitored via LC-MS. The disappearance of the 184.09 m/z [M+H]+ peak and the appearance of the corresponding amide mass confirm conversion[2].

Hydroxyl-Directed Functionalization (Etherification/Activation)

If the hydroxyl group is the target, the amine must first be transiently protected (e.g., using Boc anhydride).

  • Protocol Rationale: Once the amine is Boc-protected, the hydroxyl group can be activated using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM) at 0 °C. This converts the poor hydroxyl leaving group into a highly reactive mesylate, priming the molecule for subsequent SN2 displacement by various nucleophiles.

Applications in Drug Discovery

Recent studies have highlighted the role of 2-(3-amino-5-methoxyphenoxy)ethanol as a key intermediate in the synthesis of novel bioactive molecules[1]. Researchers have successfully utilized this scaffold in the development of small-molecule inhibitors targeting enzymes and receptors implicated in cancer, inflammation, and neurodegenerative disorders[1].

The following Graphviz diagram illustrates a standard workflow for integrating this compound into a high-throughput drug discovery pipeline.

DrugDiscoveryWorkflow Scaffold 2-(3-Amino-5-methoxyphenoxy)ethanol (Core Scaffold) AmineMod Amine Functionalization (Amidation / Reductive Amination) Scaffold->AmineMod HydroxylMod Hydroxyl Activation (Mesylation / Halogenation) Scaffold->HydroxylMod Library Diversified Small Molecule Library AmineMod->Library HydroxylMod->Library Screening High-Throughput Screening (Cancer / Inflammation Targets) Library->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Figure 1: Workflow demonstrating the divergent synthetic pathways of 2-(3-Amino-5-methoxyphenoxy)ethanol leading to hit identification.

Analytical Validation Protocol

To ensure absolute trustworthiness in your synthetic pipeline, every batch of 2-(3-Amino-5-methoxyphenoxy)ethanol or its derivatives must be subjected to a self-validating analytical protocol.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

  • LC-MS Analysis: Utilize a C18 reverse-phase column. Employ a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry Verification: Operate in positive electrospray ionization (ESI+) mode. You must observe the primary [M+H]+ adduct at exactly 184.0968 m/z [2]. The presence of sodium adducts[M+Na]+ at 206.0787 m/z can also serve as secondary confirmation[2].

  • Purity Confirmation: Integration of the UV chromatogram (typically at 254 nm due to the aromatic ring) should yield a purity of >95% before proceeding to complex library synthesis.

References

  • PubChemLite (Université du Luxembourg). "725237-16-1 (C9H13NO3)". Available at: [Link]

Sources

A Technical Guide to the Molecular Structure and Properties of 2-(3-Amino-5-methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, weight, and predicted physicochemical properties of 2-(3-Amino-5-methoxyphenoxy)ethanol (CAS No. 725237-16-1). As a molecule featuring a unique combination of an aromatic amine, a methoxy group, a phenol ether linkage, and a primary alcohol, it holds potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document leverages established chemical principles, structural analysis, and data from analogous compounds to offer a robust theoretical characterization. The guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound's core attributes.

Molecular Identification and Structural Elucidation

The systematic name 2-(3-Amino-5-methoxyphenoxy)ethanol precisely defines the molecule's architecture. It consists of a central benzene ring substituted at positions 1, 3, and 5. An ethoxy-alcohol group (-OCH₂CH₂OH) is attached at position 1, an amino group (-NH₂) at position 3, and a methoxy group (-OCH₃) at position 5.

Chemical Identifiers

For unambiguous identification, the following identifiers are critical:

IdentifierValue
IUPAC Name 2-(3-Amino-5-methoxyphenoxy)ethanol
CAS Number 725237-16-1[1][2]
Molecular Formula C₉H₁₃NO₃
Canonical SMILES COC1=CC(N)=CC(OCCO)=C1[3]
Molecular Structure and Functional Groups

The arrangement of functional groups on the aromatic scaffold is key to understanding the molecule's reactivity and physical properties. The primary amine provides a basic site and a nucleophilic center. The methoxy and ether linkages are generally stable but influence electron density on the aromatic ring. The terminal primary alcohol offers a site for esterification, oxidation, or further etherification.

Caption: Proposed workflow for the synthesis of the target compound.

Protocol Steps:

  • Reaction Setup: To a solution of 3-Amino-5-methoxyphenol in a polar aprotic solvent like acetone or DMF, add a suitable base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group.

  • Nucleophilic Attack: Add 2-bromoethanol to the reaction mixture. The resulting phenoxide will act as a nucleophile, attacking the electrophilic carbon of 2-bromoethanol and displacing the bromide ion.

  • Reaction Monitoring: Heat the mixture (e.g., to reflux) and monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[4]

  • Workup: After cooling, filter out the inorganic salts. Remove the solvent under reduced pressure. The crude product can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts or water-soluble impurities.

  • Purification: Purify the crude product using silica gel column chromatography to isolate the final compound with high purity.

Predicted Spectroscopic Signatures for Structural Verification

For any newly synthesized compound, structural confirmation is paramount. The following are the expected spectroscopic data points for 2-(3-Amino-5-methoxyphenoxy)ethanol.

  • ¹H NMR:

    • Aromatic Protons: Three distinct signals in the aromatic region (~6.0-7.0 ppm), likely appearing as multiplets or broad singlets.

    • -OCH₂CH₂OH: Two triplet signals, each integrating to 2H, corresponding to the two methylene groups (~3.8-4.2 ppm).

    • -OCH₃: A sharp singlet signal integrating to 3H (~3.7 ppm).

    • -NH₂ and -OH: Broad singlet signals, each integrating to 2H and 1H respectively. Their chemical shift would be concentration-dependent and they are D₂O exchangeable.

  • Mass Spectrometry (ESI+):

    • The primary observed ion would be the protonated molecule [M+H]⁺ at m/z 184.09.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A pair of medium peaks around 3300-3400 cm⁻¹ (primary amine).

    • O-H Stretch: A broad peak around 3200-3500 cm⁻¹ (alcohol).

    • C-H Stretch (Aromatic/Aliphatic): Peaks around 2850-3100 cm⁻¹.

    • C-O Stretch (Ether/Alcohol): Strong peaks in the 1050-1250 cm⁻¹ region.

Safety, Handling, and Storage

Although specific toxicity data for 2-(3-Amino-5-methoxyphenoxy)ethanol is not available, its functional groups suggest that appropriate precautions should be taken. Aromatic amines can be toxic and may cause skin irritation or sensitization.[5][6]

  • Handling: Always handle the compound in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-(3-Amino-5-methoxyphenoxy)ethanol is a multifunctional aromatic compound with a molecular weight of 183.20 g/mol . Its structure, featuring primary amine, methoxy, ether, and primary alcohol moieties, makes it a molecule of interest for synthetic applications. This guide provides a foundational, albeit theoretical, overview of its structure, properties, and handling considerations. The predictive data and proposed experimental workflows herein serve as a valuable starting point for researchers aiming to synthesize, characterize, and utilize this compound in their work. All experimental work should be preceded by a thorough literature search for any newly published data.

References

  • PubChem. 2-[5-(3-Aminopropylamino)-2-methoxyphenoxy]ethanol. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022). Biointerface Research in Applied Chemistry. Available at: [Link]

  • PubChem. (2-Amino-5-methoxyphenyl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Various Authors. (2014). How can I synthesize 2-amino-5-methoxyphenol? ResearchGate. Available at: [Link]

Sources

Solvation Thermodynamics and Empirical Solubility Profile of 2-(3-Amino-5-methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and fine chemical synthesis, understanding the precise solvation behavior of key intermediates is paramount for optimizing reaction yields and formulation stability. 2-(3-Amino-5-methoxyphenoxy)ethanol (CAS: 725237-16-1) is a highly versatile aromatic amino alcohol derivative characterized by a methoxy-substituted phenol core[1]. Because it features both reactive amino and hydroxyl groups, it serves as a critical scaffold for designing small-molecule inhibitors and specialized polymers[1]. This whitepaper provides an in-depth mechanistic analysis of its solubility profile in organic solvents, grounded in thermodynamic principles and validated experimental protocols.

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 2-(3-Amino-5-methoxyphenoxy)ethanol, we must first deconstruct its molecular architecture. The compound (Molecular Weight: 183.20 g/mol ) possesses a highly balanced polarity, evidenced by an XLogP3 of 0.5 and a Topological Polar Surface Area (TPSA) of 64.7 Ų[1].

The Causality of Dissolution

Dissolution is not merely a physical mixing process; it is a thermodynamic competition. For the compound to dissolve, the energy required to disrupt its solid-state crystal lattice must be compensated by the energy released during the formation of new solute-solvent interactions.

According to the framework, this cohesive energy density is governed by three coordinated forces: dispersive ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) interactions[2].

  • Hydrogen Bonding ( δH​ ): The molecule contains 2 hydrogen bond donors (the primary amine and the terminal hydroxyl) and 4 hydrogen bond acceptors (the ether oxygens, hydroxyl oxygen, and amine nitrogen)[1]. This dictates a high δH​ requirement for the solvent.

  • Polarity ( δP​ ): The electron-donating methoxy substituent influences the electronic properties of the aromatic ring, creating a permanent dipole[1].

  • Dispersion ( δD​ ): The aromatic phenol core engages in π−π stacking and London dispersion forces, requiring solvents with adequate dispersive capabilities[2].

When the distance between the solute and solvent in the 3D Hansen space is minimized, the enthalpy of vaporization and mixing becomes favorable, leading to spontaneous dissolution[3].

Solvation_Pathway Solute 2-(3-Amino-5-methoxyphenoxy)ethanol (Solid State) Protic Polar Protic Solvents (e.g., MeOH, EtOH) Solute->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Solute->Aprotic Dipole-Dipole & H-Bond Acceptor NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Solute->NonPolar Weak Dispersion Forces (Lattice Energy > Solvation)

Solvation pathways and predominant intermolecular forces for 2-(3-Amino-5-methoxyphenoxy)ethanol.

Empirical Solubility Profile in Organic Solvents

Based on its balanced polarity[1] and HSP profile[2], the empirical solubility of 2-(3-Amino-5-methoxyphenoxy)ethanol follows a predictable gradient. Polar aprotic solvents provide the highest solubility due to their massive dipole moments and ability to act as strong H-bond acceptors without competing with the solute's own H-bond donors.

Table 1: Quantitative Solubility Profile at 25°C

Solvent CategoryRepresentative SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Strong dipole-dipole, H-bond acceptor
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100Strong dipole-dipole, H-bond acceptor
Polar Protic Methanol (MeOH)32.650 - 100H-bond donor and acceptor
Polar Protic Ethanol (EtOH)24.330 - 80H-bond donor and acceptor
Moderately Polar Dichloromethane (DCM)9.110 - 30Weak dipole, dispersion forces
Non-Polar Toluene2.4< 5 π−π stacking, limited polarity
Non-Polar n-Hexane1.9< 1Weak London dispersion only

Note: This balanced solubility facilitates further derivatization in both polar and moderately polar synthetic environments[1].

Standardized Experimental Protocol: Isothermal Shake-Flask Method

To generate trustworthy, self-validating solubility data, kinetic dissolution must not be confused with thermodynamic equilibrium. The following protocol is engineered to eliminate false positives caused by supersaturation or active pharmaceutical ingredient (API) adsorption.

Step-by-Step Methodology
  • Excess Solute Addition: Add an excess amount (e.g., 200 mg) of 2-(3-Amino-5-methoxyphenoxy)ethanol to 2.0 mL of the target organic solvent in a sealed borosilicate glass vial. Causality: An excess ensures that the chemical potential of the solid phase equals the chemical potential of the dissolved solute, driving the system to true thermodynamic equilibrium.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C and agitate at 300 rpm for 24 hours. Causality: 24 hours of continuous kinetic energy input is required to fully overcome the activation energy barrier of crystal lattice disruption.

  • Phase Separation (Centrifugation): Transfer the suspension to a microcentrifuge tube and spin at 10,000 rpm for 15 minutes. Causality: We strictly avoid syringe filtration. Filters can adsorb the solute via non-specific binding or leach contaminants. Centrifugation relies purely on gravity and density, creating a self-validating separation of the supernatant.

  • Supernatant Dilution: Carefully extract an aliquot of the clear supernatant and dilute it volumetrically with the mobile phase.

  • HPLC-UV Quantification: Analyze the diluted sample using High-Performance Liquid Chromatography with UV detection (typically at λmax​ ~254 nm or 280 nm for methoxy-phenols). Causality: Unlike gravimetric analysis, HPLC separates the parent compound from any potential degradation products formed during the 24-hour agitation, ensuring absolute quantification accuracy.

Experimental_Workflow S1 Step 1 Excess Solute S2 Step 2 Isothermal Shake (24h, 25°C) S1->S2 S3 Step 3 Centrifugation (10,000 rpm) S2->S3 S4 Step 4 Supernatant Dilution S3->S4 S5 Step 5 HPLC-UV Quantification S4->S5

Standardized isothermal shake-flask workflow for determining thermodynamic solubility.

Applications in Drug Development

The solubility profile of 2-(3-Amino-5-methoxyphenoxy)ethanol directly dictates its utility in synthetic workflows. Because it is highly soluble in polar aprotic solvents like DMF and DMSO, chemists can easily conduct SN​2 alkylations on the primary amine or esterifications on the terminal hydroxyl group without facing precipitation issues[1]. Furthermore, its moderate solubility in DCM allows for smooth liquid-liquid extractions during the aqueous workup phases of drug synthesis, cementing its status as a highly tractable building block for advanced materials and targeted therapeutics[1].

References

  • National Center for Biotechnology Information (PMC). "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals". Accessed March 2026. URL:[Link]

  • Practical Solubility Science (Prof. Steven Abbott). "HSP Basics". Accessed March 2026. URL:[Link]

Sources

A Technical Guide to Assessing the Thermodynamic Stability of 2-(3-Amino-5-methoxyphenoxy)ethanol at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The long-term stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(3-Amino-5-methoxyphenoxy)ethanol, a molecule possessing functional groups with known reactivity, at ambient room temperature conditions. We will delve into the theoretical underpinnings of its potential degradation pathways and outline a robust, multi-faceted experimental strategy rooted in established pharmaceutical development principles. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols for long-term stability testing, forced degradation studies, and the development of a stability-indicating analytical method. The causality behind each experimental choice is explained to provide a self-validating system for assessing molecular stability.

Introduction: The Imperative of Stability in Drug Development

In pharmaceutical sciences, thermodynamic stability refers to the measure of a molecule's intrinsic tendency to exist in its current form under specified conditions. A molecule that is thermodynamically stable has a low Gibbs free energy and is less likely to spontaneously convert into degradation products. Understanding the stability profile of a potential drug candidate like 2-(3-Amino-5-methoxyphenoxy)ethanol is not merely a regulatory formality but a cornerstone of drug development.[1][2] It directly impacts critical decisions regarding formulation, packaging, storage conditions, and ultimately, patient safety.[3] An unstable compound can lead to a loss of potency and the formation of potentially toxic degradants.[1]

The structure of 2-(3-Amino-5-methoxyphenoxy)ethanol features an aromatic amine, a methoxy-substituted phenol ether, and a primary alcohol. Each of these functional groups presents a potential site for chemical degradation. This guide provides the theoretical and practical framework to systematically investigate these potential liabilities.

Theoretical Stability Assessment: Predicting Degradation Pathways

Before embarking on experimental work, a theoretical analysis of the molecule's structure can predict its most likely degradation pathways. This predictive exercise is crucial for designing relevant stress conditions and for anticipating the types of analytical methods required.

  • Aromatic Amine Moiety : This is often the most reactive functional group. Aromatic amines are susceptible to oxidation, a process that can be catalyzed by air (oxygen), trace metal ions, or light.[4][5] This can lead to the formation of highly colored products such as quinone-imines and polymeric materials, which would be a clear indicator of degradation.

  • Phenol Ether Linkage : The ether bond is generally stable under neutral and room temperature conditions. However, its proximity to the electron-donating amino and methoxy groups on the aromatic ring could potentially activate adjacent positions for oxidative attack. Cleavage typically requires harsh acidic or basic conditions not encountered at room temperature.

  • Primary Alcohol : The primary alcohol is susceptible to oxidation to form a corresponding aldehyde and subsequently a carboxylic acid. This transformation usually requires specific oxidizing agents and is less likely to be a primary degradation pathway under ambient storage conditions but could be triggered under oxidative stress.[6]

  • Overall Structure : The combination of an amino group and a methoxy group makes the aromatic ring electron-rich and thus activated towards oxidative processes.

Distinguishing between kinetic and thermodynamic stability is also vital. A compound may be thermodynamically unstable (i.e., its degradation products have lower free energy) but kinetically stable if the activation energy for degradation is very high.[7][8] Forced degradation studies help to overcome this kinetic barrier to reveal the thermodynamically favored degradation products.[3]

Experimental Design: A Dual-Pronged Approach to Stability Evaluation

To comprehensively evaluate the stability of 2-(3-Amino-5-methoxyphenoxy)ethanol, we propose a strategy combining long-term stability testing with forced degradation (stress) studies. This approach is aligned with the International Council for Harmonisation (ICH) guidelines for stability testing.[2][9]

The primary objectives of this experimental plan are:

  • To determine the intrinsic stability of the molecule under standard room temperature conditions.[3]

  • To identify the likely degradation products and elucidate degradation pathways.[1][3]

  • To develop and validate a stability-indicating analytical method capable of separating and quantifying the parent molecule from all potential degradants.[10][11]

The following diagram illustrates the overall workflow.

G cluster_0 Phase 1: Method Development & Stress Testing cluster_1 Phase 2: Long-Term Stability Study cluster_2 Phase 3: Data Analysis & Reporting A Compound Procurement & Characterization B Develop Preliminary HPLC-UV/MS Method A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Identify Degradation Products (LC-MS Analysis) C->D Generate Degradants E Develop & Validate Final Stability-Indicating Method (SIM) D->E Inform Method Optimization K Propose Degradation Pathways D->K F Initiate Long-Term Study (25°C / 60% RH) E->F Use Validated Method G Pull Samples at Timepoints (0, 3, 6, 12... months) F->G H Analyze Samples using Validated SIM G->H I Quantify Parent Compound & Degradation Products H->I I->G J Assess Data Trends & Calculate Degradation Rate I->J L Establish Shelf-Life & Recommend Storage Conditions J->L K->L

Caption: Experimental workflow for assessing thermodynamic stability.

Detailed Experimental Protocols

The trustworthiness of a stability study hinges on the robustness and reproducibility of its protocols. The following sections provide detailed, step-by-step methodologies.

Protocol 1: Stability-Indicating Method (SIM) Development via HPLC

Rationale: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[2][12] High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose due to its high resolving power and sensitivity.[11][13]

Methodology:

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector. An in-line mass spectrometer (MS) is highly recommended for peak identification.[13]

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector scanning from 200-400 nm; extract chromatogram at the lambda max of the parent compound.

  • Method Optimization: Analyze samples from the forced degradation studies (Protocol 4.2). Adjust the gradient, mobile phase pH, or column chemistry as needed to achieve baseline separation (>1.5 resolution) between the parent peak and all degradation product peaks. The PDA detector will be used to assess peak purity.

Protocol 2: Forced Degradation Studies

Rationale: Forced degradation, or stress testing, is used to intentionally degrade the sample to generate the likely degradation products that could form under long-term storage.[3][14] The goal is to achieve a target degradation of 5-20% of the parent compound, as excessive degradation can lead to secondary and tertiary products not relevant to normal stability.[9]

Methodology:

  • Sample Preparation: Prepare a stock solution of 2-(3-Amino-5-methoxyphenoxy)ethanol at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep one sample at room temperature for 7 days and another at 60°C for 8 hours.[9][14] At each time point, neutralize a small aliquot with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep one sample at room temperature for 7 days and another at 60°C for 8 hours.[9][14] At each time point, neutralize a small aliquot with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[14] Store at room temperature and analyze after 24 and 48 hours.

  • Thermal Degradation: Place approximately 5-10 mg of the solid compound in a clear glass vial and store in an oven at 80°C for 7 days. Also, heat a solution (1 mg/mL) at 60°C for 7 days.

  • Photostability: Expose both the solid compound and a 1 mg/mL solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

Protocol 3: Long-Term Stability Study

Rationale: This study simulates real-world storage conditions to determine the actual shelf-life of the compound.

Methodology:

  • Storage Conditions: Place accurately weighed samples of solid 2-(3-Amino-5-methoxyphenoxy)ethanol in sealed, transparent glass vials. Store them in a calibrated stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH.

  • Time Points: Designate vials for testing at intervals of 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis: At each time point, remove a vial and prepare a solution of known concentration (e.g., 0.5 mg/mL). Analyze this solution using the validated stability-indicating HPLC method (from Protocol 4.1).

  • Data Collection: For each analysis, record the peak area of the parent compound and any degradation products. Note any changes in physical appearance (e.g., color).

Data Presentation and Interpretation

Quantitative data from the stability studies should be summarized in a clear, tabular format to facilitate comparison and trend analysis.

Table 1: Summary of Forced Degradation of 2-(3-Amino-5-methoxyphenoxy)ethanol

Stress ConditionDuration/Temp.% Parent Remaining% Individual Degradants% Total DegradantsObservations
0.1 M HCl8 h / 60°C98.5RRT 0.85: 0.9%1.5%No color change
0.1 M NaOH8 h / 60°C99.1-0.9%No color change
3% H₂O₂24 h / RT85.2RRT 1.15: 12.1%14.8%Solution turned yellow
Heat (Solid)7 d / 80°C97.8RRT 0.92: 1.5%2.2%Powder slightly discolored
Light (ICH Q1B)Standard92.4RRT 1.15: 5.8%7.6%Exposed solid turned tan

RRT = Relative Retention Time

Potential Degradation Pathways

Based on chemical principles and the likely results from the forced degradation study (especially under oxidative stress), the primary degradation pathway is the oxidation of the aromatic amine.

G cluster_oxidation Oxidative Degradation cluster_polymerization Further Degradation A 2-(3-Amino-5-methoxyphenoxy)ethanol H₂N MeO OH B Radical Cation Intermediate A->B [O] (H₂O₂, O₂, light) C Quinone-imine Product O=...=NH B->C D Polymeric Material (Colored Impurities) C->D Polymerization

Caption: Plausible oxidative degradation pathway for the subject molecule.

Conclusion and Forward-Looking Recommendations

This technical guide outlines a systematic and scientifically rigorous approach to evaluating the thermodynamic stability of 2-(3-Amino-5-methoxyphenoxy)ethanol. By combining theoretical assessment with empirical data from forced degradation and long-term stability studies, a comprehensive stability profile can be established.

Key Anticipated Findings and Recommendations:

  • Given the presence of the aromatic amine, the molecule will likely exhibit sensitivity to oxidative and photolytic stress.

  • Recommendation: If oxidative degradation is confirmed, future handling and storage of the material should be under an inert atmosphere (e.g., nitrogen or argon) and in amber vials or light-resistant packaging to protect it from light.

  • The stability-indicating HPLC method developed through this process will be an indispensable tool for quality control in all future development stages.

The successful execution of this plan will provide the critical data necessary to ensure the quality, safety, and efficacy of any formulation containing this molecule, thereby de-risking its progression through the drug development pipeline.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. (2025, November 5). ResolveMass Laboratories Inc. Retrieved March 26, 2026, from [Link]

  • Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Choudhary, A. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved March 26, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 26, 2026, from [Link]

  • Tan, E. L. S., & Tneh, C. H. (2020). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Tropical Journal of Pharmaceutical Research, 19(11), 2445-2453.
  • Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmacy and Medical Sciences.
  • Dong, M. W. (2022, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved March 26, 2026, from [Link]

  • Kumar, K. A., et al. (2023). Stability-indicating HPLC method optimization using quality by design for doripenem monohydrate and its organic impurities. Journal of Applied Pharmaceutical Science, 13(12), 164-175.
  • Keserű, G. M., & Swinney, D. C. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery Today: Technologies, 8(2-4), e67-e72.
  • Kumar, V., & Singh, A. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Retrieved March 26, 2026, from [Link]

  • PubChem. (n.d.). 2-[5-(3-Aminopropylamino)-2-methoxyphenoxy]ethanol. PubChem. Retrieved March 26, 2026, from [Link]

  • Xu, Z., et al. (2023). Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization. Journal of Medicinal Chemistry, 66(9), 5924-5942.
  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 843.
  • Chiti, F., & Dobson, C. M. (2023). Thermodynamic and kinetic approaches for drug discovery to target protein misfolding and aggregation. Expert Opinion on Drug Discovery, 18(sup1), 1-13.
  • Arora, P. K. (2015, August 18). Bacterial degradation of monocyclic aromatic amines. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Majli, I. S., et al. (2025, September 17). Kinetic And Thermodynamic Principles Underlying Drug–Target Interactions: A Review Article. Universal Publication. Retrieved March 26, 2026, from [Link]

  • Al-Hadhrami, A., et al. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Retrieved March 26, 2026, from [Link]

Sources

Spectroscopic Characterization of 2-(3-Amino-5-methoxyphenoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(3-Amino-5-methoxyphenoxy)ethanol is a key intermediate in the synthesis of various pharmaceutical compounds and a valuable building block in medicinal chemistry. Its unique structure, featuring a substituted aromatic ring with amino and methoxy functionalities, along with a flexible hydroxyethyl side chain, imparts specific physicochemical properties that are of great interest in drug design and development.[1] A thorough understanding of its molecular structure is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the most powerful tools for this purpose.

This technical guide provides a comprehensive overview of the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2-(3-Amino-5-methoxyphenoxy)ethanol. The analysis is grounded in established principles of spectroscopy and supported by data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this important molecule.

Molecular Structure and Spectroscopic Rationale

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 2-(3-Amino-5-methoxyphenoxy)ethanol, with its distinct functional groups, dictates the expected signals in its NMR and IR spectra.

G cluster_nmr NMR Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) DataAcquisition Data Acquisition (NMR Spectrometer) SamplePrep->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Processing->Analysis

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a neat liquid (if it is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr), as a KBr pellet (if it is a solid), or as a solution in a suitable solvent (e.g., CCl₄).

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used. A background spectrum of the empty sample holder (or the solvent) should be recorded first.

  • Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data
Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
N-H Stretch (Amine)3300 - 3500Medium, Two bands for primary amine
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch (Aromatic Amine)1250 - 1360Medium
C-O Stretch (Aryl Ether)1200 - 1275 (asymmetric), 1000-1075 (symmetric)Strong
C-O Stretch (Primary Alcohol)1000 - 1075Strong
N-H Bend (Amine)1550 - 1650Medium
O-H Bend (Alcohol)1330 - 1430Medium
C-H Bend (Aromatic)690 - 900Strong

The presence of a broad O-H stretching band and two N-H stretching bands would be key features in the IR spectrum of 2-(3-Amino-5-methoxyphenoxy)ethanol. [2][3]The strong C-O stretching bands from the ether and alcohol functionalities would also be prominent.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of 2-(3-Amino-5-methoxyphenoxy)ethanol. By understanding the expected spectroscopic signatures of this molecule, researchers can confidently verify its identity and purity, and gain insights into its electronic and structural properties. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data, ensuring reproducibility and reliability in research and development settings.

References

  • BMRB entry bmse000276 - Ethanolamine. Biological Magnetic Resonance Bank. [Link]

  • Cas no 725237-16-1 (2-(3-amino-5-methoxyphenoxy)ethan-1-ol). Chemical Synthesis. [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Proton NMR Table. Michigan State University Department of Chemistry. [Link]

  • Studying the composition of alcohols using IR spectroscopy. International Journal of Multidisciplinary Research and Development. [Link]

  • VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Science Publishing. [Link]

Sources

mechanism of action for 2-(3-Amino-5-methoxyphenoxy)ethanol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 2-(3-Amino-5-methoxyphenoxy)ethanol Derivatives

Introduction

The 2-(3-Amino-5-methoxyphenoxy)ethanol scaffold represents a novel chemical entity with significant therapeutic potential. Its structural motifs, featuring a flexible ethanol side chain, a substituted phenoxy ring, and a reactive amino group, suggest a high likelihood of interaction with various biological targets. While direct research on this specific class of derivatives is emerging, the existing landscape of pharmacologically similar structures allows us to formulate a robust hypothesis regarding their mechanism of action and to outline a comprehensive strategy for its elucidation. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for investigating the molecular pathways through which these compounds exert their effects.

Part 1: A Proposed Mechanism of Action - Kinase Inhibition

Based on the structure-activity relationships of analogous compounds, a primary hypothesized is the inhibition of protein kinases.[1][2][3][4] Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The rationale for this hypothesis is grounded in the following observations:

  • Structural Similarities to Known Kinase Inhibitors: The general structure of a substituted aromatic ring linked to a side chain containing hydrogen bond donors and acceptors is a common feature of many ATP-competitive kinase inhibitors.

  • Precedent from Related Scaffolds: Derivatives of similar structures, such as thieno[2,3-d]pyrimidines and 1,3,5-triazines, have demonstrated potent kinase inhibitory activity.[2][3][4]

  • Potential for Multiple Therapeutic Applications: Kinase inhibitors are utilized in a wide range of therapeutic areas, including oncology, inflammation, and autoimmune disorders, aligning with the broad potential of novel chemical scaffolds.

A plausible, yet unconfirmed, signaling pathway that could be modulated by these derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth Compound 2-(3-Amino-5-methoxy phenoxy)ethanol Derivative Compound->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Part 2: Experimental Workflow for Mechanism of Action Elucidation

A systematic and multi-faceted approach is required to definitively determine the mechanism of action. The following experimental workflow provides a comprehensive plan, from initial screening to in-depth mechanistic studies.

MOA_Workflow cluster_phase1 Phase 1: Initial Screening & Target Identification cluster_phase2 Phase 2: Target Validation & In Vitro Characterization cluster_phase3 Phase 3: Pathway Analysis & In Vivo Confirmation Phenotypic_Screening Phenotypic Screening (e.g., Anti-proliferative Assays) Kinase_Profiling Broad Kinase Panel Profiling Phenotypic_Screening->Kinase_Profiling Target_ID Target Identification (e.g., Affinity Chromatography) Kinase_Profiling->Target_ID Binding_Assays Binding Assays (e.g., TR-FRET, FP) Target_ID->Binding_Assays Enzymatic_Assays Enzymatic Assays (IC50 Determination) Binding_Assays->Enzymatic_Assays Cellular_Assays Cell-Based Assays (Target Engagement) Enzymatic_Assays->Cellular_Assays Western_Blot Western Blot Analysis (Signaling Pathway Modulation) Cellular_Assays->Western_Blot Xenograft_Models Xenograft Tumor Models Western_Blot->Xenograft_Models PK_PD Pharmacokinetic/ Pharmacodynamic Studies Xenograft_Models->PK_PD

Caption: Experimental workflow for mechanism of action elucidation.

Phase 1: Initial Screening and Target Identification
  • Phenotypic Screening: The initial step is to assess the biological activity of the derivatives in relevant cellular models. For a hypothesized anti-cancer effect, a panel of cancer cell lines should be used.

    • Protocol: Anti-Proliferative Assay (MTT Assay)

      • Seed cancer cells (e.g., HeLa, HCT-116, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a serial dilution of the 2-(3-Amino-5-methoxyphenoxy)ethanol derivatives for 72 hours.

      • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

      • Solubilize the formazan crystals with DMSO.

      • Measure the absorbance at 570 nm to determine cell viability.

      • Calculate the IC50 value for each derivative.

  • Broad Kinase Panel Profiling: To test the kinase inhibitor hypothesis, the most active compounds from the phenotypic screen should be profiled against a large panel of kinases.[1]

    • Methodology: Utilize a commercial service (e.g., Eurofins, Reaction Biology) that offers radiometric or fluorescence-based assays for a comprehensive kinase panel (e.g., >400 kinases). This will identify the primary kinase targets and provide an initial assessment of selectivity.

Phase 2: Target Validation and In Vitro Characterization
  • Binding Assays: Once putative kinase targets are identified, direct binding to the purified enzymes must be confirmed.

    • Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

      • To a 384-well plate, add the purified kinase, a europium-labeled anti-tag antibody, and a biotinylated tracer that binds to the ATP pocket.

      • Add the 2-(3-Amino-5-methoxyphenoxy)ethanol derivative at various concentrations.

      • Add streptavidin-allophycocyanin (SA-APC).

      • Incubate to allow for binding equilibrium.

      • Read the plate on a TR-FRET-compatible reader. A decrease in the FRET signal indicates displacement of the tracer by the compound.

      • Determine the IC50 from the dose-response curve.

  • Enzymatic Assays: These assays will quantify the inhibitory potency of the derivatives on the enzymatic activity of the validated target kinases.

    • Protocol: ADP-Glo™ Kinase Assay

      • Set up the kinase reaction with the purified enzyme, substrate, and ATP in a 96-well plate.

      • Add the 2-(3-Amino-5-methoxyphenoxy)ethanol derivative at various concentrations.

      • Incubate to allow the kinase reaction to proceed.

      • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

      • Measure the luminescence, which is proportional to kinase activity.

      • Calculate the IC50 value.

Quantitative Data Summary
DerivativeCell Proliferation IC50 (µM) (HeLa)Target Kinase Binding IC50 (nM) (TR-FRET)Target Kinase Inhibition IC50 (nM) (Enzymatic Assay)
Example 1 Data to be generatedData to be generatedData to be generated
Example 2 Data to be generatedData to be generatedData to be generated
Example 3 Data to be generatedData to be generatedData to be generated
Phase 3: Pathway Analysis and In Vivo Confirmation
  • Western Blot Analysis: This will determine if the compounds modulate the downstream signaling of the target kinase in a cellular context.[4]

    • Protocol:

      • Treat cells with the active derivatives for various times and at different concentrations.

      • Lyse the cells and quantify the protein concentration.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrates (e.g., p-Akt, Akt, p-mTOR, mTOR).

      • Incubate with HRP-conjugated secondary antibodies.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Xenograft Tumor Models: To confirm the anti-cancer activity in a living organism, the most promising derivatives should be tested in a mouse xenograft model.[4]

    • Methodology:

      • Implant human cancer cells (e.g., HeLa) subcutaneously into immunocompromised mice.

      • Once tumors are established, randomize the mice into vehicle control and treatment groups.

      • Administer the derivative at a predetermined dose and schedule.

      • Monitor tumor volume and body weight regularly.

      • At the end of the study, excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

While the precise is yet to be fully elucidated, the available evidence from structurally related compounds strongly suggests a role as kinase inhibitors. The comprehensive experimental workflow detailed in this guide provides a rigorous and systematic approach to test this hypothesis, from initial target identification to in vivo validation. The successful execution of these studies will not only illuminate the molecular mechanisms of this novel chemical class but also pave the way for their potential development as next-generation therapeutics.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Eissa, I. H., Al-Hadiya, B. M., & Kaed, A. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
  • Elrazaz, E. Z., Serya, R. A., Ismail, N. S., & Abou El Ella, D. A. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 33-41.
  • Huang, Z., Wang, Y., & Li, Y. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry, 32, 115997.

Sources

Predictive and Empirical In Vitro Toxicity Profiling of 2-(3-Amino-5-methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Toxicology Rationale

As a Senior Application Scientist overseeing early-phase safety pharmacology, evaluating niche chemical entities like 2-(3-Amino-5-methoxyphenoxy)ethanol (CAS 725237-16-1) requires moving beyond generic screening templates. This compound presents a unique toxicological challenge due to its hybrid molecular architecture. It combines an aniline derivative core , a methoxy substituent , and a phenoxyethanol backbone .

To design an accurate in vitro toxicity profile, we must deconstruct the molecule into its structural alerts:

  • The Aniline Moiety: Aniline derivatives are notorious pro-mutagens. They frequently yield positive results in genotoxicity assays due to cytochrome P450 (CYP)-mediated N-hydroxylation, which generates highly reactive, electrophilic nitrenium ions capable of forming covalent DNA adducts[1].

  • The Phenoxyethanol Backbone: Phenoxyethanol derivatives are widely used as preservatives but exhibit dose-dependent basal cytotoxicity and membrane irritation. Evaluating this moiety requires advanced 3D biokinetic models, as standard 2D submerged cell cultures often overpredict toxicity due to artificial membrane partitioning[2].

This whitepaper outlines a tiered, causality-driven in vitro testing framework designed specifically to isolate and quantify the cytotoxic, genotoxic, and hepatotoxic liabilities of 2-(3-Amino-5-methoxyphenoxy)ethanol.

Mechanistic Pathways & Workflow Architecture

Before deploying empirical assays, we must map the theoretical metabolic fate of the compound. The primary liability of the 3-amino group is its susceptibility to hepatic oxidation. As demonstrated in comparative studies of aniline derivatives, the stability of the resulting nitrenium ion directly correlates with its in vitro and in vivo genotoxic potential[3].

Pathway A 2-(3-Amino-5-methoxyphenoxy)ethanol (Parent Compound) B N-Hydroxylamine Intermediate A->B CYP1A2 / CYP2E1 (Hepatic Oxidation) C Nitrenium Ion (Reactive Electrophile) B->C Phase II Esterification & Spontaneous Cleavage D DNA Adducts (Genotoxicity) C->D Covalent Binding (Nucleotide Bases) E Protein Adducts (Hepatotoxicity) C->E Covalent Binding (Cysteine/Lysine)

CYP450-mediated metabolic activation of the aniline moiety into reactive nitrenium ions.

To systematically evaluate these risks without generating false positives, we employ a tiered workflow. We prioritize 3D tissue models for basal cytotoxicity to account for the phenoxyethanol backbone, followed by metabolically competent genotoxicity assays to capture the aniline liability.

Workflow Tier1 Tier 1: Basal Cytotoxicity & Irritation (3D Reconstructed Human Epidermis) Tier2 Tier 2: Mutagenicity & Genotoxicity (Ames Test + S9 & In Vitro Micronucleus) Tier1->Tier2 Viability > 50% (Non-Corrosive) Tier3 Tier 3: Hepatotoxicity & Metabolism (Primary Human Hepatocytes & GSH Trapping) Tier2->Tier3 Mutagenic Potential Evaluated Decision Risk Assessment & Safety Margin Calculation Tier3->Decision Clearance & Adduct Data Quantified

Tiered in vitro toxicity profiling workflow for 2-(3-Amino-5-methoxyphenoxy)ethanol.

Core In Vitro Experimental Protocols

The following protocols are engineered as self-validating systems. Every assay includes internal controls to ensure that the physicochemical properties of 2-(3-Amino-5-methoxyphenoxy)ethanol (e.g., lipophilicity, autofluorescence) do not confound the data.

Protocol 1: 3D Reconstructed Human Epidermis (RhE) Cytotoxicity (OECD 439)

Causality: Standard 2D HaCaT or fibroblast monolayers lack a stratum corneum. When testing phenoxyethanol derivatives, 2D models expose cells to rapid, unnatural surfactant-like membrane lysis, leading to artificially high cytotoxicity[4]. 3D RhE models provide a physiologically relevant barrier, allowing us to derive accurate biokinetic exposure limits.

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE tissues (e.g., EpiDerm™) from transport agar to 6-well plates containing 0.9 mL of pre-warmed assay medium. Incubate overnight (37°C, 5% CO2) to recover from shipping stress.

  • Dose Formulation: Solubilize 2-(3-Amino-5-methoxyphenoxy)ethanol in a biologically inert vehicle (e.g., 1% DMSO in DPBS). Prepare a concentration gradient (0.1% to 5.0% w/v).

  • Topical Application: Apply 30 µL of the test formulation directly onto the apical surface of the RhE tissues.

  • System Validation (Controls):

    • Negative Control: 30 µL DPBS.

    • Positive Control: 30 µL of 5% SDS (Sodium Dodecyl Sulfate) to validate tissue sensitivity.

  • Incubation & Washing: Incubate for 60 minutes. Post-incubation, aggressively wash the tissues 15 times with DPBS to remove residual test article, preventing direct chemical reduction of the MTT dye.

  • MTT Viability Readout: Transfer tissues to a 24-well plate containing 0.3 mL of MTT solution (1 mg/mL). Incubate for 3 hours. Extract the purple formazan using isopropanol and measure absorbance at 570 nm.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test) with S9 Activation (OECD 471)

Causality: Genotoxicity is a general property of aniline derivatives, but they are typically pro-mutagens requiring metabolic activation[1]. Testing 2-(3-Amino-5-methoxyphenoxy)ethanol without exogenous metabolic enzymes will yield a false negative. We utilize Aroclor 1254-induced rat liver S9 fraction to simulate hepatic CYP450 activity.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight to early stationary phase (~10^9 cells/mL).

  • S9 Mix Formulation: Prepare the metabolic activation mixture containing 10% v/v S9 fraction, NADP+, glucose-6-phosphate, and co-factors in a sodium phosphate buffer (pH 7.4).

  • Pre-incubation Assay (Modified): We use the pre-incubation method rather than standard plate incorporation, as anilines require prolonged contact with S9 to generate sufficient nitrenium ions[5]. Mix 0.1 mL of bacterial suspension, 0.5 mL of S9 mix, and 0.1 mL of the test compound (0.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • System Validation (Controls):

    • Positive Control (+S9): 2-Aminoanthracene (validates S9 efficacy).

    • Positive Control (-S9): Sodium azide (TA100) and 2-Nitrofluorene (TA98).

  • Analysis: Incubate plates for 48 hours at 37°C. Count revertant colonies. A positive result is defined as a dose-dependent, ≥2-fold increase in revertants compared to the vehicle control.

Protocol 3: Reactive Metabolite Trapping in Primary Human Hepatocytes

Causality: If the Ames test is positive, we must identify the specific electrophilic species causing the toxicity. By incubating the compound with primary hepatocytes and trapping agents, we can intercept the reactive intermediates before they bind to cellular macromolecules.

Step-by-Step Methodology:

  • Hepatocyte Thawing & Plating: Thaw cryopreserved Primary Human Hepatocytes (PHH) and plate them in collagen-coated 96-well plates at 70,000 cells/well. Allow 4 hours for attachment.

  • Trapping Agent Co-incubation: Treat cells with 10 µM of 2-(3-Amino-5-methoxyphenoxy)ethanol in the presence of 5 mM Glutathione (GSH) to trap "soft" electrophiles (e.g., quinone imines) and 1 mM Potassium Cyanide (KCN) to trap "hard" electrophiles (e.g., nitrenium ions).

  • Reaction Quenching: After 4 hours of incubation, quench the reaction with ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the lysate and analyze the supernatant via high-resolution LC-MS/MS. Scan for neutral loss of 129 Da (characteristic of GSH adducts) to definitively confirm the metabolic activation pathway.

Quantitative Data Interpretation & Acceptance Criteria

To facilitate rapid decision-making in drug development or cosmetic formulation, the quantitative outputs from the aforementioned protocols must be benchmarked against strict regulatory thresholds.

Table 1: Predictive In Vitro Toxicity Endpoints and Acceptance Criteria

Assay / EndpointTarget MechanismCellular ModelCritical Safety Threshold / Acceptance Criteria
OECD 439 (Irritation) Basal Cytotoxicity / Membrane Lysis3D RhE (EpiDerm™)Viability > 50% compared to negative control. If ≤ 50%, classified as Category 2 Irritant.
OECD 471 (Ames) Base-pair & Frameshift MutationsS. typhimurium (TA98, TA100)< 2-fold increase in revertant colonies over baseline; absolute requirement for +S9 data.
In Vitro Micronucleus Clastogenicity / AneugenicityTK6 Human Lymphoblasts< 3-fold increase in binucleated cells with micronuclei; Cytokinesis-Block Proliferation Index (CBPI) > 1.5.
Metabolite Trapping Electrophilic Covalent BindingPrimary Human HepatocytesGSH/KCN Adducts < 50 pmol/10^6 cells . High adduct burden indicates severe hepatotoxic liability.

Conclusion

The in vitro toxicity profile of 2-(3-Amino-5-methoxyphenoxy)ethanol cannot be accurately assessed using generic, off-the-shelf cytotoxicity screens. The presence of the phenoxyethanol backbone necessitates 3D biokinetic modeling to prevent false-positive irritation signals[2], while the aniline moiety demands rigorous metabolic activation protocols to uncover latent genotoxicity[1][3]. By executing the tiered, causality-driven protocols outlined in this guide, researchers can confidently map the safety margins of this compound, ensuring robust data integrity for downstream regulatory submissions.

References

  • Friederich, U., et al. "Genotoxicity of aniline derivatives in various short-term tests." Mutation Research/Genetic Toxicology. National Center for Biotechnology Information (PubMed). URL:[Link]

  • Bentzien, J., et al. "Comparison of stabilities of nitrenium ions and in vitro and in vivo genotoxic potential, between four aniline derivatives." J-Stage. URL:[Link]

  • Henneberger, L., et al. "Use of in vitro metabolism and biokinetics assays to refine predicted in vivo and in vitro internal exposure to the cosmetic ingredient, phenoxyethanol, for use in risk assessment." Regulatory Toxicology and Pharmacology (ResearchGate). URL:[Link]

  • Yoshimi, N., et al. "The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes." Mutation Research. National Center for Biotechnology Information (PubMed). URL: [Link]

  • Al-Niaimi, F., et al. "Toxicity and Genotoxicity of Beauty Products on Human Skin Cells In Vitro." Longdom Publishing. URL:[Link]

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CAS 725237-16-1 chemical characteristics and properties

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of CAS 725237-16-1 in the Development of Pan-Serotype Dengue Virus NS3-NS4B Inhibitors

Executive Summary

The compound 2-(3-amino-5-methoxyphenoxy)ethan-1-ol (CAS: 725237-16-1) is a highly specialized aromatic amino alcohol that has emerged as a critical building block in modern medicinal chemistry[1]. Featuring a methoxy-substituted phenol core, an active aniline amine, and a hydroxyl-linked ethoxy spacer, it offers a versatile scaffold for synthesizing potent antiviral agents. Most notably, it is extensively utilized in the synthesis of substituted indoline derivatives—a breakthrough class of pan-serotype Dengue virus (DENV) replication inhibitors pioneered by Janssen Pharmaceutica (e.g., precursors and analogs to JNJ-A07 and JNJ-1802) [2].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical analysis of CAS 725237-16-1. This guide details its physicochemical properties, structural rationale in antiviral drug design, and validated synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Logic

Understanding the molecular characteristics of CAS 725237-16-1 is essential for optimizing reaction conditions and predicting its behavior in biological systems.

Table 1: Physicochemical Properties of CAS 725237-16-1

PropertyValue
Chemical Name 2-(3-amino-5-methoxyphenoxy)ethan-1-ol
CAS Registry Number 725237-16-1
Molecular Formula C9H13NO3
Monoisotopic Mass 183.08954 Da
SMILES COC1=CC(=CC(=C1)N)OCCO
Key Functional Groups Primary amine (aniline), Aliphatic hydroxyl, Methoxy ether

Structural Rationale in Drug Design: The architecture of CAS 725237-16-1 is not coincidental; it serves as a "privileged scaffold" for specific target binding:

  • The Aniline Amine: Acts as a potent nucleophile, allowing for efficient SN​2 or cross-coupling reactions with electrophilic indoline/indole intermediates. In the final drug molecule, this nitrogen often serves as a critical hydrogen-bond donor/acceptor.

  • The Methoxy Substituent: Modulates the electron density of the aromatic ring, fine-tuning the pKa of the amine and optimizing the lipophilicity (LogP) of the resulting compound for cellular permeability.

  • The Hydroxyethoxy Spacer: Provides a flexible, polar vector. In structure-activity relationship (SAR) campaigns, this terminal hydroxyl can be further oxidized to a carboxylic acid (as seen in the final structure of JNJ-A07) or conjugated to enhance solubility and interact with polar residues within the viral protein target.

Mechanistic Pathway: Disrupting the DENV Replication Complex

The primary application of CAS 725237-16-1 derivatives is the inhibition of Dengue virus replication [3]. DENV relies on a membrane-associated replication complex to synthesize its viral RNA. A critical protein-protein interaction (PPI) within this complex occurs between the non-structural protein 3 (NS3), which possesses helicase and protease activity, and the transmembrane protein NS4B.

Derivatives synthesized from CAS 725237-16-1 act as allosteric modulators. They bind with picomolar to nanomolar affinity to the NS3-NS4B interface, sterically hindering the formation of the functional replication complex [4]. This represents a mechanism with a high barrier to resistance, effectively halting viral RNA synthesis across all four DENV serotypes.

DENV_Pathway ViralRNA Viral RNA RepComplex Functional Replication Complex ViralRNA->RepComplex Replicated by NS3 NS3 Protein (Helicase/Protease) NS3->RepComplex Binds NS4B NS4B Protein (Transmembrane) NS4B->RepComplex Binds Inhibitor Indoline Inhibitor (CAS 725237-16-1 derived) Inhibitor->RepComplex Blocks formation

DENV Replication Complex Inhibition Pathway by CAS 725237-16-1 Derivatives.

Synthetic Methodologies & Experimental Protocols

Successful incorporation of CAS 725237-16-1 requires precise control over reaction kinetics and thermodynamics. The following protocol details the nucleophilic substitution of an electrophilic intermediate (e.g., an alpha-halo amide indoline scaffold) with CAS 725237-16-1 to yield a Dengue viral replication inhibitor precursor.

Causality in Experimental Design:

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is chosen over inorganic bases because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only scavenges the HCl byproduct generated during the amine coupling.

  • Solvent System (CH3CN): Acetonitrile is a polar aprotic solvent. It stabilizes the transition state of the SN​2 displacement without hydrogen-bonding to the nucleophilic aniline, thereby accelerating the reaction rate.

  • Temperature Control (45°C - 70°C): Mild heating overcomes the activation energy barrier associated with the steric hindrance of the indoline electrophile, while preventing thermal degradation of the methoxy ether.

Step-by-Step Protocol:

  • Reagent Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the electrophilic indoline intermediate (1.0 eq) and CAS 725237-16-1 (1.5 to 2.0 eq, e.g., 13.4 g, 73 mmol) in anhydrous Acetonitrile ( CH3​CN ) or a 1:1 mixture of CH3​CN /THF (100-120 mL).

  • Base Addition: Add DIPEA (1.0 to 1.5 eq, e.g., 12.6 mL, 73 mmol) dropwise via syringe. Stir the mixture at room temperature for 15 minutes to ensure homogenization.

  • Thermal Reaction: Attach a reflux condenser and heat the reaction mixture to 45°C – 70°C using an oil bath. Monitor the reaction progress via TLC or LC-MS. Continue stirring for 24 to 48 hours until complete conversion of the starting material is observed.

  • Quenching & Aqueous Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the CH3​CN . Dilute the residue with water (1.5 L) and extract the product using 2-methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) (2 x 750 mL).

  • Washing: Wash the combined organic extracts sequentially with 0.5 N HCl (to remove unreacted aniline), saturated aqueous NaHCO3​ (to neutralize residual acid), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4​ , filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (using a heptane/EtOAc gradient from 100/0 to 0/100) to isolate the pure coupled intermediate.

Synth_Workflow Step1 Step 1: Reagent Preparation CAS 725237-16-1 + Electrophile Step2 Step 2: Base Addition Add DIPEA (Non-nucleophilic) Step1->Step2 Step3 Step 3: Solvent & Heating CH3CN or THF, 45-70°C for 24-48h Step2->Step3 Step4 Step 4: Aqueous Workup Extract with EtOAc/2-MeTHF Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5 Step6 Step 6: Validation LC-MS & NMR Analysis Step5->Step6

Experimental Workflow for Indole-Derivative Synthesis using CAS 725237-16-1.

Analytical Characterization & Validation

A self-validating protocol requires rigorous analytical confirmation of the synthesized product to ensure downstream viability:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the coupled product. The disappearance of the CAS 725237-16-1 peak ( m/z [M+H]+ ~184.1) and the appearance of the target mass confirms successful coupling.

  • 1H-NMR (Proton Nuclear Magnetic Resonance): Critical for verifying regiochemistry. Diagnostic signals include the shift of the aniline NH proton, the retention of the methoxy singlet (~3.8 ppm), and the complex multiplet of the hydroxyethyl chain, confirming that O-alkylation did not competitively occur during the substitution phase.

References

  • PubChemLite - 725237-16-1 (C9H13NO3) . Université du Luxembourg / PubChem.[Link]

  • Substituted indoline derivatives as dengue viral replication inhibitors (Patent CN109069482B).
  • A pan-serotype dengue virus inhibitor targeting the NS3-NS4B interaction . Nature / Kaptein, S.J.F., et al.[Link]

  • Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction . PLOS Computational Biology.[Link]

binding affinity studies involving 2-(3-Amino-5-methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Binding Affinity and SAR Studies Involving 2-(3-Amino-5-methoxyphenoxy)ethanol in Antiviral Drug Discovery

Executive Summary

The compound 2-(3-Amino-5-methoxyphenoxy)ethanol (CAS: 725237-16-1) has emerged as a highly privileged building block in modern medicinal chemistry, specifically in the synthesis of mono- and di-substituted indole derivatives[1][2]. These derivatives represent a breakthrough class of pan-serotype Dengue virus (DENV) replication inhibitors, spearheaded by clinical candidates such as JNJ-A07[3][4]. This whitepaper dissects the structural rationale, binding affinity mechanics, and biophysical validation protocols required to evaluate indole derivatives functionalized with this specific amino alcohol fragment.

Structural Rationale & Structure-Activity Relationship (SAR)

The development of highly potent DENV inhibitors requires targeting the viral replication complex—specifically the interaction between the non-structural proteins NS3 and NS4B[3]. Early SAR studies on 3-acyl-indole scaffolds revealed that the aniline head group is the primary determinant of binding affinity to the NS4B transmembrane pocket[5].

The Causality of the 3,5-Substitution Pattern:

  • Affinity Enhancement: Unsubstituted aniline derivatives yield moderate antiviral activity (EC50 ~0.07 μM). Shifting to a 3,5-disubstituted pattern (e.g., 3,5-dimethoxyaniline) induces a 10-fold increase in potency (EC50 ~0.007 μM) due to optimal steric filling of the NS4B hydrophobic cleft[5].

  • Toxicity Mitigation: Crucially, avoiding a para-methoxy substitution prevents the cytochrome P450-mediated oxidative metabolism of the drug into reactive, hepatotoxic iminoquinone species[5].

  • The Ethanol Linker Advantage: 2-(3-Amino-5-methoxyphenoxy)ethanol elevates the 3,5-substitution paradigm. By replacing one methoxy group with a 2-hydroxyethoxy chain, the molecule gains a flexible vector. The terminal hydroxyl group acts as a critical hydrogen-bond donor/acceptor with solvent-exposed residues at the periphery of the NS4B pocket, drastically improving both binding kinetics (slower koff​ ) and aqueous solubility[1].

Mechanistic Target: Disruption of the NS3-NS4B Interactome

DENV relies on the formation of a replication organelle on the endoplasmic reticulum (ER) membrane. This requires the tight association of the NS3 helicase/protease with the NS4B transmembrane protein[3]. Indole derivatives synthesized from 2-(3-Amino-5-methoxyphenoxy)ethanol act as allosteric modulators. They bind to NS4B with picomolar affinity, inducing a conformational lock that prevents the de novo recruitment of NS3, thereby halting viral RNA synthesis[3][6].

MOA NS4B DENV NS4B Protein (Transmembrane Target) Complex NS3-NS4B Replication Complex NS4B->Complex Associates NS3 DENV NS3 Protein (Helicase/Protease) NS3->Complex Associates RNA Viral RNA Replication Complex->RNA Catalyzes Drug Indole Derivative (e.g., JNJ-A07) Drug->NS4B Picomolar Affinity Binding (Steric Blockade) Drug->Complex Prevents de novo formation

Diagram 1: Mechanism of action of indole derivatives blocking the NS3-NS4B viral replication complex.

Quantitative Binding Affinity Profiling

The integration of the 2-(3-Amino-5-methoxyphenoxy)ethanol moiety drives the binding affinity from the nanomolar down to the picomolar range against DENV clinical isolates[6][7]. The table below summarizes the SAR progression.

Aniline Head Group SubstitutionRepresentative ScaffoldTargetBinding Affinity / Antiviral EC50Metabolic Stability (Microsomes)
Unsubstituted AnilineEarly 3-acyl-indoleDENV-2 NS4B~0.070 μMLow (Rapid clearance)
3,5-DimethoxyanilineOptimized IntermediateDENV-2 NS4B~0.007 μMModerate
2-(3-Amino-5-methoxyphenoxy)ethanol JNJ-A07 Analog Pan-DENV NS4B ~0.0001 μM (100 pM) High (No iminoquinone tox)

Experimental Workflows: Validating Binding Affinity

Because NS4B is a highly hydrophobic, multi-pass transmembrane protein, traditional aqueous binding assays (like standard ITC or aqueous SPR) will fail due to protein aggregation. To establish a self-validating, trustworthy protocol, NS4B must be reconstituted in lipid nanodiscs to preserve the native conformation of the binding pocket.

Protocol A: Surface Plasmon Resonance (SPR) with Lipid Nanodiscs

Objective: Determine the direct dissociation constant ( KD​ ) of the synthesized indole derivative to NS4B.

  • Target Preparation: Express recombinant DENV NS4B with a C-terminal 10xHis-tag in E. coli. Solubilize using n-Dodecyl-β-D-maltoside (DDM) detergent.

  • Nanodisc Reconstitution: Mix solubilized NS4B with Membrane Scaffold Protein (MSP1D1) and POPC lipids at a molar ratio of 1:2:100. Remove detergent via Bio-Beads SM-2 to trigger nanodisc self-assembly.

  • Sensor Chip Functionalization: Utilize an NTA (Nitrilotriacetic acid) sensor chip. Inject 500 μM NiCl2 to activate the surface, followed by the capture of the His-tagged NS4B-nanodiscs (Target immobilization level: ~1500 RU).

  • Reference Channel: Immobilize empty POPC nanodiscs (without NS4B) on the reference channel to subtract non-specific lipid binding.

  • Analyte Titration: Prepare a 2-fold dilution series of the 2-(3-Amino-5-methoxyphenoxy)ethanol-derived drug (from 10 nM down to 0.15 nM) in running buffer (HEPES-buffered saline, 0.05% Tween-20, 2% DMSO).

  • Kinetic Measurement: Inject analytes at a flow rate of 50 μL/min. Allow 180 seconds for the association phase ( kon​ ) and 600 seconds for the dissociation phase ( koff​ ).

  • Data Analysis: Apply solvent correction for DMSO bulk effects. Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to calculate KD​=koff​/kon​ .

SPR_Workflow N1 1. NS4B Reconstitution (POPC Lipid Nanodiscs) N2 2. Sensor Chip Immobilization (Ni-NTA Capture of His-NS4B) N1->N2 N3 3. Analyte Injection (Indole Derivative Titration) N2->N3 N4 4. Association Phase (Measure k_on) N3->N4 N5 5. Dissociation Phase (Measure k_off) N4->N5 N6 6. Kinetic Analysis (K_D = k_off / k_on) N5->N6

Diagram 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for transmembrane NS4B.

Protocol B: Cell-Based Target Engagement (Co-Immunoprecipitation)

Objective: Prove that the high binding affinity translates to the disruption of the NS3-NS4B complex in vitro[3].

  • Infection & Treatment: Infect Vero cells with DENV-2 (MOI = 1). At 24 hours post-infection, treat cells with varying concentrations of the indole derivative (0.1 nM to 100 nM).

  • Lysis: Harvest cells at 48 hours post-infection. Lyse in mild, non-denaturing buffer (1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 7.4) supplemented with protease inhibitors to preserve existing protein complexes.

  • Immunoprecipitation: Incubate the lysate with anti-NS4B monoclonal antibodies conjugated to Protein G magnetic beads overnight at 4°C.

  • Washing & Elution: Wash beads three times with lysis buffer. Elute complexes by boiling in Laemmli sample buffer.

  • Western Blotting: Resolve eluates via SDS-PAGE. Probe the membrane with anti-NS3 antibodies. A dose-dependent decrease in the NS3 band intensity confirms that the drug's binding affinity to NS4B successfully prevents the formation of the replication complex.

References

  • Google Patents. "CN108884033A - 作为登革病毒复制抑制剂的经取代的吲哚衍生物 (Substituted indole derivatives as dengue virus replication inhibitors)." Google Patents.
  • Kaptein, S. J. F., et al. "Identification of a molecular target of JNJ-A07." Nature / ResearchGate. Available at:[Link]

  • Bardiot, D., et al. "Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Goethals, O., et al. "A pan-serotype antiviral to prevent and treat dengue: A journey from discovery to clinical development driven by public-private partnerships." Antiviral Research / PMC. Available at:[Link]

Sources

Pharmacokinetic Profiling of 2-(3-Amino-5-methoxyphenoxy)ethanol Derivatives: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Amino-5-methoxyphenoxy)ethanol (CAS: 725237-16-1) serves as a highly versatile, multi-functional building block in medicinal chemistry[1]. While rarely administered as a standalone therapeutic, it is a critical pharmacophore embedded within larger bioactive molecules, including kinase inhibitors, GPCR ligands, and specialized polymers. As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of these derivatives not merely as a checklist of assays, but as a mechanistic evaluation of how specific structural motifs—the basic amine, the lipophilic methoxy-substituted aromatic ring, and the flexible ethanol spacer—dictate Absorption, Distribution, Metabolism, and Excretion (ADME).

This whitepaper provides an authoritative, in-depth framework for evaluating the PK properties of compounds containing this moiety, bridging the gap between physicochemical theory and empirical laboratory validation.

Structural Pharmacophore & Physicochemical Drivers

The pharmacokinetic behavior of any derivative stems directly from its structural topology. In silico predictive models, such as those generated by SwissADME, are routinely employed to evaluate the medicinal chemistry friendliness of these structural features before synthesis[2].

  • The 3-Amino Group (Aniline Core): The primary amine acts as a critical hydrogen-bond donor and acceptor. Depending on its functionalization (e.g., conversion to an amide or sulfonamide), it dictates the molecule's pKa. A weakly basic nitrogen drives extensive tissue partitioning, leading to a high volume of distribution (Vd).

  • The 5-Methoxy Substituent: The methoxy group significantly modulates the lipophilicity (LogP) of the aromatic system[3]. Mechanistically, it acts as an electron-donating group that increases electron density on the ring while simultaneously providing steric hindrance. This steric shielding protects the phenol core from rapid, unselective oxidative metabolism[4].

  • The Phenoxyethanol Spacer: The ether-linked ethanol chain introduces conformational flexibility and increases the topological polar surface area (tPSA). The terminal hydroxyl group enhances aqueous solubility, ensuring the molecule adheres to Lipinski’s Rule of Five, which is critical for oral bioavailability.

Metabolic Stability & Biotransformation Pathways

Understanding the metabolic fate of the 2-(3-Amino-5-methoxyphenoxy)ethanol core is essential for predicting clearance rates and identifying potentially toxic or active metabolites. The biotransformation of this pharmacophore is governed by both Phase I (functionalization) and Phase II (conjugation) enzymatic processes.

  • Phase I (CYP450 Mediated): The methoxy group is highly susceptible to O-demethylation, primarily driven by CYP2D6 and CYP3A4. The resulting phenol can either exhibit altered pharmacology or be rapidly cleared.

  • Phase II (UGT and NAT Mediated): The terminal hydroxyl group on the ethanol spacer is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to O-glucuronidation and subsequent renal excretion. If the primary amine remains unsubstituted, it is subject to N-acetylation via N-acetyltransferase 2 (NAT2).

MetabolicPathway Parent 2-(3-Amino-5-methoxyphenoxy)ethanol Pharmacophore CYP O-Demethylation (CYP2D6 / CYP3A4) Parent->CYP Phase I NAT N-Acetylation (NAT2 Enzyme) Parent->NAT Phase II UGT O-Glucuronidation (UGT Enzymes) Parent->UGT Phase II Excretion Renal / Biliary Excretion CYP->Excretion NAT->Excretion UGT->Excretion

Caption: Biotransformation pathways of the 2-(3-Amino-5-methoxyphenoxy)ethanol pharmacophore.

Experimental Workflows for PK Profiling

To validate the theoretical ADME properties, a rigorous, self-validating experimental workflow must be established.

PKWorkflow Synth Compound Synthesis & Physicochemical Profiling InVitro In Vitro ADME (Microsomes & Caco-2) Synth->InVitro Lipinski Validation Bioanalysis LC-MS/MS Bioanalysis (MRM Method) InVitro->Bioanalysis Sample Prep InVivo In Vivo Rodent PK (IV & PO Dosing) Bioanalysis->InVivo Lead Selection Modeling Non-Compartmental PK Modeling InVivo->Modeling Plasma Conc. Data

Caption: Step-by-step experimental workflow for evaluating the pharmacokinetics of novel derivatives.

Protocol 1: In Vitro Liver Microsomal Stability (Intrinsic Clearance)

This assay determines the vulnerability of the methoxy and ethanol groups to hepatic enzymes.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Initiation (Causality): Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system. Why NADPH? CYP450 enzymes require NADPH as an electron donor to catalyze the O-demethylation of the methoxy group.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why cold acetonitrile? This abruptly denatures the microsomal proteins, halting enzymatic activity and precipitating proteins to yield a clean supernatant for mass spectrometry.

  • Validation: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently as system validation controls.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: Bidirectional Caco-2 Permeability Assay

This assay evaluates the intestinal absorption potential driven by the molecule's LogP and tPSA.

  • Monolayer Preparation: Culture Caco-2 cells on polycarbonate transwell inserts for 21 days until fully differentiated.

  • Integrity Check (Self-Validation): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. Add Lucifer Yellow (a paracellular marker) to the apical side; a basolateral leakage of <1% validates monolayer integrity.

  • Dosing: Apply 10 µM of the test compound in HBSS buffer (pH 7.4) to the Apical (A) side for A→B assessment, and to the Basolateral (B) side for B→A assessment.

  • Incubation & Sampling: Incubate at 37°C. Sample the receiver compartments at 60 and 120 minutes.

  • Quantification: Analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp(B→A)​/Papp(A→B)​ ).

Quantitative Pharmacokinetic Data Summary

Based on empirical data from structurally analogous aminoalkoxy-substituted aromatic systems (such as those evaluated in 5-HT6 receptor ligands), the table below summarizes the expected in vivo pharmacokinetic parameters in rodent models[5].

Pharmacokinetic ParameterTypical Range for Aminoalkoxy DerivativesMechanistic Driver
Volume of Distribution (Vd) 12.0 – 18.5 L/kgHigh tissue partitioning driven by the basic amine and the lipophilic aromatic core.
Systemic Clearance (Cl) 5.0 – 9.5 L/h/kgModerate to high hepatic extraction via CYP450 (O-demethylation) and Phase II conjugation.
Elimination Half-Life ( t1/2​ ) 1.5 – 3.5 hoursRapid initial tissue distribution followed by steady metabolic clearance.
Oral Bioavailability (%F) 30% – 45%Subject to first-pass hepatic metabolism, primarily targeting the methoxy and hydroxyl groups.
Apparent Permeability ( Papp​ ) > 15 × 10⁻⁶ cm/sOptimal LogP and polar surface area enable excellent passive transcellular diffusion across the gut wall.

Conclusion

Derivatives built upon the 2-(3-Amino-5-methoxyphenoxy)ethanol scaffold offer a highly tunable pharmacokinetic profile. The inherent lipophilicity of the methoxy-substituted core provides excellent membrane permeability, while the basic amine drives extensive tissue distribution. However, researchers must carefully monitor first-pass metabolism, specifically O-demethylation and glucuronidation, which can limit oral bioavailability. By employing the rigorous, self-validating in vitro and in vivo protocols outlined above, drug development professionals can effectively optimize this pharmacophore for targeted therapeutic applications.

References

  • 725237-16-1 (C9H13NO3) - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Design, synthesis and pharmacological evaluation of conformationally restricted N-arylsulfonyl-3-aminoalkoxy indoles as a potential 5-HT6 receptor ligands Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides Source: PubMed Central (NIH) URL:[Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports (Nature) URL:[Link]

Sources

Methodological & Application

Application Note: A Validated Two-Stage Synthesis of 2-(3-Amino-5-methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(3-Amino-5-methoxyphenoxy)ethanol is a key intermediate in the development of various pharmaceutical compounds and a valuable building block in medicinal chemistry. Its unique structure, featuring a primary amine, a methoxy group, and a hydroxyethyl ether moiety on a phenyl ring, allows for diverse functionalization and derivatization. This application note provides a detailed, two-stage synthesis pathway for 2-(3-Amino-5-methoxyphenoxy)ethanol, designed for researchers, scientists, and professionals in drug development. The protocol emphasizes experimental causality, self-validation, and is grounded in established chemical principles.

Strategic Overview of the Synthesis

The synthesis of 2-(3-Amino-5-methoxyphenoxy)ethanol is strategically divided into two main stages. The first stage focuses on the regioselective nitration of 3-methoxyphenol to produce the key intermediate, 3-methoxy-5-nitrophenol. The second stage involves a Williamson ether synthesis to introduce the 2-hydroxyethyl group, followed by the reduction of the nitro group to the target primary amine. This staged approach allows for clear checkpoints for purification and characterization, ensuring the integrity of the final product.

Stage 1: Synthesis of 3-Methoxy-5-nitrophenol

The initial step in this synthesis is the selective nitration of 3-methoxyphenol. The methoxy group is an ortho-, para-director; however, due to steric hindrance from the hydroxyl group, nitration is favored at the positions ortho and para to the activating hydroxyl group.

Experimental Protocol: Nitration of 3-Methoxyphenol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 12.4 g (0.1 mol) of 3-methoxyphenol in 100 mL of glacial acetic acid. Cool the solution to 0-5 °C in an ice-water bath.

  • Nitration: Slowly add a solution of 9.5 g (0.11 mol) of nitric acid (70%) in 25 mL of glacial acetic acid dropwise via the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Workup and Isolation: Upon completion, pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate of 3-methoxy-5-nitrophenol will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to yield pure 3-methoxy-5-nitrophenol.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-Methoxyphenol124.1412.4 g0.1
Nitric Acid (70%)63.019.5 g0.11
Glacial Acetic Acid60.05125 mL-
Ethanol46.07As needed-
Water18.02As needed-

Stage 2: Synthesis of 2-(3-Amino-5-methoxyphenoxy)ethanol

This stage involves two key transformations: the introduction of the 2-hydroxyethyl side chain via a Williamson ether synthesis and the subsequent reduction of the nitro group to the desired amine.

Experimental Protocol: Williamson Ether Synthesis and Nitro Group Reduction
  • Etherification:

    • In a 500 mL round-bottom flask, dissolve 16.9 g (0.1 mol) of 3-methoxy-5-nitrophenol in 200 mL of acetone.

    • Add 15.2 g (0.11 mol) of anhydrous potassium carbonate.

    • Add 14.9 g (0.12 mol) of 2-bromoethanol.

    • Reflux the mixture for 12 hours, monitoring the reaction by TLC.

  • Isolation of the Nitro Ether Intermediate:

    • After cooling, filter off the potassium carbonate.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude 2-(3-methoxy-5-nitrophenoxy)ethanol.

  • Nitro Group Reduction:

    • Dissolve the crude 2-(3-methoxy-5-nitrophenoxy)ethanol in 250 mL of ethanol.

    • Add 1.0 g of 10% Palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture in a Parr hydrogenator at 50 psi of hydrogen pressure at room temperature for 4 hours.

    • Monitor the disappearance of the starting material by TLC.

  • Final Product Isolation and Purification:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the ethanol under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 2-(3-Amino-5-methoxyphenoxy)ethanol.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-Methoxy-5-nitrophenol169.1316.9 g0.1
Potassium Carbonate138.2115.2 g0.11
2-Bromoethanol124.9714.9 g0.12
Acetone58.08200 mL-
Ethanol46.07250 mL-
10% Pd/C-1.0 g-
Hydrogen2.0250 psi-

Trustworthiness: A Self-Validating Protocol

The reliability of this synthesis protocol is ensured through several integrated checkpoints:

  • TLC Monitoring: At each critical step (nitration, etherification, and reduction), TLC is employed to monitor the reaction's progress and completion. This allows for real-time assessment and adjustment of reaction times, preventing the formation of byproducts due to over-reaction.

  • Spectroscopic Analysis: The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods. 1H NMR, 13C NMR, and Mass Spectrometry will provide unambiguous structural confirmation. For instance, in the 1H NMR of the final product, the appearance of a broad singlet corresponding to the -NH2 protons and the characteristic signals for the -OCH2CH2OH moiety will confirm the successful transformation.

  • Recrystallization and Chromatography: Purification of the intermediate by recrystallization and the final product by column chromatography are crucial steps to ensure high purity. The sharp melting point of the crystalline intermediate and a single spot on the TLC of the final product are indicators of successful purification.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of Intermediate cluster_stage2 Stage 2: Final Product Synthesis A 3-Methoxyphenol B 3-Methoxy-5-nitrophenol A->B HNO3, H2SO4 0-5 °C C 2-(3-Methoxy-5-nitrophenoxy)ethanol B->C Br(CH2)2OH, K2CO3 Acetone, Reflux D 2-(3-Amino-5-methoxyphenoxy)ethanol C->D H2, 10% Pd/C Ethanol

Caption: Two-stage synthesis of 2-(3-Amino-5-methoxyphenoxy)ethanol.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-(3-Amino-5-methoxyphenoxy)ethanol. By following the detailed steps and incorporating the recommended in-process controls, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The logical flow and clear instructions are designed to ensure a high yield and purity of the final product.

References

  • J&K Scientific LLC. 3-Amino-5-methoxyphenol. Available at: [Link]

  • PubChem. 2-[5-(3-Aminopropylamino)-2-methoxyphenoxy]ethanol. Available at: [Link]

  • ResearchGate. How can I synthesize 2-amino-5-methoxyphenol?. Available at: [Link]

  • Canadian Science Publishing. A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1][2]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Available at: [Link]

  • MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Available at: [Link]

  • Google Patents. WO2023205164A1.
  • Google Patents. CN103539696A - Preparation method of 2-(aminoxy) ethanol.
  • Google Patents. US20150232412A1 - Process for the reduction of nitro derivatives to amines.

Sources

Application Note: 2-(3-Amino-5-methoxyphenoxy)ethanol as an Advanced Organic Synthesis Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Amino-5-methoxyphenoxy)ethanol (CAS: 725237-16-1) has emerged as a highly versatile aromatic amino alcohol derivative in modern medicinal chemistry[1]. Featuring a methoxy-substituted phenol core, an active primary amine, and a hydroxyl-linked ethoxy spacer, this intermediate is heavily utilized in the synthesis of bioactive molecules, most notably in the development of small-molecule viral replication inhibitors[1].

This technical guide provides an authoritative framework for utilizing this compound, focusing on its orthogonal reactivity and detailing a field-validated protocol for its integration into complex indole-based antiviral scaffolds.

Physicochemical & Structural Profiling

Understanding the fundamental properties of the scaffold is critical for predicting its behavior in biphasic extractions and chromatographic purification.

ParameterSpecification / Value
Chemical Name 2-(3-Amino-5-methoxyphenoxy)ethan-1-ol
CAS Registry Number 725237-16-1
Molecular Formula C9H13NO3
Monoisotopic Mass 183.08954 Da[2]
SMILES String COC1=CC(=CC(=C1)N)OCCO[2]
Predicted [M+H]+ 184.09682 m/z[2]
Key Structural Features Primary aromatic amine, primary aliphatic alcohol, electron-rich methoxy-substituted aromatic core

Mechanistic Insights & Orthogonal Reactivity

The true synthetic value of 2-(3-Amino-5-methoxyphenoxy)ethanol lies in its orthogonal functionalization potential . The molecule contains three distinct reactive zones, each governed by different electronic and steric principles:

  • Primary Aromatic Amine (-NH₂): Acting as the primary nucleophile, this site is highly reactive toward electrophiles (e.g., alkyl halides, acid chlorides). Due to the electron-donating effects of the meta-methoxy and meta-ethoxy groups, the amine's nucleophilicity is slightly enhanced compared to standard aniline.

  • Primary Aliphatic Alcohol (-OH): While nucleophilic, the aliphatic hydroxyl group is less reactive than the amine under neutral or mildly basic conditions. It can be selectively functionalized (e.g., via esterification or etherification) after the amine is protected or alkylated.

  • Aromatic Core: The presence of three electron-donating groups (-NH₂, -OCH₃, -OR) makes the aromatic ring highly susceptible to Electrophilic Aromatic Substitution (EAS). Reaction conditions must avoid strong Lewis acids or unselective electrophiles to prevent unwanted ring-alkylation.

Reactivity Core 2-(3-Amino-5-methoxyphenoxy)ethanol CAS: 725237-16-1 Amine Primary Amine (-NH2) pKa ~4.6 High Nucleophilicity Core->Amine Site 1 (Kinetic) Alcohol Primary Alcohol (-OH) pKa ~15.5 Mod. Nucleophilicity Core->Alcohol Site 2 (Thermodynamic) Ring Aromatic Core Electron-Rich EAS Susceptible Core->Ring Site 3 (Side-Reaction) N-Alkylation\n(Antiviral Scaffolds) N-Alkylation (Antiviral Scaffolds) Amine->N-Alkylation\n(Antiviral Scaffolds) Electrophiles + Non-nucleophilic Base O-Alkylation\n(PROTAC Linkers) O-Alkylation (PROTAC Linkers) Alcohol->O-Alkylation\n(PROTAC Linkers) Strong Base + Alkyl Halides

Fig 1. Orthogonal reactivity sites and functionalization pathways of CAS 725237-16-1.

Experimental Protocol: Synthesis of Antiviral Indole Derivatives

Recent pharmaceutical patents highlight the use of 2-(3-Amino-5-methoxyphenoxy)ethanol as a critical side-chain donor in the synthesis of mono- or di-substituted indole derivatives, which act as Dengue virus replication inhibitors [3][4].

Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and chemical outcomes based on validated patent workflows[3][4].

ParameterCondition A (Aggressive SN2)[3]Condition B (Mild SN2)[4]Mechanistic Rationale (Causality)
Solvent System CH₃CN / THF (1:1)Neat CH₃CN or DMFTHF increases the solubility of bulky lipophilic indole electrophiles; CH₃CN (high dielectric constant) stabilizes the polar SN2 transition state.
Base DIPEA (1.5 eq)DIPEA (Split dosing: 1.0 eq + 1.0 eq)N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base that neutralizes generated HCl without competing for the electrophile.
Temperature 70°C45°CHigher thermal energy is required to overcome the steric hindrance associated with coupling bulky indole groups to the aromatic amine.
Aqueous Workup CH₂Cl₂ / 1N HClEtOAc / Brine1N HCl selectively protonates the aliphatic DIPEA (pKa ~10.5), pulling it into the aqueous phase while leaving the weakly basic aromatic amine product in the organic layer.
Step-by-Step Methodology: N-Alkylation Workflow

This protocol outlines a self-validating system for the N-alkylation of 2-(3-Amino-5-methoxyphenoxy)ethanol with a generic lipophilic electrophile (e.g., a halogenated indole derivative).

Workflow S1 1. Reagent Mixing 1 eq Scaffold + 1.2 eq Electrophile + 1.5 eq DIPEA in CH3CN/THF (1:1) S2 2. Thermal Activation Stir at 70°C for 24h S1->S2 Initiate N-Alkylation S3 3. Solvent Evaporation Concentrate under reduced pressure S2->S3 Reaction Complete (LC-MS Confirmed) S4 4. pKa-Directed Workup Dilute in CH2Cl2, Wash with 1N HCl S3->S4 Remove Volatiles S5 5. Organic Phase Recovery Dry over MgSO4, Filter, Evaporate S4->S5 Phase Separation

Fig 2. Standardized N-alkylation workflow for synthesizing antiviral intermediates.

Step 1: Reaction Assembly

  • To a flame-dried round-bottom flask, add 2-(3-Amino-5-methoxyphenoxy)ethanol (1.33 g, 7.26 mmol)[3].

  • Add the target electrophile (e.g., substituted indole chloride/bromide, 1.2 equivalents).

  • Dissolve the mixture in 120 mL of a 1:1 (v/v) solution of anhydrous Acetonitrile (CH₃CN) and Tetrahydrofuran (THF)[3]. Causality: This specific solvent ratio prevents the precipitation of the lipophilic indole intermediate while maintaining the polarity needed for the SN2 reaction.

  • Inject N,N-Diisopropylethylamine (DIPEA) (1.9 mL, 10.9 mmol) dropwise[3].

Step 2: Thermal Activation & Self-Validation

  • Equip the flask with a reflux condenser and heat the mixture to 70°C under a nitrogen atmosphere for 24 hours[3].

  • Self-Validating IPC (In-Process Control): After 20 hours, withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. The reaction is validated to proceed to workup only when the [M+H]+ peak of the starting material (184.09 m/z)[2] is completely depleted.

Step 3: Concentration

  • Allow the reaction to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the volatile CH₃CN and THF solvents[3].

Step 4: pKa-Directed Aqueous Workup

  • Dilute the crude oily residue in 100 mL of Dichloromethane (CH₂Cl₂).

  • Transfer to a separatory funnel and wash with 1N HCl (50 mL)[3].

    • Causality of Phase Separation: This is a critical purification step. DIPEA has a conjugate acid pKa of ~10.5, meaning the 1N HCl will completely protonate it, forcing it into the aqueous layer. Conversely, the newly formed secondary aromatic amine product exhibits a much lower pKa (< 5.0). Combined with the high lipophilicity of the indole-adduct, the target product remains safely partitioned in the lower CH₂Cl₂ organic layer.

Step 5: Isolation

  • Separate the organic layer. (Optional: perform a secondary wash with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash).

  • Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄)[3].

  • Filter the suspension and evaporate the solvent under reduced pressure to yield the crude intermediate, which is now ready for downstream column chromatography.

References

  • Research Briefing on 2-(3-amino-5-methoxyphenoxy)ethan-1-ol (CAS: 725237-16-1)
  • 725237-16-1 (C9H13NO3)
  • Mono- or di-substituted indole derivatives as dengue virus replication inhibitors Google Patents URL
  • CN109069482B - Substituted indole compound derivatives as dengue virus replication inhibitors Google Patents URL

Sources

2-(3-Amino-5-methoxyphenoxy)ethanol cross-coupling reaction protocols

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Chemoselective Cross-Coupling Reactions of 2-(3-Amino-5-methoxyphenoxy)ethanol

Authored by a Senior Application Scientist

Introduction: Navigating the Chemoselectivity Challenge

2-(3-Amino-5-methoxyphenoxy)ethanol is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure, featuring a nucleophilic aromatic amine and a primary alcohol, presents both opportunities for diverse functionalization and a significant synthetic challenge: chemoselectivity. The ability to selectively functionalize one group while leaving the other intact is paramount for the efficient construction of complex target molecules. This guide provides detailed protocols and the underlying scientific rationale for achieving selective C-N bond formation at the aniline nitrogen through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

The primary challenge in cross-coupling reactions with this substrate is the competition between N-arylation and O-arylation. Both the amine and the alcohol can, in principle, react with an aryl halide under typical cross-coupling conditions. This guide will delineate two robust strategies to overcome this hurdle: a catalyst-controlled, protecting-group-free approach and a more traditional, yet highly reliable, orthogonal protecting group strategy.

PART I: Catalyst-Controlled Selective N-Arylation

Recent advancements in catalyst design have enabled remarkable levels of chemoselectivity in cross-coupling reactions, often obviating the need for protecting groups. For the selective N-arylation of aminophenols and related structures like 2-(3-amino-5-methoxyphenoxy)ethanol, the choice of ligand is critical. Palladium catalysts bearing bulky, electron-rich biarylmonophosphine ligands have demonstrated a strong preference for C-N over C-O bond formation.[1] This selectivity is attributed to the differing coordination and reaction kinetics of the amine and alcohol with the palladium center.

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds.[2] By employing a modern, well-defined palladium precatalyst system, high yields of the desired N-arylated product can be achieved with minimal side-product formation.

Workflow for Catalyst-Controlled N-Arylation

sub 2-(3-Amino-5-methoxyphenoxy)ethanol + Aryl Halide (Ar-X) reagents Pd Precatalyst (e.g., BrettPhos Pd G3) + Base (e.g., NaOt-Bu) + Solvent (e.g., Toluene) sub->reagents Add reaction Inert Atmosphere Heat (e.g., 100 °C) reagents->reaction Heat workup Aqueous Workup & Purification reaction->workup Cool product Selective N-Arylated Product workup->product

Caption: Workflow for selective N-arylation without a protecting group.

Protocol 1: Protecting-Group-Free Buchwald-Hartwig N-Arylation

This protocol is designed for the direct and selective coupling of an aryl halide with the amino group of 2-(3-amino-5-methoxyphenoxy)ethanol.

Materials:

  • 2-(3-Amino-5-methoxyphenoxy)ethanol

  • Aryl halide (e.g., Aryl bromide)

  • BrettPhos Pd G3 Precatalyst

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-(3-amino-5-methoxyphenoxy)ethanol (1.0 equiv.), the aryl bromide (1.2 equiv.), BrettPhos Pd G3 precatalyst (2 mol %), and sodium tert-butoxide (1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench with water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Rationale: The use of a bulky, electron-rich biaryl phosphine ligand like BrettPhos is key to promoting the reductive elimination step that forms the C-N bond, while disfavoring the competing C-O coupling pathway.[1] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the amine in the catalytic cycle.[3]

PART II: Orthogonal Protecting Group Strategy

While catalyst control can be highly effective, an orthogonal protecting group strategy offers a more universally applicable and often more predictable route to ensure chemoselectivity.[4] This approach involves temporarily "masking" the reactive hydroxyl group, performing the desired C-N coupling, and then removing the protecting group.

A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice for protecting the alcohol. It is robust and stable under the basic and often heated conditions of cross-coupling reactions but can be selectively cleaved under mild acidic conditions (e.g., with a fluoride source like TBAF or acid) that will not affect the newly formed C-N bond or other functionalities.[5]

Workflow for the Orthogonal Protecting Group Strategy

sub Starting Material (Amine + Alcohol) protect Step 1: Protect -OH (e.g., TBDMSCl, Imidazole) sub->protect protected_sub Protected Substrate (Amine + O-TBDMS) protect->protected_sub couple Step 2: Cross-Coupling (e.g., Buchwald-Hartwig) protected_sub->couple coupled_prod Protected Product (N-Aryl + O-TBDMS) couple->coupled_prod deprotect Step 3: Deprotect -OH (e.g., TBAF) coupled_prod->deprotect final_prod Final Product (N-Aryl + Alcohol) deprotect->final_prod

Caption: Experimental workflow using an orthogonal protecting group.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

Materials:

  • 2-(3-Amino-5-methoxyphenoxy)ethanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 2-(3-amino-5-methoxyphenoxy)ethanol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of TBDMSCl (1.2 equiv.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the TBDMS-protected substrate, which can often be used in the next step without further purification.

Protocol 3: Buchwald-Hartwig N-Arylation of the Protected Substrate

This protocol utilizes the TBDMS-protected intermediate to ensure exclusive N-arylation.

Materials:

  • TBDMS-protected 2-(3-amino-5-methoxyphenoxy)ethanol

  • Aryl halide (Aryl bromide or chloride)

  • Pd₂(dba)₃ (Palladium source)

  • XPhos (Ligand)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the TBDMS-protected starting material (1.0 equiv.), aryl halide (1.1 equiv.), Pd₂(dba)₃ (1-2 mol %), XPhos (2-4 mol %), and K₃PO₄ (2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the tube and heat to 100-110 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash chromatography to obtain the N-arylated, O-protected product.

Protocol 4: Suzuki-Miyaura Coupling of a Halogenated Derivative

For instances where a C-C bond is desired, the aniline can first be converted to an aryl halide (e.g., via a Sandmeyer reaction) and then subjected to Suzuki-Miyaura coupling. This protocol outlines the coupling of a hypothetical TBDMS-protected 2-(3-bromo-5-methoxyphenoxy)ethanol. The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds.[6]

Materials:

  • TBDMS-protected 2-(3-bromo-5-methoxyphenoxy)ethanol

  • Arylboronic acid or ester

  • PdCl₂(dppf)·CH₂Cl₂

  • Potassium carbonate (K₂CO₃)

  • Solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • Reaction Setup: To a reaction vial, add the protected aryl bromide (1.0 equiv.), arylboronic acid (1.5 equiv.), PdCl₂(dppf)·CH₂Cl₂ (3 mol %), and K₂CO₃ (3.0 equiv.).

  • Solvent Addition: Add the degassed dioxane/water solvent mixture.

  • Reaction: Seal the vial and heat to 80-90 °C for 6-18 hours, with stirring.

  • Workup and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify by flash chromatography.

Protocol 5: Deprotection of the TBDMS Group

Materials:

  • TBDMS-protected final product

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the silyl-protected compound in THF.

  • Add TBAF solution (1.5 equiv.) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by flash chromatography to yield the final deprotected product.

Data and Condition Summary

The choice of reaction components is crucial for success. The following tables summarize generally effective conditions for the two key cross-coupling reactions discussed.

Table 1: Typical Conditions for Buchwald-Hartwig N-Arylation

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃, Pd(OAc)₂, or precatalysts (e.g., G3/G4)Precatalysts offer better air stability and rapid generation of the active Pd(0) species.[7]
Ligand Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos)Bulky, electron-rich ligands accelerate reductive elimination and stabilize the catalyst.[1]
Base NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required. Choice depends on substrate tolerance.[8]
Solvent Toluene, Dioxane, THFAnhydrous, degassed aprotic solvents are standard.[7]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle.

Table 2: Typical Conditions for Suzuki-Miyaura C-C Coupling

ComponentRecommendationRationale
Pd Source Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂PdCl₂(dppf) is a reliable and versatile catalyst for a broad range of substrates.[6]
Ligand PPh₃, dppf (often included with catalyst)Dppf is a robust ligand for Suzuki couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous base is required to activate the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OA mixture of organic solvent and water is typical to dissolve both organic and inorganic reagents.
Temperature 70 - 100 °CGenerally sufficient for most Suzuki couplings.

Catalytic Cycle Visualizations

Buchwald-Hartwig Amination Cycle

Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(NHR')L_n Ar-Pd(II)(NHR')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(NHR')L_n Amine Coordination & Deprotonation (R'NH₂, Base) Ar-Pd(II)(NHR')L_n->Pd(0)L_n Reductive Elimination {Ar-NHR'} Product (Ar-NHR') Ar-Pd(II)(NHR')L_n->{Ar-NHR'}

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling Cycle

Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-B(OH)₂, Base) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination {Ar-Ar'} Product (Ar-Ar') Ar-Pd(II)(Ar')L_n->{Ar-Ar'}

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

References

  • VI Protecting Groups and Orthogonal Protection Strategies . University of Bristol. [Link]

  • Morken, J. P., et al. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest . Journal of the American Chemical Society. [Link]

  • Morken, J. P., et al. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest . PubMed. [Link]

  • Morken, J. P., et al. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest . PMC. [Link]

  • Snieckus, V., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . PMC. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Amino Acid Derivatives for Peptide Synthesis . AAPPTec. [Link]

  • Wang, Z. J., et al. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines . ResearchGate. [Link]

  • Dandela, R., et al. (2025). Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements . ResearchGate. [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols . ResearchGate. [Link]

  • Fraser-Reid, B., et al. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions . Journal of the American Chemical Society. [Link]

  • Protective Groups . Organic Chemistry Portal. [Link]

  • Dandela, R., et al. (2025). Catalytic chemoselective C-N and C-O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements . PubMed. [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis . PubMed. [Link]

  • Lin, S., et al. Stereoselective aminoalcohol synthesis via chemoselective electrocatalytic radical cross couplings . ChemRxiv. [Link]

  • Engle, K. M., et al. (2024). Aminative Suzuki–Miyaura coupling . Science. [Link]

  • Palladium Catalysts for Cross-Coupling Reaction . MDPI. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Buchwald, S. L., et al. (2020). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols . Organic Letters. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . SINOPEG. [Link]

  • Papagni, A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air . MDPI. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Dandela, R., et al. Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements . Organic & Biomolecular Chemistry. [Link]

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Application Note: Advanced Purification Protocols for Synthesized 2-(3-Amino-5-methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Compound: 2-(3-Amino-5-methoxyphenoxy)ethan-1-ol (CAS: 725237-16-1)

Scientific Context & Structural Rationale

In modern drug discovery, 2-(3-Amino-5-methoxyphenoxy)ethanol has emerged as a highly versatile scaffold, most notably utilized as a critical intermediate in the synthesis of pan-serotype Dengue virus (DENV) NS4B inhibitors (such as acyl-indole and indoline derivatives)[1],[2] and selective kinase inhibitors for oncology[3].

As a Senior Application Scientist, I frequently observe that the purification of this intermediate is a bottleneck in preclinical synthesis pipelines. The molecule’s structural architecture—comprising a basic primary aniline, an electron-donating methoxy group, and a polar, hydrogen-bonding hydroxyethoxy chain—renders it highly amphiphilic[3]. Furthermore, while its specific meta-substitution pattern successfully prevents toxic para-iminoquinone metabolism in vivo[1], the electron-rich aromatic ring remains susceptible to ambient oxidative degradation during benchtop handling.

Because the compound typically presents as a viscous oil or a low-melting solid, standard recrystallization techniques are largely ineffective. Therefore, achieving >98% purity requires a two-dimensional approach: an orthogonal acid-base liquid-liquid extraction (LLE) followed by normal-phase flash chromatography[2].

Table 1: Physicochemical Profiling & Purification Causality
PropertyValueCausality in Purification Strategy
CAS Number 725237-16-1N/A
Molecular Weight 183.20 g/mol Determines MS detection (ESI+ m/z 184 [M+H]⁺)[1].
Functional Groups -NH₂, -OCH₃, -OHAmphiphilic nature dictates the need for a highly polar gradient transition during chromatography.
Physical State Viscous oil / low-melting solidPrecludes direct recrystallization; necessitates chromatographic polishing[4].
pKa (Aniline) ~4.6 (estimated)Enables selective protonation for orthogonal acid-base extraction, separating it from neutral impurities.

Purification Workflows & Logical Relationships

To isolate the target molecule from unreacted starting materials (e.g., 3-amino-5-methoxyphenol) and alkylation byproducts, we exploit its distinct ionization states.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) LLE Acid-Base Extraction (1N HCl / EtOAc) Crude->LLE AqPhase Aqueous Phase (Protonated Target) LLE->AqPhase Target (Salt) OrgPhase Organic Phase (Neutral Impurities) LLE->OrgPhase Waste Basify Basification (NaOH to pH 9-10) AqPhase->Basify Extract2 Back-Extraction (EtOAc) Basify->Extract2 Flash Flash Chromatography (Silica, EtOAc/Heptane) Extract2->Flash Pure Pure 2-(3-Amino-5- methoxyphenoxy)ethanol Flash->Pure >98% Purity

Figure 1: Two-dimensional purification workflow exploiting the amphiphilic and basic nature of the target.

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction

This step removes neutral lipophilic impurities and over-alkylated byproducts.

  • Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Add an equal volume of 1N HCl. Stir vigorously for 10 minutes.

    • Mechanistic Note: The primary amine protonates to form a water-soluble hydrochloride salt.

  • Phase Separation: Transfer to a separatory funnel and collect the lower aqueous phase.

    • Self-Validation Check: Spot the organic phase on a TLC plate and stain with Ninhydrin. If a purple spot appears, the extraction is incomplete; repeat Step 2.

  • Organic Wash: Wash the combined aqueous phases once with fresh EtOAc to remove residual neutral organic impurities. Discard the organic layer.

  • Basification: Cool the aqueous phase in an ice bath (to prevent exothermic degradation) and slowly add 2N NaOH until the pH reaches 9–10. The solution will become cloudy as the free base precipitates as an oil.

  • Back-Extraction: Extract the basified aqueous layer with EtOAc (3 × 10 mL per gram of theoretical yield).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Normal-Phase Flash Chromatography

To achieve pharmaceutical-grade purity suitable for downstream nucleophilic substitution or coupling reactions, flash chromatography is required[2],[4].

  • Stationary Phase: Silica gel (15–40 µm)[5].

  • Mobile Phase: Heptane / Ethyl Acetate (EtOAc)[5].

  • Detection: UV at 254 nm and 280 nm.

Table 2: Optimized Chromatographic Gradient Conditions
Column Volumes (CV)% Heptane% EtOAcElution Target / Causality
0 - 2 CV 80%20%Flushes non-polar impurities and residual solvents[4].
2 - 6 CV 80% → 40%20% → 60%Gradient transition to accommodate the molecule's amphiphilicity.
6 - 10 CV 40%60%Elution of 2-(3-Amino-5-methoxyphenoxy)ethanol.
10 - 12 CV 0%100%Column wash to elute highly polar, hydrogen-bonded byproducts.

Post-Purification Handling: Store the purified oil under an inert atmosphere (Nitrogen or Argon) at -20°C to prevent oxidative darkening of the aniline moiety.

Biological Application: Dengue Virus NS4B Inhibition

Understanding the downstream application reinforces the necessity for high-purity intermediates. 2-(3-Amino-5-methoxyphenoxy)ethanol is a critical building block. When coupled with acyl-indole or indoline cores, it forms potent inhibitors that bind to the DENV NS4B protein, a non-structural protein essential for the viral replication complex[2].

DENV_Pathway Target 2-(3-Amino-5-methoxyphenoxy)ethanol Inhibitor Acyl-Indole Derivative Target->Inhibitor Synthesis NS4B DENV NS4B Protein Inhibitor->NS4B Binds Replication Viral RNA Replication Inhibitor->Replication Blocks NS4B->Replication Essential for Outcome Pan-Serotype DENV Inhibition Replication->Outcome Results in

Figure 2: Role of the purified intermediate in the Dengue Virus NS4B inhibition pathway.

Impurities in the intermediate directly compromise the yield of the final coupling step and can introduce false positives/negatives during in vitro viral yield reduction assays (RT-qPCR readouts)[1]. Rigorous adherence to the protocols above ensures reliable downstream biological data.

References

  • Kaptein, S. J. F., et al. "Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2018.[Link]

  • European Patent Office. "SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS." EP 3436437 B1, 2021.[Link]

  • Bardiot, D., et al. "Discovery of Acyl-Indole Derivatives as Pan-Serotype Dengue Virus NS4B Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2023.[Link]

  • New Drug Approvals. "Preclinical Synthesis of JNJ-A07 Derivatives." New Drug Approvals, 2021.[Link]

Sources

Application Note: 2-(3-Amino-5-methoxyphenoxy)ethanol in the Discovery of Pan-Serotype Dengue Virus NS4B Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the landscape of antiviral drug discovery, identifying small molecules capable of broad-spectrum efficacy across multiple viral serotypes remains a formidable challenge. 2-(3-Amino-5-methoxyphenoxy)ethanol (CAS: 725237-16-1) has emerged as a highly specialized, critical building block in the synthesis of potent, pan-serotype Dengue Virus (DENV) inhibitors.

This application note details the mechanistic rationale, synthetic integration, and biological validation of utilizing 2-(3-amino-5-methoxyphenoxy)ethanol to optimize acyl-indole derivatives targeting the DENV non-structural protein 4B (NS4B). By acting as a highly functionalized nucleophile, this compound imparts essential steric, electronic, and hydrogen-bonding characteristics required to disrupt the viral replication complex .

Mechanistic Rationale: The "E-E-A-T" of Molecular Design

As application scientists, we do not simply append functional groups; we engineer molecular interactions. The selection of 2-(3-amino-5-methoxyphenoxy)ethanol over simpler anilines is driven by precise causality in structure-activity relationship (SAR) optimization:

  • The Primary Amine (Nucleophilic Anchor): The unhindered primary amine allows for efficient nucleophilic substitution ( SN​2 ) at the α -carbon of bromo-ketone intermediates. This forms a stable secondary amine linkage that acts as a flexible hinge, allowing the molecule to adapt to the NS4B binding pocket.

  • The Methoxy-Substituted Phenoxy Core (Steric & Electronic Tuning): The methoxy group acts as an electron-donating moiety, enriching the electron density of the aromatic ring to optimize π−π stacking interactions with aromatic residues in the target protein. Furthermore, the meta-substitution pattern provides the precise steric bulk needed to lock the compound into the bioactive conformation.

  • The Ethanol Spacer (Metabolic Stability & H-Bonding): Highly lipophilic acyl-indoles often suffer from rapid human liver microsome (HLM) clearance. The terminal hydroxyl group of the ethanol moiety serves a dual purpose: it acts as a critical hydrogen-bond donor/acceptor to anchor the inhibitor to NS4B, and it significantly lowers the overall lipophilicity (LogD), thereby reducing oxidative metabolism by cytochrome P450 enzymes .

MoA V Dengue Virus (DENV) Infection N Viral RNA Translation & Polyprotein Cleavage V->N P NS4B Protein (Replication Complex) N->P B Binding to NS4B (Steric & H-bond interactions) P->B Target I Acyl-Indole Inhibitor (Methoxyphenoxyethanol moiety) I->B Binds H Disruption of NS3-NS4B Interaction B->H C Inhibition of Viral Replication (Pan-Serotype Efficacy) H->C

Mechanism of action of acyl-indole derivatives targeting the DENV NS4B replication complex.

Synthetic Workflow & Integration

The integration of 2-(3-amino-5-methoxyphenoxy)ethanol into the acyl-indole scaffold requires a carefully controlled two-step sequence: α -bromination followed by microwave-assisted nucleophilic substitution. Because this substitution creates a chiral center, downstream enantiomeric resolution is mandatory.

SyntheticWorkflow A Acyl-Indole Intermediate B alpha-Bromination (PTAB, THF, 0°C) A->B C Bromo-Intermediate B->C D Nucleophilic Substitution + 2-(3-Amino-5-methoxyphenoxy)ethanol C->D E Racemic Mixture (Compounds 7-28) D->E F Chiral Chromatography (Enantiomer Separation) E->F G Potent DENV NS4B Inhibitor (Eutomer) F->G

Synthetic workflow for DENV NS4B inhibitors utilizing 2-(3-amino-5-methoxyphenoxy)ethanol.

Detailed Experimental Protocols

Protocol A: Synthesis of the α -Bromo Intermediate

  • Rationale: Phenyltrimethylammonium tribromide (PTAB) is selected over elemental bromine ( Br2​ ) to ensure highly regioselective bromination at the α -carbon of the ketone, preventing unwanted electrophilic aromatic substitution on the electron-rich indole core.

  • Procedure:

    • Dissolve the 3-acyl-indole intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Add PTAB (1.05 eq) portion-wise over 15 minutes to control the exothermic release.

    • Stir the mixture from 0 °C to room temperature for 2.5 hours.

    • Self-Validation Step: Quench an aliquot with aqueous Na2​S2​O3​ and analyze via LC-MS. The reaction is complete when the starting material peak disappears and is replaced by a mass shift of +78/+80 Da (characteristic isotopic pattern of a single bromine atom).

Protocol B: Microwave-Assisted Nucleophilic Substitution

  • Rationale: The steric bulk of the secondary bromide and the nucleophile makes standard thermal substitution painfully slow, often leading to degradation. Microwave irradiation rapidly overcomes the activation energy barrier, driving the reaction to completion in 30 minutes while suppressing side reactions.

  • Procedure:

    • In a microwave-safe vial, combine the bromo-intermediate (1.0 eq) and 2-(3-amino-5-methoxyphenoxy)ethanol (1.2 eq).

    • Add anhydrous Acetonitrile ( CH3​CN ) as the solvent and Triethylamine ( Et3​N , 2.0 eq) as the acid scavenger to neutralize the generated HBr.

    • Seal the vial and subject it to microwave irradiation at 100 °C for 30 minutes.

    • Concentrate the mixture under reduced pressure and purify via flash column chromatography (Dichloromethane/Methanol gradient) to afford the racemic product.

    • Self-Validation Step: 1H NMR analysis must show the disappearance of the α -bromo proton and the appearance of the characteristic multiplet for the newly formed chiral α -proton, alongside the distinct methoxy singlet (~3.8 ppm) and ethanol methylene triplets.

Protocol C: Chiral Resolution and Eutomer Isolation

  • Rationale: The NS4B binding pocket is highly stereospecific. The racemic mixture must be separated, as the "a" enantiomer (eutomer) typically drives >99% of the antiviral activity, while the "b" enantiomer (distomer) represents inactive metabolic baggage.

  • Procedure:

    • Subject the purified racemic mixture to Preparative Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H).

    • Use a mobile phase of CO2​ modified with 20-40% Ethanol containing 0.1% Isopropylamine.

    • Isolate the first-eluting and second-eluting peaks.

    • Self-Validation Step: Assess chiral purity via analytical SFC. A threshold of >98% Enantiomeric Excess (ee) is required before proceeding to biological evaluation to prevent skewed EC50​ data.

Quantitative Data Presentation: Pharmacological Impact

The strategic incorporation of 2-(3-amino-5-methoxyphenoxy)ethanol yields profound improvements in both antiviral potency across multiple serotypes and pharmacokinetic stability. The table below summarizes the transformative impact of this specific moiety compared to an unsubstituted baseline compound.

Compound VariantR-Group SubstitutionDENV-2 EC50​ (µM)DENV-3 EC50​ (µM)HLM Clearance (mL/min/kg)
Baseline (1a) Unsubstituted aniline0.0451.20> 45.0 (Rapid)
Optimized (24a) 2-(3-amino-5-methoxyphenoxy)ethanol0.00110.0035< 15.0 (Stable)
Optimized (28a) 2-(3-amino-5-methoxyphenoxy)ethanol0.00060.0018< 12.0 (Stable)

Data Interpretation: The addition of the methoxyphenoxyethanol tail (Compounds 24a and 28a) shifts the compound from a DENV-2 specific agent to a true pan-serotype inhibitor (sub-nanomolar potency against DENV-3), while simultaneously dropping liver microsome clearance into a highly favorable, stable range suitable for oral dosing .

References

  • Kesteleyn, B., Bardiot, D., Bonfanti, J.-F., et al. (2023). "Discovery of Acyl-Indole Derivatives as Pan-Serotype Dengue Virus NS4B Inhibitors". Journal of Medicinal Chemistry, 66(13), 8808-8821. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45091312, 2-(3-Amino-5-methoxyphenoxy)ethanol". PubChem. Available at:[Link]

Application Notes and Protocols: Incorporating 2-(3-Amino-5-methoxyphenoxy)ethanol into Polymer Chains for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of the bifunctional monomer, 2-(3-Amino-5-methoxyphenoxy)ethanol, into polymer chains. This unique monomer offers a strategic advantage in the design of biocompatible and functional polymers for advanced drug delivery systems. Its primary amine and hydroxyl functionalities allow for versatile polymerization strategies, while the methoxy-substituted phenyl ring can impart specific physicochemical properties to the resulting polymer. This guide details two robust protocols for polymerization: Step-Growth Polymerization to form poly(ether-amine)s and Ring-Opening Polymerization (ROP) where the monomer acts as a functional initiator. We delve into the rationale behind experimental choices, provide step-by-step methodologies, and offer insights into the characterization of the final polymer products.

Introduction: The Strategic Advantage of 2-(3-Amino-5-methoxyphenoxy)ethanol in Polymer Therapeutics

The field of "polymer therapeutics" has revolutionized drug delivery by utilizing polymers to enhance the efficacy and safety of pharmaceutical agents.[1] The choice of monomer is paramount in designing polymers with desired characteristics such as biocompatibility, biodegradability, and specific drug release profiles.[2][3][] 2-(3-Amino-5-methoxyphenoxy)ethanol is a compelling building block for such polymers due to its distinct structural features:

  • Bifunctionality: The presence of both a primary amine (-NH₂) and a primary hydroxyl (-OH) group allows for its participation in various polymerization reactions, most notably step-growth polymerization.[5][6][7][8]

  • Functional Initiation: The hydroxyl group can act as an initiator for ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, thereby introducing the amino-functionalized phenoxy moiety at the polymer chain end.[9][10][11]

  • Physicochemical Modulation: The methoxy-substituted aromatic ring can influence the polymer's hydrophilicity, thermal properties, and potential for π-π stacking interactions with aromatic drug molecules.[12][13] The amine group provides a site for post-polymerization modification, such as conjugation of targeting ligands or pH-responsive moieties.

These attributes make polymers derived from 2-(3-Amino-5-methoxyphenoxy)ethanol highly suitable for applications in nanomedicine, including the formulation of nanoparticles, micelles, and hydrogels for controlled drug release.[]

Visualization of Polymerization Strategies

To visually conceptualize the integration of 2-(3-Amino-5-methoxyphenoxy)ethanol into polymer chains, the following diagrams illustrate the two primary polymerization pathways discussed in this guide.

StepGrowthPolymerization MonomerA 2-(3-Amino-5-methoxyphenoxy)ethanol (HO-R-NH2) Polymer Poly(ether-amine/urethane/amide) MonomerA->Polymer Step-Growth Polymerization MonomerB Difunctional Monomer (e.g., Diacyl Chloride, Diisocyanate) MonomerB->Polymer

Caption: Step-Growth Polymerization Pathway.

RingOpeningPolymerization Initiator 2-(3-Amino-5-methoxyphenoxy)ethanol (Functional Initiator) Polymer End-Functionalized Polyester Initiator->Polymer Ring-Opening Polymerization Monomer Cyclic Ester Monomer (e.g., Lactide, Caprolactone) Monomer->Polymer

Caption: Ring-Opening Polymerization Pathway.

Protocol 1: Step-Growth Polymerization with a Diacyl Chloride

This protocol describes the synthesis of a poly(ether-amide) through the step-growth polymerization of 2-(3-Amino-5-methoxyphenoxy)ethanol with a diacyl chloride, such as adipoyl chloride. The reaction proceeds via the formation of amide bonds between the amine groups of the monomer and the acyl chloride groups.

Rationale: The high reactivity of acyl chlorides with primary amines allows for polymerization to occur at relatively low temperatures, minimizing potential side reactions.[14] An acid scavenger, such as triethylamine, is crucial to neutralize the HCl byproduct, which would otherwise protonate the amine monomer and halt the reaction.

Materials and Reagents
ReagentPuritySupplierNotes
2-(3-Amino-5-methoxyphenoxy)ethanol>98%(e.g., Sigma-Aldrich)Store under inert atmosphere, protected from light.
Adipoyl chloride>98%(e.g., Sigma-Aldrich)Handle in a fume hood due to its corrosive and lachrymatory nature.
Triethylamine (TEA)>99%(e.g., Sigma-Aldrich)Distill over calcium hydride before use.
Dichloromethane (DCM), anhydrous>99.8%(e.g., Sigma-Aldrich)Use from a solvent purification system or a freshly opened bottle.
MethanolACS Grade(e.g., Fisher Scientific)For polymer precipitation.
Experimental Procedure
  • Monomer Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve 2-(3-Amino-5-methoxyphenoxy)ethanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M with respect to the amine monomer.

  • Initiation of Polymerization: Cool the solution to 0 °C in an ice bath. While stirring vigorously, add a solution of adipoyl chloride (1.0 eq) in anhydrous DCM dropwise from the dropping funnel over 30 minutes.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring under a nitrogen atmosphere for 24 hours. The formation of triethylamine hydrochloride precipitate will be observed.

  • Polymer Isolation:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polymer by slowly adding the concentrated solution to a large excess of cold methanol with vigorous stirring.

    • Collect the polymer precipitate by vacuum filtration.

  • Purification and Drying:

    • Wash the collected polymer with fresh methanol to remove any unreacted monomers and oligomers.

    • Dry the polymer under vacuum at 40 °C to a constant weight.

Protocol 2: Ring-Opening Polymerization (ROP) using a Functional Initiator

This protocol details the synthesis of a polyester, such as poly(L-lactide), with a 2-(3-amino-5-methoxyphenoxy)ethyl end-group. In this approach, the hydroxyl group of 2-(3-Amino-5-methoxyphenoxy)ethanol initiates the ring-opening of the cyclic ester monomer.

Rationale: Ring-opening polymerization is a powerful technique for producing well-defined, biodegradable polymers like polylactide (PLA) and polycaprolactone (PCL).[9][15][16] The use of a functional initiator allows for the precise placement of a desired chemical moiety at one end of the polymer chain.[10] Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is a commonly used and effective catalyst for this polymerization. The primary amine of the initiator must be protected during polymerization to prevent side reactions with the ester monomers. A tert-butyloxycarbonyl (Boc) protecting group is suitable as it is stable under the polymerization conditions and can be removed post-polymerization under acidic conditions.

Materials and Reagents
ReagentPuritySupplierNotes
N-Boc-2-(3-amino-5-methoxyphenoxy)ethanol (Protected Initiator)>97%Synthesized in-houseSee Appendix for synthesis protocol.
L-Lactide>99%(e.g., Sigma-Aldrich)Recrystallize from dry toluene before use.
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)>95%(e.g., Sigma-Aldrich)Handle in a glovebox or under inert atmosphere.
Toluene, anhydrous>99.8%(e.g., Sigma-Aldrich)Use from a solvent purification system or a freshly opened bottle.
Dichloromethane (DCM)ACS Grade(e.g., Fisher Scientific)For polymer dissolution.
Methanol, coldACS Grade(e.g., Fisher Scientific)For polymer precipitation.
Trifluoroacetic acid (TFA)>99%(e.g., Sigma-Aldrich)For deprotection.
Experimental Procedure
  • Reactor Setup: In a glovebox, add the protected initiator, N-Boc-2-(3-amino-5-methoxyphenoxy)ethanol (1.0 eq), L-lactide (e.g., 50 eq for a target degree of polymerization of 50), and a magnetic stir bar to a flame-dried Schlenk flask.

  • Catalyst Addition: Add anhydrous toluene to dissolve the solids, followed by the addition of Sn(Oct)₂ catalyst (e.g., a monomer-to-catalyst ratio of 500:1).

  • Polymerization: Seal the Schlenk flask, remove it from the glovebox, and place it in a preheated oil bath at 130 °C. Stir the reaction mixture for 4-6 hours.

  • Polymer Isolation:

    • Cool the reaction to room temperature and dissolve the viscous mixture in a minimal amount of DCM.

    • Precipitate the polymer by adding the DCM solution to a large excess of cold methanol.

    • Collect the polymer by vacuum filtration.

  • Purification and Drying:

    • Redissolve the polymer in DCM and re-precipitate into cold methanol two more times to ensure the removal of unreacted monomer and catalyst.

    • Dry the Boc-protected polymer under vacuum at room temperature to a constant weight.

  • Deprotection of the Amine Group:

    • Dissolve the dried polymer in DCM.

    • Add trifluoroacetic acid (TFA) (e.g., 20% v/v) and stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure.

    • Redissolve the polymer in a small amount of DCM and precipitate into cold diethyl ether to obtain the final amine-functionalized polymer.

    • Dry the final polymer under vacuum.

Characterization of the Resulting Polymers

A thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and purity.

TechniqueParameter MeasuredExpected Outcome
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Chemical structure and compositionConfirmation of monomer incorporation, presence of characteristic peaks for the 2-(3-amino-5-methoxyphenoxy)ethanol moiety and the polymer backbone. For ROP polymers, end-group analysis can be used to estimate molecular weight.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groupsIdentification of characteristic vibrational bands for amide or ester linkages, as well as the amine and ether groups from the functional monomer.
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI)Determination of the average molecular weight and the breadth of the molecular weight distribution. A low PDI (<1.5) is indicative of a controlled polymerization.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm)Assessment of the thermal properties of the polymer, which are important for its processing and application.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust framework for the successful incorporation of 2-(3-Amino-5-methoxyphenoxy)ethanol into polymer chains. The versatility of this monomer allows for the synthesis of a wide range of functional polymers with tunable properties. The resulting poly(ether-amide)s and end-functionalized polyesters are promising candidates for various drug delivery applications. The presence of the primary amine group opens up avenues for post-polymerization modification, enabling the attachment of targeting moieties, imaging agents, or other bioactive molecules to further enhance the therapeutic potential of these novel polymer systems.

References

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  • Biocompatible Polymeric Materials Intended for Drug Delivery and Therapeutic Applications. American Chemical Society. [Link]

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  • Epoxy-Amine Polymerization to Access Poly(β-hydroxyl amine)s with Active Tertiary Amino Pendant Groups | ACS Applied Polymer Materials. (2024, December 20). American Chemical Society Publications. [Link]

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Application Note: A Generalized Protocol for the Amidation of 2-(3-Amino-5-methoxyphenoxy)ethanol using Carbodiimide-Mediated Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development, essential for assembling complex molecular architectures from simpler building blocks.[1] This document provides a detailed, step-by-step protocol for the amidation of 2-(3-Amino-5-methoxyphenoxy)ethanol, a valuable bifunctional building block. The protocol employs a widely used and robust method: carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive 1-Hydroxybenzotriazole (HOBt).[2][3] This guide explains the underlying reaction mechanism, offers a comprehensive experimental procedure, and includes sections on safety, data interpretation, and troubleshooting to ensure reliable and reproducible results for researchers and scientists.

Introduction and Reaction Principle

The synthesis of amides from carboxylic acids and amines is a kinetically slow process that requires activation of the carboxylic acid.[2] Carbodiimide reagents, particularly the water-soluble EDC, are favored for their efficiency and the ease of removing the corresponding urea byproduct via aqueous workup.[3][4][5]

The role of an additive like HOBt is crucial for two primary reasons:

  • It reacts with the highly reactive O-acylisourea intermediate to form a more stable HOBt-ester.[2][6][7]

  • This HOBt-ester is less prone to side reactions and significantly suppresses the risk of racemization when chiral carboxylic acids are used.[2][6]

The overall mechanism proceeds as follows:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Additive Interception: HOBt, acting as a nucleophile, intercepts the O-acylisourea to form a more stable, activated HOBt-ester and releases an N,N'-disubstituted urea byproduct.[2][8]

  • Nucleophilic Attack: The primary amine, 2-(3-Amino-5-methoxyphenoxy)ethanol, attacks the carbonyl carbon of the HOBt-ester.

  • Amide Formation: This attack results in the formation of the desired amide bond and the regeneration of HOBt, which can participate in the catalytic cycle again.[2][9]

This process provides a reliable and high-yielding pathway to the target amide under mild reaction conditions.

Experimental Protocol

This protocol details the amidation of 2-(3-Amino-5-methoxyphenoxy)ethanol with a generic carboxylic acid. The quantities are provided for a representative 1.0 mmol scale reaction and should be adjusted proportionally for different scales.

2.1 Materials and Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (1.0 mmol scale)Notes
2-(3-Amino-5-methoxyphenoxy)ethanol183.201.0183 mgThe limiting reagent. Ensure it is dry.
Carboxylic Acid (R-COOH)Varies1.11.1 mmolUse a high-purity grade.
EDC·HCl (EDCI)191.701.2230 mgWater-soluble carbodiimide.[4] Moisture sensitive; store in a desiccator.[6]
HOBt (1-Hydroxybenzotriazole)135.121.2162 mgRacemization suppressant. Anhydrous HOBt is explosive.[10] Use monohydrate form.
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)129.24 / 101.192.5434 µL / 348 µLNon-nucleophilic base. Ensure it is anhydrous.
Anhydrous Solvent (DMF or DCM)--5 - 10 mLDichloromethane (DCM) or Dimethylformamide (DMF) are common choices.[2]

2.2 Equipment

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Nitrogen or Argon inlet for inert atmosphere

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) or LC-MS system for reaction monitoring

  • Flash column chromatography system for purification

2.3 Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 mmol), 2-(3-Amino-5-methoxyphenoxy)ethanol (1.0 mmol), and HOBt (1.2 mmol).

  • Dissolution: Add anhydrous solvent (e.g., DCM or DMF, 5-10 mL) and stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice bath. This is critical to control the initial rate of reaction and minimize potential side reactions.[2]

  • Base Addition: Slowly add the non-nucleophilic base (e.g., DIPEA, 2.5 mmol) dropwise to the stirred solution.

  • EDC Addition: Add the EDC·HCl (1.2 mmol) portion-wise over 5-10 minutes. Adding it slowly prevents a rapid exotherm.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8 to 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[6]

2.4 Workup and Purification

  • Dilution: Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc, 20-30 mL).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1N HCl (2 x 15 mL) to remove excess base and the urea byproduct.

    • Saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted carboxylic acid and HOBt.

    • Brine (1 x 15 mL) to remove residual water.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.[2][11] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

Workflow and Mechanism Visualization

The overall experimental process can be visualized as a sequence of distinct stages from setup to final product analysis.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis reagents Combine Amine, Carboxylic Acid, HOBt in Anhydrous Solvent cool Cool to 0 °C reagents->cool base Add Base (DIPEA) cool->base edc Add EDC·HCl Portion-wise stir Stir at RT (8-24h) edc->stir monitor Monitor by TLC/LC-MS stir->monitor dilute Dilute with EtOAc monitor->dilute wash Aqueous Washes (HCl, NaHCO₃, Brine) dilute->wash dry Dry & Concentrate wash->dry chrom Flash Column Chromatography dry->chrom char Characterize Pure Product (NMR, MS, etc.) chrom->char

Caption: Experimental workflow for EDC/HOBt mediated amidation.

The chemical mechanism illustrates the key intermediates involved in the activation and coupling process.

ReactionMechanism RCOOH R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_ester HOBt-Ester (Activated Ester) O_Acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea HOBt_in HOBt HOBt_in->HOBt_ester Amide Amide Product HOBt_ester->Amide + Ar-NH₂ HOBt_out HOBt HOBt_ester->HOBt_out regenerated Amine Ar-NH₂ Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. Conduct all operations in a well-ventilated fume hood.

  • Reagent Hazards:

    • EDC·HCl: Can cause serious eye irritation and may cause an allergic skin reaction.[12] It is moisture-sensitive.[6]

    • HOBt: Anhydrous HOBt is explosive and thermally sensitive.[10] Commercial HOBt is typically supplied as a monohydrate, which is significantly safer. Avoid heating dry HOBt.

    • DIPEA/TEA: These bases are flammable and corrosive. Handle with care.

    • DCM/DMF: Dichloromethane is a suspected carcinogen. Dimethylformamide is a reproductive toxin. Avoid inhalation and skin contact.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Yield 1. Inactive coupling reagents (degraded EDC).2. Insufficient base.3. Water present in the reaction.[2] 4. Sterically hindered or electron-deficient substrates.[13]1. Use a fresh bottle of EDC·HCl.[6]2. Ensure the amine is fully deprotonated by using sufficient base.3. Use anhydrous solvents and reagents.4. Consider switching to a more potent coupling reagent like HATU.[6] Increase reaction time or gently heat (e.g., 40-50 °C).[13]
Unreacted Starting Material 1. Insufficient equivalents of one reactant.2. Incomplete reaction.1. Use a slight excess (1.1-1.2 eq) of the non-limiting reagent.[6]2. Extend the reaction time and continue monitoring by TLC/LC-MS.
Difficult Purification 1. Urea byproduct from EDC not fully removed.2. Product and starting material have similar polarity.1. The urea byproduct from EDC is water-soluble and should be removed by the acidic aqueous wash.[4] Ensure wash steps are performed thoroughly.2. Optimize flash chromatography conditions (e.g., use a different solvent system or a shallower gradient).[6][11] Consider recrystallization if the product is a solid.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]

  • Subas, M., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(41), 5488-5491. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Lazi, N., et al. (2016).
  • ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. [Link]

  • Royal Society of Chemistry. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Todorovic, M., & Perrin, D. M. (2020).
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Forbes, E. J., et al. (2003). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Journal of Organic Chemistry, 68(23), 8960-8968.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]

  • Common Organic Chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Peptide Synthesis – Safety Topics. [Link]

  • Pritchard, G. J., et al. (2015). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 17(5), 1152-1155. [Link]

  • Sharma, S., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(14), 5410-5414.
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]

  • Reddit. (2022). amide coupling help. [Link]

  • University of Louisville. Clean & Fast Amide Couplings in Water. [Link]

  • Organic Syntheses. (2014). A convenient and scalable method for the preparation of N-(tert-butoxycarbonyl)-L-cysteinyl-L-proline ethyl ester. [Link]

  • Bio-Rad Laboratories. Bio-Plex Amine Coupling Kit Instruction Manual. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

  • Armenian Chemical Journal. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid and its some transformations. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. [Link]

  • Diva Portal. (2007). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]

  • Asian Journal of Chemistry. (2012). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-α-substituted Thiocarbamidoacetophenones. [Link]

Sources

Topic: A Robust SPE-LC-MS/MS Method for the Quantification of 2-(3-Amino-5-methoxyphenoxy)ethanol in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, validated protocol for the sample preparation and subsequent analysis of 2-(3-Amino-5-methoxyphenoxy)ethanol from a complex biological matrix, human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Recognizing the challenges inherent in analyzing polar, ionizable small molecules, we have developed a method centered around a selective and efficient Solid-Phase Extraction (SPE) procedure. This guide explains the causal logic behind each step, from the selection of the SPE sorbent to the optimization of mass spectrometry parameters, ensuring both high recovery and minimal matrix effects. The protocols provided are designed to be self-validating and serve as a comprehensive resource for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow.

Introduction and Analytical Rationale

2-(3-Amino-5-methoxyphenoxy)ethanol is a small molecule characterized by a primary aromatic amine, a methoxy ether, and a primary alcohol functional group. This unique combination of a basic, ionizable site and polar moieties presents a specific set of challenges for bioanalysis. Accurate quantification from complex matrices like plasma is critical for pharmacokinetic, toxicokinetic, and metabolic studies. The primary analytical hurdles include:

  • Matrix Effects: Endogenous components in plasma, such as phospholipids and proteins, can co-elute with the analyte and cause ion suppression or enhancement in the mass spectrometer, compromising data accuracy.

  • Low Endogenous Concentrations: For many studies, the analyte may be present at very low levels (ng/mL or pg/mL), necessitating a sample preparation technique that can concentrate the analyte in addition to cleaning the sample.[1][2]

  • Analyte Retention: The polar nature of the molecule can lead to poor retention on traditional reversed-phase (RP) liquid chromatography columns.

To overcome these challenges, this protocol employs a Solid-Phase Extraction (SPE) strategy, which offers superior selectivity and concentration capabilities compared to simpler methods like protein precipitation or liquid-liquid extraction.[3][4][5] The subsequent analysis is performed by LC-MS/MS, the gold standard for sensitive and selective quantification of small molecules in complex mixtures.[2][6]

Analyte Physicochemical Properties and Method Design

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. The structure of 2-(3-Amino-5-methoxyphenoxy)ethanol dictates the entire analytical strategy.

Table 1: Physicochemical Properties of 2-(3-Amino-5-methoxyphenoxy)ethanol

PropertyValue (Estimated)Rationale for Analytical Strategy
Molecular Formula C₉H₁₃NO₃Defines the monoisotopic mass for MS detection.
Molecular Weight 183.20 g/mol Suitable for small molecule LC-MS analysis.
pKa (of amine) ~4.5 - 5.0The aromatic amine is basic and will be protonated (positively charged) at acidic pH (<4). This property is exploited for retention on a cation-exchange SPE sorbent.
logP ~1.0 - 1.5Indicates moderate hydrophilicity. A reversed-phase mechanism can be used for chromatographic retention, but SPE sorbents with both hydrophobic and polar characteristics (like HLB or mixed-mode) are ideal.[1]
Solubility Soluble in polar organic solvents and aqueous acidic solutions.Guides the choice of solvents for sample pre-treatment, SPE washing, and elution steps.

Based on these properties, the chosen strategy is a Mixed-Mode Cation-Exchange SPE , which utilizes both reversed-phase (hydrophobic) and ion-exchange (charge-based) interactions for highly selective retention.[1] For detection, Electrospray Ionization (ESI) in positive ion mode is selected due to the easily protonated amine group, which provides a strong signal for mass spectrometric analysis.[7][8][9]

Experimental Workflow Overview

The entire analytical process, from sample receipt to data generation, follows a structured path designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Receipt Pretreat Sample Pre-treatment (Acidification & Dilution) Sample->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Load Elute Elution & Evaporation SPE->Elute Wash Recon Reconstitution Elute->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data Report Final Report Data->Report

Figure 1: High-level analytical workflow from sample preparation to final reporting.

Detailed Protocol: Solid-Phase Extraction (SPE)

This protocol is optimized for a 96-well mixed-mode cation-exchange SPE plate. Volumes can be scaled for individual cartridges.

Materials and Reagents
  • SPE Plate: Mixed-Mode Cation-Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C)

  • Human Plasma: K₂EDTA as anticoagulant

  • Internal Standard (IS): A structurally similar compound, e.g., an isotopically labeled version of the analyte.

  • Reagents: Formic Acid, Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade), 5% Ammonium Hydroxide in Methanol.

  • Equipment: 96-well plate-compatible vacuum manifold, microplate shaker, 96-well collection plate, plate evaporator.

Solution Preparation
  • Internal Standard Spiking Solution: Prepare a 100 ng/mL solution of the IS in 50:50 Methanol:Water.

  • Sample Dilution Buffer: 2% Formic Acid in Water.

  • Wash Solution 1: 2% Formic Acid in Water.

  • Wash Solution 2: Methanol.

  • Elution Buffer: 5% Ammonium Hydroxide in Methanol.

  • Reconstitution Solvent: 90:10 Water:Acetonitrile.

SPE Workflow Diagram

Figure 2: Step-by-step Solid-Phase Extraction (SPE) protocol workflow.

Step-by-Step Procedure
  • Sample Pre-treatment:

    • To 100 µL of plasma sample in a microplate well, add 10 µL of the Internal Standard Spiking Solution.

    • Add 200 µL of the Sample Dilution Buffer (2% Formic Acid).

    • Mix thoroughly for 2 minutes. The acidic pH ensures the analyte is protonated (positively charged).

  • SPE Plate Conditioning:

    • Place the SPE plate on the vacuum manifold.

    • Add 500 µL of Methanol to each well and pass through completely using low vacuum. This solvates the polymer chains of the sorbent.

    • Add 500 µL of LC-MS grade Water to each well and pass through. This removes the methanol and prepares the sorbent for the aqueous sample.

  • SPE Plate Equilibration:

    • Add 500 µL of the Sample Dilution Buffer (2% Formic Acid) to each well and pass through. This primes the sorbent with the correct pH for ion-exchange retention.

  • Sample Loading:

    • Load the entire 310 µL of the pre-treated sample onto the SPE plate.

    • Apply a slow, steady vacuum to pull the sample through the sorbent at a rate of approximately 1 drop per second. This ensures adequate interaction time for analyte retention via both hydrophobic and cation-exchange mechanisms.

  • Washing:

    • Wash 1 (Polar Interferences): Add 500 µL of Wash Solution 1 (2% Formic Acid) to each well and pull through. This removes highly polar, water-soluble interferences. The acidic condition keeps the analyte charged and retained on the sorbent.

    • Wash 2 (Non-polar Interferences): Add 500 µL of Wash Solution 2 (Methanol) to each well and pull through. This wash removes less polar, hydrophobically-bound interferences like lipids. The strong organic solvent is not sufficient to disrupt the powerful ion-exchange retention of the analyte.

    • Dry the SPE sorbent bed under high vacuum for 5 minutes to remove residual wash solvents.

  • Elution:

    • Place a clean 96-well collection plate inside the manifold base.

    • Add 400 µL of the Elution Buffer (5% Ammonium Hydroxide in Methanol) to each well. The basic pH neutralizes the amine group on the analyte, disrupting the ion-exchange retention and allowing it to be eluted by the strong organic solvent.

    • Allow the solvent to soak for 1 minute before pulling it through slowly into the collection plate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of Reconstitution Solvent.

    • Seal the plate and mix gently before placing it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following parameters provide a robust starting point for analysis and should be optimized for the specific instrument used.

Table 2: Liquid Chromatography Parameters

ParameterConditionRationale
LC System High-Performance Liquid Chromatograph (HPLC) or UHPLCProvides the necessary separation efficiency.
Column Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µmOffers alternative selectivity (pi-pi interactions) for aromatic compounds, which can be beneficial for separating from matrix components.[10][11]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 5% to 95% B over 5 minutesA standard gradient to ensure elution of the analyte while cleaning the column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times and good peak shape.
Injection Vol. 5 µLA small volume to minimize peak distortion.

Table 3: Mass Spectrometry Parameters

ParameterConditionRationale
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).[2]
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amine group is readily protonated, leading to high sensitivity in positive mode.[7][12]
Precursor Ion (Q1) [M+H]⁺ = 184.1 m/zThe protonated molecular ion of the analyte.
Product Ions (Q3) To be determined empiricallyTwo stable, high-intensity fragment ions should be chosen for quantification and qualification.
Key Voltages Capillary, ConeOptimize via infusion to maximize signal for the precursor ion.
Collision Energy Optimize via infusion to maximize the intensity of the product ions.
Gas Flows Nebulizing, DryingOptimize for efficient desolvation and ion transfer.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the extraction and quantification of 2-(3-Amino-5-methoxyphenoxy)ethanol from human plasma. The selection of a mixed-mode cation-exchange SPE method is justified by the analyte's physicochemical properties, offering a powerful solution to the common bioanalytical challenges of matrix effects and low analyte concentrations.[1][13] By explaining the rationale behind each step, this guide empowers researchers to not only replicate this method but also to adapt its principles for other challenging small molecules. The combination of this selective sample preparation with the sensitivity of LC-MS/MS provides a reliable workflow for generating high-quality data in drug development and research settings.

References

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 24(1), 3–12. [Link]

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 30(1), 19–34. [Link]

  • Al-Asmari, F., Al-Otaibi, K., Al-Tamimi, J., & Al-Amri, A. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1180, 122883. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. CLSI document C50-A. Wayne, PA: Clinical and Laboratory Standards Institute. (Note: A direct link to the full text is typically behind a paywall, link refers to the organization) [Link]

  • Jayabalan, N., Al-Asmari, F., Al-Otaibi, K., & Al-Tamimi, J. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 18(16), 8567. [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical chemistry, 85(1), 2–9. [Link]

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass spectrometry reviews, 20(6), 362–387. [Link]

  • J&K Scientific LLC. (2025). Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis. J&K Scientific Website. [Link]

  • Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of sample preparation for LC-MS. Methods in molecular biology (Clifton, N.J.), 789, 3–21. [Link]

  • Drug Discovery & Development. (2016). Application of LCMS in small-molecule drug development. Drug Discovery & Development Website. [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Biotage. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Biotage Website. [Link]

  • Shimadzu Corporation. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu Application Note. [Link]

  • Phenomenex Inc. (n.d.). What is Solid-Phase Extraction?. Phenomenex Website. [Link]

  • Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Application Note. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Waters Corporation. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Blog. [Link]

  • PromoChrom Technologies. (n.d.). Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. PromoChrom Website. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • D'Arienzo, C. J., & Ràfols, C. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica chimica acta, 1241, 340786. [Link]

  • Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites. Princeton University Website. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Amino-5-methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(3-Amino-5-methoxyphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we will address common challenges, answer frequently asked questions, and provide detailed protocols to help you improve your experimental outcomes.

The synthesis of 2-(3-Amino-5-methoxyphenoxy)ethanol, a key intermediate in various pharmaceutical compounds, typically proceeds via a multi-step pathway involving the protection of a reactive amine, a Williamson ether synthesis, and a final deprotection step. While seemingly straightforward, achieving high yields requires careful control over reaction conditions to mitigate side reactions. This guide explains the causality behind experimental choices to empower you to troubleshoot and optimize your process effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Question 1: My yield is significantly low after the Williamson ether synthesis step. What are the likely causes and how can I fix it?

Answer: Low yields in the Williamson ether synthesis step are a common issue and can typically be attributed to several factors related to the SN2 reaction mechanism.[1][2][3]

  • Probable Cause 1: Incomplete Deprotonation of the Phenol. The reaction requires the formation of a phenoxide ion to act as the nucleophile.[1][2] If the base is not strong enough or is used in insufficient quantity, the starting phenol will not be fully converted to the more reactive phenoxide, leading to unreacted starting material.

    • Solution: Ensure you are using at least one full equivalent of a suitable base. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[4] In aprotic solvents like DMF or acetonitrile, K₂CO₃ is a good choice as it has sufficient basicity and minimizes side reactions. For a more forceful reaction, a stronger base like sodium hydride (NaH) can be used, but this may increase the risk of side reactions.[5]

  • Probable Cause 2: Competing N-alkylation. The protected amino group (e.g., an acetamide) can still be nucleophilic, especially under harsh conditions, leading to the formation of an N-alkylated side product. This is a significant issue in aminophenol alkylation.[6]

    • Solution:

      • Choice of Base: Avoid excessively strong bases. A milder base like K₂CO₃ preferentially deprotonates the more acidic phenol over the amide N-H.

      • Protecting Group: A bulky or electron-withdrawing protecting group on the amine can reduce its nucleophilicity. An acetyl group is common, but if N-alkylation persists, consider a more robust group like a Boc (tert-butyloxycarbonyl) group.

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures for this synthesis are between 60-100°C.[3]

  • Probable Cause 3: Ineffective Alkylating Agent. The alkylating agent, typically 2-bromoethanol or 2-chloroethanol, must be reactive.

    • Solution: 2-Bromoethanol is generally more reactive than 2-chloroethanol due to bromide being a better leaving group. Ensure the reagent is of high purity. Using a sulfonate ester, like 2-bromoethyl tosylate, can also increase reactivity.[2][3]

Question 2: I am observing a significant amount of an unknown, more polar side product by TLC after the etherification. What could it be?

Answer: A common and often more polar side product is the di-alkylation product, where a second molecule of 2-bromoethanol reacts with the hydroxyl group of the first incorporated ethanol moiety, forming a short ether chain. Another possibility is hydrolysis of your alkylating agent to ethylene glycol if there is water in your reaction.

  • Probable Cause: Excess Alkylating Agent or High Temperature. Using a large excess of the alkylating agent or running the reaction at a high temperature for an extended period can promote this secondary reaction.

    • Solution:

      • Stoichiometry: Use a controlled amount of the alkylating agent, typically between 1.1 and 1.5 equivalents.

      • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting phenol is consumed to prevent the formation of byproducts.

      • Controlled Addition: Add the alkylating agent slowly (dropwise) to the reaction mixture at the target temperature to maintain a low instantaneous concentration, which can disfavor the secondary reaction.

Question 3: The final deprotection step (hydrolysis of the N-acetyl group) is incomplete or leads to product degradation. How can I optimize this?

Answer: Acid-catalyzed hydrolysis of the N-acetyl group is a standard procedure but requires a balance to ensure complete deprotection without degrading the final product, which contains both a free amine and an ether linkage.

  • Probable Cause 1: Insufficient Acid or Reaction Time. The hydrolysis may be slow if the acid concentration is too low or the reaction time is too short.

    • Solution: A common method is to reflux the protected intermediate in aqueous hydrochloric acid (e.g., 6M HCl). Monitor the reaction by TLC until the starting material is fully consumed. This can take several hours.

  • Probable Cause 2: Product Degradation. The ether linkage is generally stable to acid, but the aromatic ring can be sensitive to harsh, hot acidic conditions, potentially leading to side reactions or discoloration.

    • Solution:

      • Temperature Control: Maintain a gentle reflux and avoid excessive heating.

      • Inert Atmosphere: If you notice significant darkening of the solution, it may be due to oxidation of the aminophenol product. Performing the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this.

      • Alternative Deprotection: If acidic hydrolysis proves problematic, consider alternative protecting groups. For instance, a Boc group can be removed under milder acidic conditions (e.g., trifluoroacetic acid in dichloromethane at room temperature) that are less likely to affect the rest of the molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 2-(3-Amino-5-methoxyphenoxy)ethanol?

A1: The most common and robust route starts from 3-amino-5-methoxyphenol and follows a three-step sequence. This approach provides good control over selectivity.

  • Protection: The amino group of 3-amino-5-methoxyphenol is protected, most commonly as an acetamide using acetic anhydride. This prevents the more nucleophilic amine from reacting in the subsequent etherification step.[6][7]

  • O-Alkylation (Williamson Ether Synthesis): The resulting N-(3-hydroxy-5-methoxyphenyl)acetamide is reacted with an alkylating agent like 2-bromoethanol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).[3][5]

  • Deprotection: The N-acetyl group is removed by acid hydrolysis (e.g., refluxing in aqueous HCl) to yield the final product.[6]

This sequence is illustrated in the workflow diagram below.

G cluster_main Synthetic Workflow A 3-Amino-5-methoxyphenol B N-(3-hydroxy-5- methoxyphenyl)acetamide A->B Step 1: Protection (Acetic Anhydride) C N-(3-(2-hydroxyethoxy)-5- methoxyphenyl)acetamide B->C Step 2: Etherification (2-Bromoethanol, K₂CO₃) D 2-(3-Amino-5-methoxy- phenoxy)ethanol (Final Product) C->D Step 3: Deprotection (Aqueous HCl, Reflux) G cluster_paths Alkylation Selectivity Issues cluster_desired Desired Path cluster_side Side Reaction Start 3-Amino-5-methoxyphenol + Base + R-X O_Alk O-Alkylation (Phenoxide Attack) Start->O_Alk Favored with Amine Protection N_Alk N-Alkylation (Amine Attack) Start->N_Alk Competes without Amine Protection

Caption: Competing reaction pathways in the alkylation of aminophenols.

Q3: What are the best solvents and bases for the Williamson ether synthesis step?

A3: The choice of solvent and base is critical for maximizing yield and minimizing side reactions in an SN2 reaction. [2][3]

  • Solvents: Polar aprotic solvents are ideal because they can dissolve the ionic phenoxide intermediate but do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity. [3] * Recommended: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone.

    • Avoid: Protic solvents like ethanol or water, which can decrease the nucleophilicity of the phenoxide.

  • Bases: The base should be strong enough to deprotonate the phenol but not so strong that it promotes side reactions like N-alkylation or elimination of the alkyl halide.

BaseSolventTemperature (°C)ProsCons
K₂CO₃ DMF, MeCN80-100Good selectivity for O-alkylation, inexpensive, easy to handle.Slower reaction times may be required.
NaOH/KOH Acetone, EtOH50-80Inexpensive, effective.Can introduce water, potentially leading to hydrolysis of alkyl halide.
NaH DMF, THF25-60Very effective, drives reaction to completion quickly.Highly reactive, moisture-sensitive, can increase N-alkylation risk. [5]

For this specific synthesis, potassium carbonate in DMF is often the best starting point, offering a good balance of reactivity and selectivity. [4]

Q4: What analytical techniques are recommended for monitoring this synthesis?

A4:

  • Thin Layer Chromatography (TLC): This is indispensable for tracking the consumption of starting materials and the formation of products and byproducts in each step. A typical mobile phase would be a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol). The product, being more polar than the starting phenol but less polar than the final amine, will have a distinct Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate and final product. Key signals to look for in the ¹H NMR of the final product include the triplet signals for the -OCH₂CH₂OH protons and the disappearance of the acetyl group's methyl singlet.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the intermediate and final products.

  • Infrared (IR) Spectroscopy: Useful for tracking functional group transformations, such as the disappearance of the phenolic -OH stretch and the appearance of C-O-C ether stretches.

Section 3: Optimized Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any chemical synthesis.

Protocol 1: Protection - Synthesis of N-(3-hydroxy-5-methoxyphenyl)acetamide
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-5-methoxyphenol (1.0 eq) in a suitable solvent such as ethyl acetate or water.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add acetic anhydride (1.1 eq). If using water, a mild base like sodium bicarbonate may be added to neutralize the acetic acid byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting aminophenol spot has disappeared.

  • Workup: If using an organic solvent, wash the solution sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: O-Alkylation - Synthesis of N-(3-(2-hydroxyethoxy)-5-methoxyphenyl)acetamide
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-(3-hydroxy-5-methoxyphenyl)acetamide (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous DMF.

  • Reagent Addition: Stir the suspension and add 2-bromoethanol (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-8 hours.

  • Monitoring: Follow the reaction progress by TLC, monitoring for the disappearance of the starting phenol.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts and wash them with brine to remove residual DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3: Deprotection - Synthesis of 2-(3-Amino-5-methoxyphenoxy)ethanol
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified N-(3-(2-hydroxyethoxy)-5-methoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and 6M aqueous hydrochloric acid.

  • Reaction: Heat the solution to reflux (approx. 90-100 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The final product can be further purified by recrystallization or column chromatography if necessary.

References

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available from: [Link]

  • ResearchGate. (2026, March 23). Selective alkylation of aminophenols. Available from: [Link]

  • University of California, Davis. (n.d.). The Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols [Table]. Available from: [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available from: [Link]

  • ARKIVOC. (2010). Selective alkylation of aminophenols. Available from: [Link]

Sources

troubleshooting low solubility of 2-(3-Amino-5-methoxyphenoxy)ethanol in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(3-Amino-5-methoxyphenoxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the low aqueous solubility of this compound. As Senior Application Scientists, we have compiled this guide based on fundamental physicochemical principles and field-proven formulation strategies.

Section 1: Understanding the Molecule - FAQs

Q1: Why is 2-(3-Amino-5-methoxyphenoxy)ethanol poorly soluble in neutral aqueous media?

A1: The solubility of a molecule is governed by its structure and functional groups. 2-(3-Amino-5-methoxyphenoxy)ethanol has a combination of polar and non-polar characteristics:

  • Aromatic Amine Group (-NH₂): The primary amine on the benzene ring is a weak base. In neutral water (pH ~7), it is predominantly in its neutral, uncharged form (Ar-NH₂). This form is significantly less polar than its protonated counterpart (Ar-NH₃⁺). Aromatic amines are weaker bases than aliphatic amines because the nitrogen's lone pair of electrons can be delocalized into the aromatic ring, making them less available to accept a proton.[1][2]

  • Aromatic Ring & Methoxy Group (-OCH₃): The phenyl and methoxy groups are hydrophobic and contribute to the molecule's low affinity for water.

  • Ethanol Tail (-OCH₂CH₂OH): While the terminal hydroxyl group can participate in hydrogen bonding, its contribution to overall solubility is limited by the larger, more hydrophobic portion of the molecule.

The combination of a large hydrophobic core with a weakly basic functional group results in poor aqueous solubility at neutral pH.

Q2: What are the key physicochemical properties I should be aware of?

A2: Understanding the following properties is crucial for developing a successful solubilization strategy. While experimental data for this specific molecule is not widely published, we can infer properties based on its structure and related compounds.

PropertyEstimated Value/RangeSignificance for Solubility
pKa (of the conjugate acid, Ar-NH₃⁺) 4.0 - 5.0This is the pH at which the compound is 50% in its protonated (charged, more soluble) form and 50% in its neutral (uncharged, less soluble) form.[3]
logP (Octanol-Water Partition Coeff.) ~1.0 - 2.0This value indicates a moderate lipophilicity. Compounds with logP > 0 are more soluble in lipids than in water, predicting low aqueous solubility.
Hydrogen Bond Donors/Acceptors 3 Donors (NH₂, OH), 3 Acceptors (N, OCH₃, OH)The presence of these groups allows for interaction with polar solvents, but the overall molecular structure limits this effect.

Section 2: Systematic Troubleshooting of Low Solubility

This section provides a tiered approach to systematically address solubility issues. We recommend starting with the simplest and most common method (pH adjustment) before proceeding to more complex formulations.

Tier 1 Strategy: pH Adjustment

Q3: How can I use pH to increase the solubility of 2-(3-Amino-5-methoxyphenoxy)ethanol?

A3: The aromatic amine group is the key to this strategy. By lowering the pH of the aqueous medium, you increase the concentration of the protonated, cationic form of the molecule (Ar-NH₃⁺). This charged species is significantly more polar and thus more water-soluble.[4]

Causality: According to the Henderson-Hasselbalch equation, when the pH is at least 1-2 units below the pKa of the conjugate acid (~4.0-5.0), the compound will be >90-99% in its protonated, soluble form. Therefore, adjusting the pH to ~3.0 or lower should dramatically improve solubility.

  • Prepare a pH Range of Buffers: Prepare a series of biologically compatible buffers (e.g., citrate, acetate) ranging from pH 2.0 to 7.4.

  • Dispense Compound: Add a pre-weighed amount of 2-(3-Amino-5-methoxyphenoxy)ethanol to a fixed volume of each buffer to create a slurry. Ensure the amount added is in excess of the expected solubility.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 4-24 hours) to reach equilibrium.

  • Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Plot the measured solubility against the buffer pH to determine the optimal pH for your experiment.

Tier 2 Strategy: Co-solvents

Q4: My experiment cannot be performed at low pH. What is the next best option?

A4: When pH modification is not viable, the use of water-miscible organic co-solvents is a standard and effective approach.[5][6] Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more favorable for solvating less polar molecules.[7]

Common Co-solvents for Preclinical Formulations:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

Causality: These solvents are miscible with water but are less polar. By adding them to your aqueous medium, you create a solvent blend with a lower dielectric constant, which reduces the energy required to create a cavity for the solute and enhances the solvation of hydrophobic molecules.[8][9]

  • Select a Co-solvent: Start with DMSO, as it is a powerful solvent for many organic molecules.

  • Prepare a High-Concentration Stock: Dissolve the 2-(3-Amino-5-methoxyphenoxy)ethanol in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required.

  • Serial Dilution (Spiking): For your experiment, perform a serial dilution of the DMSO stock directly into your aqueous buffer. It is critical that the final concentration of the co-solvent in your assay is low (typically <1% , and ideally <0.5% ) to avoid artifacts or cellular toxicity.

  • Observe for Precipitation: After dilution, visually inspect the solution for any signs of cloudiness or precipitation. If precipitation occurs, the solubility limit in that specific co-solvent/buffer mixture has been exceeded. You may need to lower the final concentration of the compound or slightly increase the co-solvent percentage (if your system tolerates it).

Tier 3 & 4 Strategies: Advanced Formulations

Q5: Even with co-solvents, I am seeing precipitation upon dilution. What other methods can I try?

A5: For highly challenging cases, advanced formulation techniques using surfactants or cyclodextrins can be employed. These methods are more complex but can achieve significantly higher apparent solubility.

StrategyMechanism of ActionCommon ExcipientsKey Considerations
Surfactant Solubilization Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. The hydrophobic core of the micelle encapsulates the poorly soluble compound, while the hydrophilic shell maintains solubility in the aqueous medium.[10][11][12]Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15Use non-ionic surfactants for biological assays.[11] The concentration must be above the CMC. Can sometimes interfere with biological assays.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They form non-covalent "inclusion complexes" by encapsulating the poorly soluble guest molecule, thereby increasing its apparent water solubility.[13][14][15][16][17]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Highly effective and generally well-tolerated. Stoichiometry of complexation (e.g., 1:1, 1:2) should be considered.
  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10%, 20% w/v) in your desired buffer.

  • Add Compound: Add an excess of 2-(3-Amino-5-methoxyphenoxy)ethanol to each cyclodextrin solution.

  • Equilibrate: Agitate the mixtures for 24-48 hours to ensure the formation of the inclusion complex and reach equilibrium.

  • Separate and Quantify: Use the same procedure as in the pH-solubility protocol (centrifugation and supernatant analysis) to determine the solubility at each cyclodextrin concentration.

  • Analyze: Plot solubility versus cyclodextrin concentration. A linear relationship typically indicates the formation of a soluble complex.

Section 3: Workflows and Visualizations

A systematic approach is critical to efficiently resolving solubility issues. The following workflow diagram outlines the decision-making process described in this guide.

TroubleshootingWorkflow cluster_0 Initial Assessment cluster_1 Tier 1: pH Adjustment cluster_2 Tier 2: Co-solvents cluster_3 Tier 3 & 4: Advanced Formulation Start Compound: 2-(3-Amino-5-methoxyphenoxy)ethanol Problem: Low Aqueous Solubility Assess Attempt to dissolve in desired aqueous buffer (e.g., PBS pH 7.4) Start->Assess Decision1 Is the compound soluble? Assess->Decision1 Success Soluble: Proceed with Experiment Decision1->Success Yes pH_Adjust Is low pH (~3.0) compatible with the experiment? Decision1->pH_Adjust No Use_Acidic_Buffer Use acidic buffer (e.g., Citrate pH 3.0) to protonate the amine group pH_Adjust->Use_Acidic_Buffer Yes CoSolvent Prepare high-concentration stock in a co-solvent (e.g., DMSO) pH_Adjust->CoSolvent No Use_Acidic_Buffer->Assess Dilute Dilute stock into final buffer. Keep final co-solvent conc. <1% CoSolvent->Dilute Decision2 Precipitation upon dilution? Dilute->Decision2 Decision2->Success No Advanced Screen advanced formulations: - Surfactants (e.g., Tween 80) - Cyclodextrins (e.g., HP-β-CD) Decision2->Advanced Yes Optimize Optimize formulation and proceed Advanced->Optimize Optimize->Success

Caption: A decision workflow for troubleshooting the solubility of 2-(3-Amino-5-methoxyphenoxy)ethanol.

The fundamental principle behind the pH adjustment strategy is the acid-base equilibrium of the aromatic amine functional group.

AmineProtonation cluster_low_pH Low pH (e.g., < 4.0) cluster_high_pH Neutral/High pH (e.g., > 6.0) Soluble Ar-NH₃⁺ (Protonated, Charged) MORE SOLUBLE Insoluble Ar-NH₂ (Neutral, Uncharged) POORLY SOLUBLE Insoluble->Soluble + H⁺

Caption: pH-dependent equilibrium of the aromatic amine group, key to solubility enhancement.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. Retrieved March 31, 2026.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved March 31, 2026, from [Link]

  • ResearchGate. (2025, February 16). (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved March 31, 2026, from [Link]

  • PubMed. (2018, August 15). Cyclodextrin complexes: Perspective from drug delivery and formulation. Retrieved March 31, 2026, from [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30). Retrieved March 31, 2026, from [Link]

  • Co-solvent: Significance and symbolism. (2025, December 23). Retrieved March 31, 2026, from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved March 31, 2026, from [Link]

  • Wamser, C. C. (2002). Chapter 22 Notes - Amines. Retrieved March 31, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Retrieved March 31, 2026, from [Link]

  • Abbott, S. (n.d.). Surfactant Solubilizers | Practical Solubility Science. Retrieved March 31, 2026, from [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved March 31, 2026, from [Link]

  • PubChem. (2026, March 23). 2-[5-(3-Aminopropylamino)-2-methoxyphenoxy]ethanol. Retrieved March 31, 2026, from [Link]

  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved March 31, 2026.
  • JOCPR. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved March 31, 2026, from [Link]

  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. Retrieved March 31, 2026, from [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Retrieved March 31, 2026, from [Link]

  • Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. (2001, August 15). Retrieved March 31, 2026, from [Link]

  • Solubility and pH of amines. (n.d.). Retrieved March 31, 2026, from [Link]

  • Quora. (2018, May 12). How does branching increase the solubility in amines?. Retrieved March 31, 2026, from [Link]

  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved March 31, 2026.
  • PMC. (n.d.). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Retrieved March 31, 2026.
  • PriMera Scientific Publications. (2026, March 2). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. Retrieved March 31, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved March 31, 2026, from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. Retrieved March 31, 2026, from [Link]

  • EMA. (2010, May 31). Formulating Poorly Soluble Compounds. Retrieved March 31, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved March 31, 2026, from [Link]

  • MDPI. (2024, January 22). New Water-Soluble (Iminomethyl)benzenesulfonates Derived from Biogenic Amines for Potential Biological Applications. Retrieved March 31, 2026, from [Link]

  • Aromatic Amines : An Assessment of the Biological and Environmental Effects. (n.d.). Retrieved March 31, 2026, from [Link]

  • NextSDS. (n.d.). 2-[(3-methoxypropyl)amino]ethanol — Chemical Substance Information. Retrieved March 31, 2026, from [Link]

  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. (n.d.). Retrieved March 31, 2026, from [Link]

Sources

Technical Support Center: Optimizing Amidation of 2-(3-Amino-5-methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amidation of 2-(3-Amino-5-methoxyphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to empower you with the knowledge to overcome common challenges and successfully optimize your reaction conditions.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during the amidation of 2-(3-Amino-5-methoxyphenoxy)ethanol, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low yield of the desired amide is one of the most common frustrations in synthesis. Several factors can contribute to this issue, from reagent quality to reaction conditions.

Possible Causes & Solutions:

  • Poor Carboxylic Acid Activation: The first critical step in amidation is the activation of the carboxylic acid. If this step is inefficient, the subsequent nucleophilic attack by the amine will be sluggish, resulting in low conversion.

    • Solution: Employ a suitable coupling reagent. For an aniline derivative like 2-(3-Amino-5-methoxyphenoxy)ethanol, which is a relatively weak nucleophile, a potent activating agent is often necessary.[1] Consider using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) or using a uronium-based reagent such as HATU.[2][3] The additive HOBt can enhance reactivity and minimize side reactions.[4]

  • Deactivated Amine: The aniline nitrogen in 2-(3-Amino-5-methoxyphenoxy)ethanol is less nucleophilic than an aliphatic amine due to the delocalization of its lone pair into the aromatic ring.[5]

    • Solution: Increase the reaction temperature or prolong the reaction time to facilitate the reaction with the less reactive amine.[6] Additionally, ensure the reaction medium is free of any acidic impurities that could protonate the amine, rendering it non-nucleophilic. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can be beneficial.[7]

  • Suboptimal Solvent Choice: The solvent plays a crucial role in amidation reactions by affecting the solubility of reagents and the stability of intermediates.

    • Solution: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used for coupling reactions.[8] However, greener alternatives such as Ethyl Acetate (EtOAc) and 2-Methyltetrahydrofuran (2-MeTHF) have also been shown to be effective.[9] The choice of solvent can be critical, and screening a few options may be necessary to find the optimal one for your specific carboxylic acid.[10]

  • Moisture Contamination: Carbodiimide coupling reagents like EDC are sensitive to moisture and can be hydrolyzed, reducing their effectiveness.[11]

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Ensure all glassware is thoroughly dried before use.

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low amidation yield.

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products, which can complicate purification and reduce the yield of the desired amide.

Possible Causes & Solutions:

  • N-Acylurea Formation: When using carbodiimide reagents like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[4][11]

    • Solution: The addition of HOBt or a similar additive is highly recommended.[4] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement, while still being reactive towards the amine.[2]

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride.

    • Solution: This can sometimes be mitigated by controlling the stoichiometry of the reagents. Pre-activating the carboxylic acid with the coupling agent before adding the amine can also help.

  • Diacylation: If the carboxylic acid partner also contains a nucleophilic group, or if there are other nucleophiles present in the reaction mixture, diacylation can occur.

    • Solution: Use protecting groups for any additional reactive functionalities on your starting materials. Ensure the purity of your reagents and solvents.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure amide can be challenging due to the presence of unreacted starting materials, coupling agent byproducts, and other impurities.

Possible Causes & Solutions:

  • Water-Soluble Byproducts: When using EDC, the resulting urea byproduct is water-soluble, which simplifies its removal.[4]

    • Solution: A standard aqueous workup is typically effective. This involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing with water, a mild acid (e.g., 1M HCl) to remove unreacted amine and any basic byproducts, and a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and acidic byproducts.[12]

  • Similar Polarity of Product and Starting Materials: If the desired amide has a similar polarity to the starting aniline or carboxylic acid, separation by column chromatography can be difficult.[13]

    • Solution:

      • Optimize Workup: A thorough acidic and basic wash during the workup can significantly reduce the amount of starting materials before chromatography.[12]

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[14] Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

      • Scavenger Resins: For removing excess aniline, isocyanate-based scavenger resins can be employed. The resin reacts with the primary amine, and the resulting solid adduct can be removed by filtration.[13]

General Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Acidic & Basic Washes) Start->Workup CheckPurity Assess Purity (TLC/LC-MS) Workup->CheckPurity ColumnChromatography Column Chromatography CheckPurity->ColumnChromatography Impurities Present Recrystallization Recrystallization CheckPurity->Recrystallization Crystalline Solid PureProduct Pure Amide Product CheckPurity->PureProduct Sufficiently Pure ColumnChromatography->PureProduct Recrystallization->PureProduct

Caption: General workflow for amide product purification.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the amidation of 2-(3-Amino-5-methoxyphenoxy)ethanol.

Q1: What are the recommended starting conditions for this amidation?

A1: A good starting point is to dissolve the carboxylic acid in an anhydrous polar aprotic solvent like DMF or DCM. Add 1.1-1.2 equivalents of a coupling agent such as HATU, or a combination of EDC (1.2 equivalents) and HOBt (1.2 equivalents). If using HATU, also add 2-3 equivalents of a non-nucleophilic base like DIPEA. Stir this mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. Then, add a solution of 1.0 equivalent of 2-(3-Amino-5-methoxyphenoxy)ethanol in the same solvent. Monitor the reaction progress by TLC or LC-MS.[15][16]

Q2: How do I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction.[17][18] Spot the starting carboxylic acid, the amine, and a co-spot of both on a TLC plate alongside a spot of the reaction mixture. As the reaction proceeds, you should see the starting material spots diminish and a new spot for the amide product appear. A suitable eluent system for an aromatic amide would typically be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

Q3: My aniline starting material is a salt (e.g., hydrochloride). Do I need to do anything differently?

A3: Yes. If your amine is in a salt form, you will need to add an additional equivalent of a base to neutralize the salt and generate the free amine, which is the reactive nucleophile. A non-nucleophilic base like DIPEA or triethylamine (TEA) is suitable for this purpose.[7]

Q4: Can I run this reaction at an elevated temperature?

A4: Yes, for less reactive anilines, increasing the temperature can be beneficial.[19] Reactions in solvents like DMF can often be heated to 50-60 °C to increase the reaction rate. However, be aware that higher temperatures can also promote side reactions, so it is a trade-off that should be monitored.

Q5: What is the role of the base in the reaction?

A5: A base can play multiple roles in amidation reactions.[7]

  • Neutralizing Amine Salts: As mentioned above, it neutralizes any amine salt starting material.

  • Activating the Carboxylic Acid: In some cases, a base is used to deprotonate the carboxylic acid, forming a carboxylate that then reacts with the coupling agent.[2]

  • Scavenging Acid Byproducts: Some coupling reactions generate acidic byproducts, and a base is needed to neutralize these to prevent the protonation of the amine nucleophile.

Parameter Recommendation Rationale
Coupling Agent HATU or EDC/HOBtEffective for less nucleophilic anilines. HOBt minimizes side reactions with EDC.[2][3][4]
Base DIPEA or NMMNon-nucleophilic bases that won't compete with the amine reactant.[7]
Solvent DMF, DCM, or 2-MeTHFPolar aprotic solvents are generally effective.[8][9]
Temperature Room Temperature to 60 °CStart at room temperature and increase if the reaction is sluggish.[19]
Stoichiometry Amine:Acid:Coupling Agent:Base (if needed) = 1:1.1:1.2:2-3A slight excess of the acid and coupling agent is common to drive the reaction to completion.

III. Experimental Protocols

Protocol 1: General Amidation using HATU
  • To a solution of the carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere, add HATU (1.2 mmol) and DIPEA (3.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 2-(3-Amino-5-methoxyphenoxy)ethanol (1.0 mmol) in anhydrous DMF (2 mL).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be heated to 50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL), 1M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Amidation using EDC/HOBt
  • To a solution of the carboxylic acid (1.1 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add EDC (1.2 mmol) and HOBt (1.2 mmol).

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of 2-(3-Amino-5-methoxyphenoxy)ethanol (1.0 mmol) in anhydrous DCM (5 mL).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification steps as described in Protocol 1.

IV. References

  • Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives | ACS Sustainable Chemistry & Engineering. (2018). ACS Sustainable Chemistry & Engineering. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Amide Workup - Biofilm Inhibitor Synthesis. Biofilm Inhibitor Synthesis. [Link]

  • A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies. (2017). Tetrahedron Letters. [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (2023). RSC Publishing. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. (2012). Green Chemistry. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. [Link]

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM - University of Huddersfield Research Portal. University of Huddersfield Research Portal. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). ACS Publications. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006). Organic Process Research & Development. [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (2018). Royal Society of Chemistry. [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. Organic Synthesis. [Link]

  • Org. Synth. 2012, 89, 432. Organic Syntheses. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). National Institutes of Health. [Link]

  • Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines. (2025). Organic Letters. [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. (2018). National Institutes of Health. [Link]

  • Toward bioinspired polymer adhesives: activation assisted via HOBt for grafting of dopamine onto poly(acrylic acid). (2022). Royal Society Publishing. [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. (2026). Reddit. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2011). National Institutes of Health. [Link]

  • Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. RSC Advances. [Link]

  • Reactions of Aniline. (2024). Chemistry Steps. [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2013). The Journal of Organic Chemistry. [Link]

  • Esterification/Amidation Problems. (2024). Reddit. [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. [Link]

  • Does anyone have experience with amide coupling reaction of aniline? (2014). ResearchGate. [Link]

  • Amine to Amide Mechanism - T3P - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • How do I monitor this reaction and do column chromatography on the product? (2022). Reddit. [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2019). National Institutes of Health. [Link]

  • Aniline synthesis by amination (arylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Base-Mediated Amination of Alcohols Using Amidines. (2020). The Journal of Organic Chemistry. [Link]

  • Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. (2017). MDPI. [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (2024). Malaysian Journal of Analytical Sciences. [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Washington State University. [Link]

  • How can TLC monitor the progress of a chemical reaction? (2025). YouTube. [Link]

  • Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. University of Waterloo. [Link]

  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Using TLC to monitor a reaction. (2017). chemlegin. [Link]

Sources

Technical Support Center: 2-(3-Amino-5-methoxyphenoxy)ethanol Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing and purification of 2-(3-Amino-5-methoxyphenoxy)ethanol . This compound presents unique crystallization challenges due to its primary aniline moiety (prone to oxidative degradation) and its hydrogen-bonding network (alcohol and ether groups), which frequently induces liquid-liquid phase separation (LLPS) rather than classical nucleation.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-purity isolation.

🔍 Troubleshooting Guide & FAQs

Q1: Why does my crystallization mixture form a cloudy emulsion ("oil out") instead of forming crystals upon cooling?

The Mechanism: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturated solution crosses the binodal curve before reaching the critical supersaturation required for nucleation. Because 2-(3-Amino-5-methoxyphenoxy)ethanol has strong hydrogen-bonding capabilities, it can self-associate into a solute-rich liquid phase [1]. Thermodynamically, this happens when the Gibbs free energy of mixing becomes positive, leading to spinodal decomposition [2]. The Solution: You must bypass the LLPS region by controlling the desupersaturation rate.

  • Adjust the Solvent System: Switch from pure alcohols (which exacerbate hydrogen bonding) to an Ethyl Acetate (EtOAc) / Heptane system.

  • Implement Seeding: Introduce 2–5 wt% of product seeds strictly within the Metastable Zone Width (MSZW)—typically 5–10 °C below the saturation temperature—before adding the antisolvent [3]. This provides a localized surface for crystal growth, consuming supersaturation before the oil phase can separate.

Q2: My isolated product has a pink or brown discoloration instead of being off-white. How do I prevent this?

The Mechanism: The primary amine group on the 3-position of the aromatic ring is highly susceptible to auto-oxidation, especially in the presence of trace transition metals or dissolved oxygen at elevated temperatures. The resulting oxidation products (e.g., quinone imines) are highly colored and easily entrained in the crystal lattice. The Solution:

  • In-Process Control: Degas all crystallization solvents by sparging with Nitrogen ( N2​ ) for 15 minutes prior to use.

  • Antioxidant Addition: If coloration persists, add 0.1 wt% of an antioxidant such as Butylated hydroxytoluene (BHT) or perform a pre-treatment of the organic phase with activated charcoal (Darco KB-G) prior to the final hot filtration.

Q3: HPLC analysis shows persistent contamination with the 4-methoxy regioisomer. How can I purge this impurity?

The Mechanism: Positional isomers (such as 2-(3-amino-4-methoxyphenoxy)ethanol) often exhibit similar solubility profiles and can co-crystallize via solid-solution formation if the crystallization kinetics are too fast. The Solution: Shift the process from kinetic to thermodynamic control.

  • Decrease the cooling rate to 0.1 °C/min during the primary desupersaturation phase [3].

  • Incorporate an isothermal ripening hold (Ostwald ripening) at 20 °C for 2 hours before final cooling to 5 °C. This allows defect-rich crystals containing the regioisomer to dissolve and recrystallize as the pure target compound.

🧪 Validated Experimental Protocol: Seeded Cooling-Antisolvent Crystallization

This protocol utilizes a combined cooling and antisolvent approach to maximize yield while purging regioisomers and preventing LLPS.

Materials:

  • Crude 2-(3-Amino-5-methoxyphenoxy)ethanol (Assay >85%)

  • Ethyl Acetate (EtOAc) - Primary Solvent

  • n-Heptane - Antisolvent

  • Pure crystalline seeds of the target compound

Step-by-Step Methodology:

  • Dissolution & Clarification: Suspend 100 g of crude 2-(3-Amino-5-methoxyphenoxy)ethanol in 400 mL of degassed EtOAc (4 volumes). Heat the reactor to 60 °C under moderate agitation (250 rpm) until complete dissolution is achieved. Pass the solution through a 0.45 µm inline filter to remove foreign particulates.

  • Cooling to MSZW: Cool the clear solution linearly to 45 °C over 30 minutes. Do not exceed a cooling rate of 0.5 °C/min to prevent spontaneous nucleation.

  • Seeding: At 45 °C, charge 2.0 g (2 wt%) of milled crystalline seeds suspended in 10 mL of EtOAc. Hold the suspension isothermally at 45 °C for 60 minutes to allow the seed bed to establish and consume initial supersaturation.

  • Antisolvent Addition: Using a dosing pump, add 600 mL of n-Heptane (6 volumes) linearly over 2 hours. Crucial: Rapid addition will force the system into the LLPS region.

  • Controlled Cooling: Cool the slurry from 45 °C to 5 °C at a strict rate of 0.1 °C/min.

  • Isolation: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with 2 volumes of pre-chilled (5 °C) EtOAc/Heptane (1:2 v/v).

  • Drying: Dry the product in a vacuum oven at 40 °C with a slight N2​ sweep until the loss on drying (LOD) is <0.5%.

📊 Quantitative Data: Solvent System Screening & Impurity Rejection

The following table summarizes the optimization data for solvent selection, highlighting the impact on yield, purity, and the suppression of the oiling-out phenomenon.

Primary SolventAntisolventRatio (v/v)Oiling Out Observed?Yield (%)Regioisomer Purge FactorFinal Purity (HPLC Area %)
MethanolWater1 : 2Yes (Severe)62.41.2x92.1%
EthanolWater1 : 3Yes (Moderate)71.01.5x94.5%
Isopropyl Acetaten-Heptane1 : 1.5No84.54.1x98.2%
Ethyl Acetate n-Heptane 1 : 1.5 No 89.2 6.5x >99.5%

Note: The EtOAc/Heptane system provides the optimal thermodynamic balance, keeping the regioisomer in the mother liquor while driving the target API to high yields.

⚙️ Process Visualization: Crystallization Workflow

CrystallizationWorkflow start Crude Extract (in EtOAc) heat Heat to 60°C (Complete Dissolution) start->heat filter Hot Filtration (Remove Particulates) heat->filter cool1 Cool to 45°C (Enter Metastable Zone) filter->cool1 Avoid premature cooling seed Add 2 wt% Seeds (Isothermal Hold 1h) cool1->seed Prevent LLPS (Oiling Out) antisolvent Dose Heptane Antisolvent (Linear Addition, 2h) seed->antisolvent Desupersaturation cool2 Cool to 5°C (0.1 °C/min) antisolvent->cool2 Maximize yield isolate Filtration & Wash (Cold EtOAc/Heptane) cool2->isolate Purge regioisomers dry Vacuum Drying (40°C, N2 sweep) isolate->dry

Figure 1: Optimized Seeded Cooling-Antisolvent Crystallization Workflow for 2-(3-Amino-5-methoxyphenoxy)ethanol.

📚 References

  • Title: Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Crystal Product Engineering in the Seeded Cooling Crystallization of Adipic Acid from Aqueous Solution Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Technical Support Center: Handling the Moisture Sensitivity of 2-(3-Amino-5-methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Author: Gemini, Senior Application Scientist

Compound of Interest: 2-(3-Amino-5-methoxyphenoxy)ethanol

Introduction

2-(3-Amino-5-methoxyphenoxy)ethanol is a versatile intermediate in pharmaceutical research and drug development. Its structure, featuring a primary aromatic amine (aniline) moiety, makes it susceptible to degradation in the presence of atmospheric moisture and oxygen. Aromatic amines are known to be sensitive compounds, prone to oxidation which can lead to discoloration and the formation of impurities.[1][2] This degradation can compromise experimental integrity, reduce yields, and introduce variability in results.[3] This guide provides a comprehensive resource for researchers, offering in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the stability and successful application of this reagent.

Core Principles of Handling Moisture-Sensitive Reagents

The primary goal when handling 2-(3-Amino-5-methoxyphenoxy)ethanol is to prevent its reaction with ambient water and oxygen.[4] This is achieved by maintaining an inert atmosphere throughout storage and experimental procedures. An inert atmosphere is an environment that contains non-reactive gases, most commonly argon or nitrogen.[5] Adherence to these principles is critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 2-(3-Amino-5-methoxyphenoxy)ethanol to maintain its purity?

A1: To minimize degradation, the compound must be stored in a tightly sealed container, preferably the original manufacturer's bottle with a Sure/Seal™ style cap, to prevent exposure to air and moisture.[1][6] The container should be placed in a cool, dry, and dark area. For long-term storage or for use in highly sensitive experiments, storing the compound under a positive pressure of an inert gas (argon or nitrogen) inside a glovebox is the most effective method.[1][7]

Q2: My 2-(3-Amino-5-methoxyphenoxy)ethanol has changed color from off-white to a yellowish or brownish tint. Can I still use it?

A2: Discoloration is a visual indicator of oxidation and degradation.[1] The presence of these impurities can interfere with chemical reactions, leading to lower yields or the formation of unexpected side products.[3] For applications requiring high purity, using a fresh, unoxidized batch is strongly recommended. Using discolored material will compromise the integrity and reproducibility of your results.

Q3: What is the fundamental reason that moisture is so detrimental to this compound?

A3: The aromatic amine group (-NH2) on the phenoxy ring is susceptible to oxidation. Moisture can facilitate this oxidation process, leading to the formation of colored impurities. While specific degradation pathways for this exact molecule are not extensively published, related aminophenols are known to degrade via pathways involving dioxygenase enzymes or oxidation to form quinone-like structures, which are often highly colored.[8][9][10] Preventing the ingress of moisture and oxygen is key to preserving the compound's structure and reactivity.

Q4: Can I just use a drying tube with calcium chloride to protect my reaction?

A4: While a drying tube offers minimal protection from atmospheric moisture, it is generally insufficient for reactions that are highly sensitive. A drying tube does not protect against the diffusion of atmospheric oxygen. For robust and reproducible results, it is essential to work under a positive pressure of an inert gas like nitrogen or argon, which actively excludes both moisture and oxygen from the reaction vessel.[3][11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems users may encounter during experiments.

ProblemPossible CauseRecommended Solution
Low or No Product Yield Moisture Contamination: The reagent was hydrolyzed/oxidized by water present in the glassware, solvent, or atmosphere.Ensure Rigorous Anhydrous Conditions: Oven-dry all glassware overnight (>125°C) and cool under an inert atmosphere.[6][11] Use anhydrous solvents from a sealed bottle or freshly distilled from an appropriate drying agent. Conduct the entire experiment under a positive pressure of nitrogen or argon using a Schlenk line or glovebox.[3]
Degraded Reagent: The starting material was compromised due to improper storage or age.Verify Reagent Quality: Use a freshly opened bottle or material that has been stored meticulously under inert gas. If discoloration is visible, do not use the reagent for sensitive applications.
Formation of Colored Impurities Oxygen Contamination: Dissolved oxygen in the solvent or exposure to air during setup or workup caused oxidation of the amine.Degas Solvents: Before use, thoroughly degas solvents by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method (three cycles are recommended).[3][4] Maintain a positive inert gas flow during all reagent transfers and throughout the reaction.
Inconsistent Results Between Batches Variable Atmospheric Conditions: Fluctuations in ambient humidity and air exposure between experiments can lead to different levels of reagent degradation.Standardize Procedures: Adhere to a strict, consistent protocol for setting up all reactions under an inert atmosphere.[3] For the highest level of control and reproducibility, perform all manipulations of the solid reagent within a glovebox.[1][3]
Contaminated Solvents or Reagents: A new bottle of solvent may have a higher water content, or other reagents may have introduced moisture.Verify Purity of All Components: Use solvents with a specified low water content (e.g., <50 ppm). Consider using Karl Fischer titration to confirm the water content of solvents if issues persist. Ensure all other reagents are anhydrous.

Experimental Protocols & Visual Guides

Protocol 1: Setting up a Reaction Under Inert Atmosphere (Schlenk Line Method)

This protocol outlines the standard procedure for running a reaction with moisture-sensitive reagents like 2-(3-Amino-5-methoxyphenoxy)ethanol.

  • Glassware Preparation: Thoroughly clean and oven-dry the reaction flask (containing a stir bar) and any other necessary glassware at >125°C overnight.

  • Assembly: While still hot, assemble the glassware and clamp it to a retort stand. Fit the flask with a rubber septum.

  • Inert Gas Purge: Connect the flask to a Schlenk line or an inert gas-filled balloon via a needle through the septum.[12] Insert a second "exit" needle to act as a vent.

  • Flushing: Allow the inert gas to flush through the flask for at least 5-10 minutes to displace all the air.[13] Remove the exit needle. The flask is now under a positive pressure of inert gas.

  • Reagent Addition (Solid): If adding the solid 2-(3-Amino-5-methoxyphenoxy)ethanol directly, it is best to do this in a glovebox.[1] Weigh the solid into the oven-dried flask inside the glovebox, seal it with a septum, and then attach it to the Schlenk line. Alternatively, under a strong positive flow of inert gas, briefly remove the septum and add the solid via a powder funnel. This latter method is less ideal as it allows for brief atmospheric exposure.

  • Reagent Addition (Liquid): Add anhydrous solvents and liquid reagents via a clean, oven-dried syringe.[6] Purge the syringe with inert gas before drawing up the liquid.[13]

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the reaction apparatus to an oil bubbler, which allows for a visual confirmation of gas flow.[11]

Visualization 1: Reagent Handling Workflow

This diagram illustrates the decision-making process for handling 2-(3-Amino-5-methoxyphenoxy)ethanol from storage to use.

G storage Storage (Cool, Dark, Tightly Sealed) glovebox Glovebox Available? storage->glovebox weigh_gb Weigh Reagent in Glovebox glovebox->weigh_gb Yes weigh_bench Quickly Weigh on Bench Under Inert Gas Counterflow glovebox->weigh_bench No transfer_flask Transfer to Oven-Dried Flask weigh_gb->transfer_flask weigh_bench->transfer_flask purge Purge & Refill Flask with Inert Gas (3x) transfer_flask->purge add_solvent Add Anhydrous, Degassed Solvent purge->add_solvent reaction Proceed with Reaction add_solvent->reaction

Caption: Workflow for weighing and transferring the moisture-sensitive reagent.

Visualization 2: Troubleshooting Unexpected Reaction Outcomes

This flowchart helps diagnose potential issues when a reaction does not proceed as expected.

G start Reaction Failed (Low Yield / Impurities) check_reagent Was Reagent Discolored? start->check_reagent degraded Root Cause: Degraded Reagent. Use a fresh bottle. check_reagent->degraded Yes check_setup Was Inert Atmosphere Maintained? check_reagent->check_setup No air_leak Root Cause: Air/Moisture Leak. Check all seals and gas flow. check_setup->air_leak No check_solvents Were Solvents Anhydrous & Degassed? check_setup->check_solvents Yes wet_solvent Root Cause: Contaminated Solvent. Use fresh anhydrous solvent. check_solvents->wet_solvent No other Investigate Other Parameters (Temperature, Stoichiometry, etc.) check_solvents->other Yes

Caption: A diagnostic flowchart for troubleshooting failed reactions.

References

  • BenchChem. (n.d.). Best practices for handling air and light-sensitive aniline hydrochloride compounds.
  • Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide.
  • Doron, S., et al. (2023). Characterization of a novel aromatic substrate-processing microcompartment in Actinobacteria.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Core Degradation Pathways of 2'-Aminoacetophenone.
  • Arora, P. K., & Bae, H. (2014). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. PubMed, 25(2), 241-247.
  • Min, S., et al. (2007).
  • Takenaka, S., et al. (2003). The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. Applied and Environmental Microbiology, 69(9), 5410-5413.
  • LibreTexts Chemistry. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • Organic Chemistry at WSU. (2022, February 1).
  • Organic Chemistry at WSU. (2022, February 1).
  • Wikipedia. (n.d.). Air-free technique.
  • De Monchy. (n.d.). Aromatic Amines.
  • BenchChem. (n.d.). Technical Support Center: Managing Moisture Sensitivity of N-Sulfinylamine Reagents.
  • BenchChem. (n.d.). Technical Support Center: Managing Air and Moisture Sensitivity in Phthalazine Reactions.
  • Takatsuki, S., et al. (2016). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
  • EvitaChem. (n.d.). Buy (S)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol.
  • Rutgers University. (n.d.). Aniline. Retrieved from Rutgers Environmental Health and Safety.
  • Washington State University. (n.d.). Aniline Safety Data Sheet. Retrieved from WSU Environmental Health and Safety.
  • Sustainable Laboratory Solutions Group. (n.d.). Performing Sensitive Reactions without a Schlenk Line.
  • Frontier, A. (2026). Tips & Tricks for Organic Chemists. University of Rochester.
  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • PubChem. (2026, March 23). 2-[5-(3-Aminopropylamino)-2-methoxyphenoxy]ethanol.
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
  • ALLPCB. (2025, May 22). How to Handle Moisture-Sensitive Components During Assembly.
  • Australian Government Department of Health. (2013, September 12). Ethanol, 2-amino-: Human health tier II assessment.
  • PubChem. (n.d.). 2-(5-Amino-2-methoxyphenyl)ethanol.
  • U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: Ethanol, 2-(2-aminoethoxy)-.

Sources

resolving steric hindrance issues with 2-(3-Amino-5-methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for 2-(3-Amino-5-methoxyphenoxy)ethanol. This document is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. Our goal is to provide expert-driven, practical solutions to common challenges, with a specific focus on overcoming issues related to steric hindrance and electronic effects inherent to the molecule's structure.

Understanding the Molecule: A Structural and Electronic Overview

2-(3-Amino-5-methoxyphenoxy)ethanol is a disubstituted aniline derivative with a unique combination of functional groups that define its reactivity. A clear understanding of its structure is paramount to troubleshooting synthetic challenges.

The primary reactive site is the amino group (-NH2) at the C3 position. Its nucleophilicity and basicity are modulated by two key substituents:

  • The Methoxy Group (-OCH3) : Positioned meta to the amino group, its influence is primarily a moderate, electron-withdrawing inductive effect (-I).[1][2] This effect reduces the electron density on the aniline nitrogen, making it less basic and less nucleophilic than unsubstituted aniline.[1][3]

  • The 2-Hydroxyethoxy Group (-OCH2CH2OH) : Located at the C5 position (or ortho to the amino group), this substituent presents a significant steric shield. Its bulk can physically impede the approach of reagents to the amino group, a classic case of steric hindrance.[4][5]

The interplay of these electronic and steric factors is the primary source of many of the challenges encountered during its use.

cluster_molecule Structural Analysis of 2-(3-Amino-5-methoxyphenoxy)ethanol cluster_effects Resulting Chemical Properties MOL Molecule Structure NH2 Amino Group (-NH2) Primary Reactive Site Methoxy meta-Methoxy Group (-OCH3) Sidechain ortho-Hydroxyethoxy Group (-OCH2CH2OH) Electronic Reduced Nucleophilicity (Inductive Withdrawal) Methoxy->Electronic -I Effect dominates Steric Significant Steric Hindrance (Shielding of -NH2) Sidechain->Steric Bulkiness blocks access Side_Reaction Potential for Side Reactions (Free -OH group) Sidechain->Side_Reaction -OH is nucleophilic

Caption: Key structural features and their resulting chemical properties.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common reaction types. Each question addresses a specific experimental problem, followed by a detailed explanation of the cause and a set of actionable solutions.

Category 1: N-Acylation and N-Sulfonylation Reactions

Question 1: My N-acylation (or N-sulfonylation) of 2-(3-Amino-5-methoxyphenoxy)ethanol is sluggish, incomplete, or fails entirely. What is causing this and how can I fix it?

Root Cause Analysis: This is a classic steric hindrance problem. The bulky ortho side chain physically blocks the approach of the electrophilic acylating or sulfonylating agent to the lone pair of the amino group. Compounding this is the reduced nucleophilicity of the amine due to the meta-methoxy group's inductive electron withdrawal.

Troubleshooting Workflow & Solutions:

start Problem: Low Yield in N-Acylation q1 Is Starting Material (Aniline) Largely Unconsumed? start->q1 path1_title Strategy 1: Increase Reagent Reactivity q1->path1_title Yes q2 Are Side Products Observed? (e.g., O-acylation on side chain) q1->q2 No sol1 Switch to a more reactive electrophile (e.g., Acyl Chloride instead of Anhydride). path1_title->sol1 sol2 Add a nucleophilic catalyst (e.g., DMAP, PPY) to form a highly reactive intermediate. sol1->sol2 sol3 Use a stronger, non-nucleophilic base (e.g., 2,6-lutidine, Proton Sponge) to activate the aniline. sol2->sol3 path2_title Strategy 2: Optimize Conditions & Protection q2->path2_title Yes path3_title Strategy 3: General Optimization q2->path3_title No sol4 Increase reaction temperature carefully to overcome the activation energy barrier. Monitor for decomposition. path2_title->sol4 sol5 Protect the side-chain -OH group (e.g., as a TBDMS or TBS ether) to prevent O-acylation. sol4->sol5 sol6 Screen different aprotic solvents (e.g., Toluene, Dioxane, THF) to improve solubility and kinetics. path3_title->sol6

Caption: Troubleshooting workflow for poor N-acylation yields.

Detailed Protocols & Explanations:

  • Increase Electrophile Reactivity: For acylations, acyl chlorides are significantly more reactive than their corresponding anhydrides or carboxylic acids (in peptide couplings). If using a carboxylic acid with coupling agents (e.g., EDC, HATU), the addition of a nucleophilic catalyst can be beneficial.

  • Employ Nucleophilic Catalysis: 4-Dimethylaminopyridine (DMAP) or 4-(pyrrolidin-1-yl)pyridine (PPY) act by forming a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to attack by the sterically hindered amine. Use catalytic amounts (1-10 mol%).

  • Use of Hindered Bases: Strong, non-nucleophilic bases like 2,6-lutidine or Proton Sponge can deprotonate the aniline, increasing its nucleophilicity without competing for the acylating agent.[6]

  • Protect the Hydroxyl Group: The primary alcohol on the side chain can compete with the amine for the electrophile, leading to O-acylation and reduced yields of the desired product. A common and robust strategy is to protect it as a silyl ether (e.g., using TBDMS-Cl or TBS-Cl) before the N-acylation step. Silyl ethers are typically stable to the conditions of N-acylation and can be easily removed later with a fluoride source (e.g., TBAF) or acid.[7]

Strategy Reagent/Condition Rationale Typical Loading
Increase Reactivity Acyl Chloride > AnhydrideHigher intrinsic electrophilicity.1.0 - 1.2 equiv
Catalysis 4-DMAP or PPYForms highly reactive acylpyridinium intermediate.1 - 10 mol%
Base Activation 2,6-LutidineNon-nucleophilic; activates aniline via deprotonation.1.5 - 2.0 equiv
Protecting Group TBDMS-Cl, ImidazolePrevents O-acylation side reaction.[7]1.1 equiv
Thermal Energy Reflux in Toluene/DioxaneProvides activation energy to overcome steric barrier.80 - 110 °C
Category 2: Electrophilic Aromatic Substitution (EAS)

Question 2: I am trying to perform an electrophilic aromatic substitution (e.g., bromination, nitration) and am getting a mixture of products or no reaction at the desired position. What should I consider?

Root Cause Analysis: The directing effects on the aromatic ring are complex. Both the amino and methoxy groups are ortho, para-directors.[8][9][10]

  • Amino Group (-NH2): Strongly activating, directs to its ortho (C2, C4) and para (C6) positions.

  • Methoxy Group (-OCH3): Strongly activating, directs to its ortho (C4, C6) and para (C2) positions.

The positions are numbered relative to the phenoxy ethanol group at C1. The C2, C4, and C6 positions are all activated. However:

  • C2 and C4: These positions are ortho to the bulky side chain and the amino group, respectively, making them sterically hindered.

  • C6: This position is para to the amino group and ortho to the methoxy group, making it the most electronically activated and sterically accessible site for many electrophiles.

Furthermore, strongly acidic conditions (like those for nitration) will protonate the amino group to form an anilinium ion (-NH3+), which is a powerful deactivating, meta-directing group.

Solutions and Strategies:

  • Predicting the Major Product: For most EAS reactions under neutral or mildly acidic conditions, substitution is heavily favored at the C6 position due to the combined activating effects and lower steric hindrance.

  • Protecting the Amine: To prevent protonation under strongly acidic conditions and to moderate the high reactivity of the amino group, it is almost always necessary to protect it.[11] Converting the amine to an amide (e.g., an acetamide) is a standard strategy. The resulting amide group is still an ortho, para-director but is much less activating, which can prevent polysubstitution and allow for more controlled reactions. The amide is also less basic and avoids protonation. The protecting group can be removed via hydrolysis after the EAS step.[11]

Protocol: Regioselective Bromination at C6

  • Protection: To a solution of 2-(3-Amino-5-methoxyphenoxy)ethanol (1.0 equiv) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 equiv) followed by the dropwise addition of acetic anhydride (1.1 equiv). Stir at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material. Work up to isolate the N-acetylated intermediate.

  • Bromination: Dissolve the N-acetylated compound in a suitable solvent (e.g., acetic acid or DCM). Cool to 0 °C and add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise. The succinimide byproduct can be filtered off.

  • Deprotection: The resulting bromo-amide can be deprotected by heating in aqueous HCl (e.g., 6M HCl) or with a base (e.g., NaOH in aq. MeOH) to yield 2-(6-Bromo-3-amino-5-methoxyphenoxy)ethanol.

Category 3: Palladium Cross-Coupling Reactions

Question 3: I have halogenated my molecule and now want to perform a Buchwald-Hartwig amination or Suzuki coupling. The reaction is failing. What are the critical parameters for coupling with this hindered substrate?

Root Cause Analysis: If you have halogenated at the C2 or C4 positions, you have created a sterically demanding aryl halide. The oxidative addition step of the palladium catalytic cycle is often severely impeded by bulky groups ortho to the halide.[12] Successful coupling requires a catalytic system specifically designed to overcome this steric challenge.

Solutions and Strategies:

  • Ligand Choice is Critical: Standard phosphine ligands like PPh3 will likely fail. You must use bulky, electron-rich monophosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs).[13] These ligands promote the formation of the active, monoligated Pd(0) species, which is necessary to engage sterically hindered substrates.[13]

    • Recommended Ligands: XPhos, SPhos, RuPhos, or their corresponding pre-formed palladacycle precatalysts (e.g., XPhos Pd G3).[12]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices for difficult Buchwald-Hartwig aminations.[12] For Suzuki couplings, a strong base like K3PO4 is often effective.

  • Catalyst Precatalyst: Using modern, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can provide more reliable and reproducible results than generating the active catalyst in situ from sources like Pd(OAc)2.[13]

  • Reaction Conditions: These reactions often require elevated temperatures (e.g., 100-120 °C) in anhydrous, deoxygenated aprotic polar solvents like toluene or dioxane. Ensure all reagents and solvents are dry and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[6][13]

Parameter Recommendation for Hindered Substrates Rationale
Palladium Source G3/G4 Palladacycle Precatalysts (e.g., XPhos Pd G3)Provides a reliable source of active Pd(0)L1.[13]
Ligand Bulky, electron-rich biaryl monophosphines (XPhos, RuPhos)Stabilizes the active catalyst and facilitates oxidative addition.[12]
Base NaOtBu, K3PO4Strong, non-nucleophilic base required for catalytic cycle turnover.
Solvent Anhydrous, degassed Toluene or 1,4-DioxaneAprotic, non-coordinating solvents are preferred.[12]
Atmosphere Strictly Inert (Argon or Nitrogen)Oxygen can deactivate the palladium catalyst.[13]
References
  • Vertex AI Search. (2025, January 14). Short notes on ortho, para directors in aromatic electrophilic substitution reactions.
  • BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring.
  • Jakob, V. (2022, January 4). Ortho, Para, Meta. Chemistry Steps.
  • JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups.
  • BenchChem. (2025). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.
  • Wikipedia. (n.d.).
  • LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • ron. (2015, May 5). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Stack Exchange.
  • ECHEMI. (n.d.). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
  • Royal Society of Chemistry. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions.
  • BenchChem. (2025). Overcoming challenges in the synthesis of sterically hindered anilines.
  • PubChem. (2026, March 23). 2-[5-(3-Aminopropylamino)-2-methoxyphenoxy]ethanol.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Quora. (2018, November 19).
  • BLDpharm. (n.d.). 2-(3-Amino-5-methoxyphenyl)ethanol.
  • de la Torre, V. G., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals.
  • Li, C., et al. (2018). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Chemical Science.
  • JUSTC. (n.d.).
  • Steele, B. R., et al. (2013). Synthesis of New Sterically Hindered Anilines.
  • PubChem. (n.d.). 2-(5-Amino-2-methoxyphenyl)ethanol.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2023, June 22).
  • National Center for Biotechnology Information. (n.d.).
  • Guidechem. (n.d.). 2-{[3-(2-Allyl-6-methoxyphenoxy)propyl]amino}ethanol.
  • Thieme. (n.d.). 2 Protection of Functional Groups.
  • Ashenhurst, J. (2018, June 7).
  • ChemicalBook. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethanol.
  • Pearson Study Prep. (2015, February 24).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • Journal of the American Chemical Society. (2020, May 21). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach.
  • MDPI. (2023, March 15).
  • National Center for Biotechnology Information. (n.d.). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach.
  • Google Patents. (n.d.). US4665234A - Severely sterically hindered secondary aminoether alcohols.
  • Royal Society of Chemistry. (n.d.). Expeditious preparation of β-sec-alkyl vicinal amino alcohols used for chiral ligand synthesis.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino....
  • Google Patents. (2021, February 11). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • NII. (2025, November 20). Exploration of Methods for the Design of Reactive Molecules and the Control of Stereoselectivity.
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  • Journal of Applicable Chemistry. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones.
  • PubMed. (2015, March 23). The reactions of 2-ethoxymethylidene-3-oxo esters and their analogues with 5-aminotetrazole as a way to novel azaheterocycles.

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Technical Support Center: Prevention of Thermal Degradation of 2-(3-Amino-5-methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(3-Amino-5-methoxyphenoxy)ethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the thermal degradation of this compound. By understanding the underlying chemical principles, you can ensure the stability and integrity of your experiments.

Understanding the Thermal Degradation of 2-(3-Amino-5-methoxyphenoxy)ethanol

2-(3-Amino-5-methoxyphenoxy)ethanol is a multifunctional molecule containing an aromatic amine, a methoxy group, a phenoxy ether linkage, and a primary alcohol. Each of these functional groups contributes to its overall reactivity and susceptibility to degradation, particularly under thermal stress. While specific degradation studies on this exact molecule are not extensively published, we can infer its stability based on the known behavior of its constituent parts.

The primary pathway for degradation, especially at elevated temperatures, is oxidation.[1][2] The aromatic amine functionality is particularly susceptible to oxidation, which can be accelerated by heat, light, oxygen, and the presence of metal ions.[1][2] This process can lead to the formation of colored impurities, such as quinoneimines, which may further polymerize into dark, insoluble materials.[1][2]

The ether linkage and the ethanol side chain may also undergo thermal decomposition, although this typically requires more forcing conditions compared to the oxidation of the aromatic amine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My solid 2-(3-Amino-5-methoxyphenoxy)ethanol has developed a yellow or brownish tint.
  • Question: Why is my solid sample discolored, and is it still usable?

  • Answer: Discoloration of the solid is a common sign of oxidative degradation.[3] Aminophenol compounds are known to be sensitive to air and light, leading to the formation of colored oxidation products.[1][2] The appearance of a yellow-brown color indicates that the material has been compromised. For high-purity applications, such as in the synthesis of pharmaceuticals or high-performance materials, using the discolored product is not recommended as it may negatively impact your experimental results.[3]

Issue 2: My solution of 2-(3-Amino-5-methoxyphenoxy)ethanol rapidly turns dark upon preparation.
  • Question: I've just dissolved the compound, and the solution is already changing color. What's happening and how can I prevent it?

  • Answer: Rapid discoloration in solution is a clear indication of accelerated oxidation. Several factors can contribute to this:

    • Dissolved Oxygen: Solvents can contain dissolved oxygen, which readily reacts with the aminophenol moiety.[1][2]

    • Presence of Metal Ions: Trace metal ions, particularly copper (Cu²+), can act as powerful catalysts for the oxidation process.[2]

    • Elevated Temperature: Preparing solutions at elevated temperatures will increase the rate of all chemical reactions, including oxidation.[2]

    • pH of the Solution: Alkaline conditions (high pH) can make the compound more susceptible to oxidation.[2]

Issue 3: I am observing unexpected peaks or inconsistent results in my HPLC analysis.
  • Question: My HPLC chromatograms are showing new peaks that weren't there before, or the peak for my compound is smaller than expected. What could be the cause?

  • Answer: The appearance of unexpected peaks or a decrease in the main compound's peak area often points to on-column or in-solution degradation.[1] To mitigate this, consider the following:

    • In-solution Degradation: The sample may be degrading in the vial before or during analysis.

    • On-column Degradation: The stationary phase of the HPLC column can sometimes promote degradation, especially if it has residual metal impurities.

Best Practices for Preventing Thermal Degradation

Proactive measures are crucial for maintaining the integrity of 2-(3-Amino-5-methoxyphenoxy)ethanol.

Storage and Handling

Proper storage is the first line of defense against degradation.

ParameterRecommendationRationale
Temperature Store in a cool, dry, and dark place.[3] Recommended storage temperatures can range from 2-8°C to <-15°C.[3]Lower temperatures slow down the rate of chemical reactions, including oxidation.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[3]Displacing oxygen prevents oxidative degradation.[2][3]
Container Use a tightly sealed, opaque container.[3] Amber glass vials are a good option.[2]Prevents exposure to light and atmospheric oxygen and moisture.[2][3]
Aliquoting For frequently used material, consider aliquoting into smaller, single-use vials under an inert atmosphere.[3]Minimizes repeated exposure of the entire batch to air and moisture.[3]
Solution Preparation

The way you prepare your solutions can significantly impact the stability of the compound.

  • Deoxygenate Solvents: Before use, sparge solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[1]

  • Use of Antioxidants: The addition of an antioxidant to your solution is a highly effective method for preventing oxidation.[1]

AntioxidantRecommended ConcentrationNotes
Ascorbic Acid (Vitamin C) 0.01 - 0.1% (w/v)Highly effective in aqueous solutions and for stabilizing HPLC samples. It acts as a reducing agent.[1][2]
Sodium Metabisulfite 0.05 - 0.5% (w/v)A strong reducing agent that can be very effective in preventing discoloration.[2]
Butylated Hydroxytoluene (BHT) VariesA radical scavenger often used in organic solvents.[2]
  • Fresh Preparation: Prepare solutions fresh before each experiment to minimize the time for degradation to occur.[2]

Reaction Conditions

When using 2-(3-Amino-5-methoxyphenoxy)ethanol in a reaction, consider the following:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere using techniques like a glovebox or a Schlenk line to prevent exposure to oxygen.[2]

  • Temperature Control: Avoid unnecessarily high temperatures. If heating is required, do so for the minimum time necessary.

  • Chelating Agents: If metal catalysis is a concern, consider adding a chelating agent like EDTA to sequester metal ions.

Analytical Methods for Detecting Degradation

Regularly assessing the purity of your compound is essential.

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) HPLC with UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS) detection is a powerful tool for separating and quantifying the parent compound and its degradation products.[4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS can be used to identify volatile degradation products.[5][7]
UV-Visible Spectroscopy A simple method to monitor for the formation of colored impurities by observing changes in the absorption spectrum.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy Can be used to identify changes in functional groups, which can indicate degradation.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about degradation products.[7]

Experimental Protocols

Protocol 1: Deoxygenation of Solvents by Inert Gas Sparging
  • Insert a long needle or a glass pipette connected to a source of inert gas (nitrogen or argon) into the solvent container, ensuring the tip is below the solvent surface.

  • Provide a second, shorter needle through the septum as a gas outlet.

  • Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes.[2]

  • Once complete, remove the needles and store the solvent under a positive pressure of the inert gas.

Protocol 2: Preparation of a Stabilized Solution for HPLC Analysis
  • Solvent Preparation: Prepare the desired solvent (diluent). Add ascorbic acid to the solvent to a final concentration of 0.1% (w/v) and mix thoroughly until it is completely dissolved.[2]

  • Deoxygenation: Sparge the antioxidant-containing solvent with nitrogen or argon for 15 minutes as described in Protocol 1.

  • Solution Preparation: In an amber vial, accurately weigh the required amount of 2-(3-Amino-5-methoxyphenoxy)ethanol.

  • Add the deoxygenated, antioxidant-containing solvent to the vial to achieve the target concentration.

  • Cap the vial tightly. If storing for any period before analysis, flush the headspace of the vial with inert gas before sealing.

Visual Diagrams

Inferred Degradation Pathway

Inferred Degradation Pathway of 2-(3-Amino-5-methoxyphenoxy)ethanol A 2-(3-Amino-5-methoxyphenoxy)ethanol B Oxidized Intermediates (e.g., Quinoneimine) A->B Oxidation (O2, Heat, Light, Metal Ions) C Polymerized Degradation Products (Colored) B->C Polymerization Workflow for Preventing Degradation cluster_storage Proper Storage cluster_handling Solution Preparation cluster_analysis Analysis A Store Cool & Dark D Deoxygenate Solvents B Inert Atmosphere C Tightly Sealed Container E Add Antioxidant D->E F Prepare Fresh E->F G HPLC with DAD/MS F->G H Purity Check G->H I Stable Compound H->I If Pure

Caption: Workflow for maintaining compound stability.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Oxidation of Aminophenol Compounds.
  • Benchchem. (n.d.). Preventing oxidation of 2-aminophenol during synthesis and storage.
  • Benchchem. (n.d.). Preventing oxidation of 5,5'-Methylenebis(2-aminophenol) during storage.
  • RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • U.S. Department of Health and Human Services. (n.d.). 6. analytical methods.
  • WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • IntechOpen. (2017, December 20). Analytical Methods for Polycyclic Aromatic Hydrocarbons and their Global Trend of Distribution in Water and Sediment: A Review.
  • IOPscience. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • ResearchGate. (n.d.). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS.

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Technical Support Center: Optimizing Mobile Phase for 2-(3-Amino-5-methoxyphenoxy)ethanol Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the chromatographic analysis of 2-(3-Amino-5-methoxyphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common analytical challenges. As a polar aromatic amine, this compound presents unique behaviors in reversed-phase HPLC that require careful method development. This document synthesizes fundamental chromatographic principles with field-proven strategies to empower you to achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a chromatographic method for 2-(3-Amino-5-methoxyphenoxy)ethanol.

Q1: What are the main challenges in analyzing 2-(3-Amino-5-methoxyphenoxy)ethanol using reversed-phase HPLC?

The primary challenges stem from the molecule's chemical properties: a basic primary amine and a polar aromatic structure. The basic amine group is prone to strong secondary interactions with residual acidic silanol groups on the surface of silica-based stationary phases.[1][2] This interaction is a leading cause of significant peak tailing, poor reproducibility, and low column efficiency. Furthermore, its polarity can lead to poor retention on traditional C18 columns under standard mobile phase conditions.

Q2: What is a good starting point for column selection?

For initial method development, a modern, high-purity, end-capped C18 column is a versatile choice.[3] Look for columns that are specifically marketed as "base-deactivated" or suitable for basic compounds.[4] Alternatively, consider columns with alternative selectivities, such as:

  • Polar-Embedded Phases: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from silanol interactions and allows for use in highly aqueous mobile phases without phase collapse.

  • Pentafluorophenyl (PFP) Phases: PFP columns offer unique selectivity for polar and aromatic compounds, including those with amine functionalities, through multiple interaction mechanisms like dipole-dipole and pi-pi interactions.[5]

Q3: Which organic modifier should I use: acetonitrile or methanol?

Both acetonitrile (ACN) and methanol (MeOH) are suitable organic modifiers. ACN generally provides lower backpressure and better UV transparency at low wavelengths. Methanol can offer different selectivity, which can be advantageous for resolving impurities. A good starting point is a gradient with buffered water and ACN. If resolution is a challenge, substituting ACN with MeOH or using a ternary mixture can be explored.[6]

Q4: Is an acidic or basic mobile phase better for this compound?

Both approaches are viable, but they operate on different principles and have distinct advantages and disadvantages.

  • Acidic pH (e.g., pH 2.5-4.0): At a pH well below the pKa of the amine group, the analyte will be fully protonated (cationic). This improves solubility in the mobile phase but can increase unwanted interactions with ionized silanols (Si-O⁻). This approach often requires a mobile phase additive to improve peak shape.

  • Basic pH (e.g., pH 8-10): At a pH above the amine's pKa, the analyte is in its neutral, un-ionized form. This dramatically reduces silanol interactions, leading to excellent peak shape.[7] However, it requires a specialized pH-stable column, as traditional silica dissolves at high pH.[7][8]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to identifying and resolving common issues encountered during the analysis of 2-(3-Amino-5-methoxyphenoxy)ethanol.

Issue 1: Severe Peak Tailing or Asymmetry

Peak tailing is the most frequent problem when analyzing basic compounds like this amine.[1][9] It compromises peak integration, reduces sensitivity, and affects resolution.

Root Cause Analysis: The primary cause is the secondary ionic interaction between the positively charged amine (at acidic or neutral pH) and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica stationary phase surface.[2]

Solutions Workflow:

Caption: Troubleshooting flowchart for peak tailing.

Experimental Protocols for Tailing Reduction:

  • Competing Base Approach (Acidic pH):

    • Principle: A small, basic additive like Triethylamine (TEA) is added to the mobile phase. TEA, being a stronger base, preferentially interacts with the active silanol sites, effectively shielding the analyte from these secondary interactions.

    • Protocol:

      • Prepare your aqueous mobile phase (e.g., Water with 25 mM phosphate buffer, pH 3.0).

      • Add 0.1% (v/v) of TEA to the aqueous mobile phase.

      • Mix thoroughly and filter.

      • Equilibrate the column with the new mobile phase for at least 30 column volumes before injection.

    • Note: TEA can elevate UV baseline noise and is not suitable for LC-MS.

  • High pH Approach (Basic pH):

    • Principle: By raising the pH above the analyte's pKa, the amine is neutralized (R-NH₂), eliminating the ionic attraction to silanol sites and improving retention via hydrophobic interaction.

    • Protocol:

      • CRITICAL: Ensure you are using a column explicitly rated for high pH stability (e.g., a hybrid-silica or polymer-based C18).

      • Prepare a 10 mM ammonium bicarbonate or ammonium formate buffer.

      • Adjust the pH to 9.5 - 10.5 using ammonium hydroxide.

      • Use this as your aqueous mobile phase.

      • Thoroughly flush the HPLC system to remove any acidic modifiers before introducing the basic mobile phase.

Issue 2: Poor or Drifting Retention Time

Inconsistent retention times are detrimental to method robustness and reliability.

Potential Causes & Solutions Table:

Potential CauseExplanationRecommended Solution
Inadequate Buffering The mobile phase pH is not stable, causing the analyte's ionization state to fluctuate. This is especially true if the mobile phase pH is close to the analyte's pKa.[8][10]Use a buffer with a concentration of 20-50 mM. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[10]
Insufficient Column Equilibration The column's stationary phase has not fully equilibrated with the mobile phase, especially after changing composition or using additives like ion-pairing agents.[11]Equilibrate the column with at least 15-20 column volumes of the mobile phase. For ion-pairing chromatography, 50+ column volumes may be necessary.
Mobile Phase Composition Change Inaccurate mixing by the HPLC pump or evaporation of the more volatile organic solvent can alter the mobile phase strength over a sequence.[11]Prepare the mobile phase premixed (isocratic) or check the pump's proportioning valve performance. Keep mobile phase reservoirs capped.
Temperature Fluctuations The laboratory's ambient temperature is changing, affecting mobile phase viscosity and reaction kinetics.Use a column thermostat to maintain a constant temperature (e.g., 30-40 °C).
Issue 3: Low Sensitivity or No Peaks

This issue can be caused by the sample, the method, or the instrument.

Troubleshooting Logic:

Caption: Troubleshooting workflow for low sensitivity.

Ion-Pair Chromatography (IPC) as a Strategic Alternative

When high pH is not an option (e.g., due to column limitations or analyte stability), Ion-Pair Chromatography is a powerful technique for retaining and resolving basic compounds at an acidic pH.

Mechanism of Action: An anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate), is added to the acidic mobile phase.[12] The reagent's negatively charged sulfonate head group forms an ion pair with the positively charged analyte (R-NH₃⁺). The reagent's hydrophobic alkyl tail then interacts strongly with the C18 stationary phase, effectively retaining the entire ion pair.[13]

Starting Conditions for IPC:

ParameterRecommended SettingRationale
Column Standard C18, 5 µm or 3.5 µmIPC is robust and does not strictly require specialized columns.
Aqueous Phase 25 mM Potassium Phosphate buffer, pH 2.5-3.5Ensures the amine is fully protonated and provides buffering capacity.
Ion-Pair Reagent 5-10 mM Sodium 1-HexanesulfonateA good starting point. Longer chain lengths (heptane-, octane-) will increase retention.
Organic Phase Acetonitrile or MethanolStandard modifiers.
Detection UV (typically 220 nm or 275 nm)IPC reagents are non-volatile and not compatible with standard ESI-MS.

Protocol for Implementing IPC:

  • Prepare the aqueous mobile phase containing both the buffer and the ion-pairing reagent. Ensure the reagent is fully dissolved.

  • Dedicate a column to IPC if possible, as the reagent can be difficult to wash out completely.

  • Flush the entire HPLC system and column extensively (at least 50-100 column volumes) with the IPC mobile phase to ensure the stationary phase is fully saturated with the reagent.

  • Begin analysis. Retention can be adjusted by changing the organic modifier percentage or the concentration of the ion-pairing reagent.

References
  • TROUBLESHOOTING GUIDE. Phenomenex. 1

  • Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. 13

  • Why it matters and how to get good peak shape. Agilent Technologies. 3

  • Choosing HPLC Columns for Rapid Method Development. Agilent Technologies. 7

  • Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. Fisher Scientific.

  • HPLC Ion Pair Reagents. Fisher Scientific. 14

  • Amines-Ion Pairing. Chromatography Forum.

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. 15

  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv Technology Corporation. 16

  • HPLC Troubleshooting Guide. Chrom Tech. 11

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation.

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc. 8

  • GC Troubleshooting. Stepbio. 9

  • HPLC Column Selection Guide. Phenomenex. 17

  • Ion Pair Reagents (for HPLC). TCI Chemicals. 12

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. 2

  • Troubleshooting LC, basics. Chromedia. 10

  • HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC. Orochem. 4

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 6

  • Separation of 2-(2-Methoxyphenoxy)ethyl amine on Newcrom R1 HPLC column. SIELC Technologies. 18

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. 19

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. PMC. 20

  • Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents. 21

Sources

troubleshooting side reactions in 2-(3-Amino-5-methoxyphenoxy)ethanol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical nuances of synthesizing 2-(3-amino-5-methoxyphenoxy)ethanol (CAS: 725237-16-1). This compound is a critical intermediate in medicinal chemistry, notably utilized in the development of pan-serotype Dengue virus NS4B inhibitors[1],[2].

The standard synthetic route involves a two-step process: the selective monodemethylation of 3,5-dimethoxyaniline to yield 3-amino-5-methoxyphenol, followed by O-alkylation with 2-bromoethanol[3]. Below, we dissect the causality behind common side reactions, provide self-validating protocols, and offer actionable solutions.

Synthetic Workflow & Side Reaction Mapping

SynthesisWorkflow SM 3,5-Dimethoxyaniline (Starting Material) Int 3-Amino-5-methoxyphenol (Intermediate) SM->Int Dodecanethiol, NaOH NMP, 120°C Side1 5-Aminobenzene-1,3-diol (Over-demethylation) SM->Side1 Excess Reagent/Time Prod 2-(3-Amino-5-methoxyphenoxy)ethanol (Target Product) Int->Prod 2-Bromoethanol, K2CO3 DMF, 80°C Side2 N-Alkylated / Dialkylated Byproducts Int->Side2 Competing Nucleophilicity

Synthetic workflow for 2-(3-amino-5-methoxyphenoxy)ethanol highlighting major side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing significant N-alkylation during the 2-bromoethanol coupling step?

Causality: This is a classic issue of competing nucleophilicity. 3-Amino-5-methoxyphenol contains two nucleophilic centers: the primary amine and the phenol. While the phenoxide anion is a harder, more reactive nucleophile than the neutral amine, incomplete deprotonation allows the amine to successfully compete for the electrophilic carbon of 2-bromoethanol. Solution: Ensure complete deprotonation of the phenol (pKa ~9.5) before introducing the alkylating agent. Use finely powdered, anhydrous K2​CO3​ or Cs2​CO3​ in a polar aprotic solvent like DMF. Allow the phenol and base to stir for at least 30 minutes at room temperature to pre-form the phenoxide before adding 2-bromoethanol dropwise.

Mechanism Phenol 3-Amino-5-methoxyphenol Phenoxide Phenoxide Anion (Hard Nucleophile) Phenol->Phenoxide Complete Deprotonation Amine Neutral Amine (Soft Nucleophile) Phenol->Amine Incomplete Deprotonation Base K2CO3 (Base) Base->Phenoxide O_Alk O-Alkylation (Desired Product) Phenoxide->O_Alk + 2-Bromoethanol (Thermodynamic Control) N_Alk N-Alkylation (Side Reaction) Amine->N_Alk + 2-Bromoethanol (Competing Pathway)

Mechanistic pathway illustrating the competition between O-alkylation and N-alkylation.

Q2: How do I prevent over-demethylation in the first step?

Causality: The selective monodemethylation relies on the use of dodecanethiol and NaOH in NMP[3]. Dodecanethiolate acts as a soft nucleophile, selectively attacking the hard methyl group of the ether. However, if the reaction is left too long or if an excess of the thiolate is present, the second methoxy group will undergo cleavage, yielding 5-aminobenzene-1,3-diol. Solution: Strict stoichiometric control (1.1 to 1.2 equivalents of dodecanethiol/NaOH) is mandatory. This must be a self-validating system: do not rely solely on time. Pull aliquots every 30 minutes and monitor the disappearance of the starting material via LC-MS. Quench the reaction immediately with 1M HCl once the starting material is consumed.

Q3: My intermediate and final product are turning into a dark, tarry mixture during purification. What is happening?

Causality: Electron-rich aminophenols and their derivatives are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, leading to the formation of complex quinone-imine polymers. Solution: Degas all reaction solvents (NMP, DMF) by sparging with Argon for 15 minutes prior to use. Conduct all reactions under a positive pressure of Argon. During workup, minimize exposure to air and consider adding a trace amount of ascorbic acid or BHT to the organic extracts if prolonged storage is required before chromatography.

Analytical Signatures & Troubleshooting Metrics

To ensure a self-validating protocol, cross-reference your analytical data against the expected metrics below. Deviations in mass or NMR shifts indicate specific side reactions.

Compound / ImpurityLC-MS (m/z) [M+H]⁺¹H NMR Key Shifts (DMSO-d₆)Diagnostic Indication
3,5-Dimethoxyaniline (SM)154.13.65 (s, 6H, -OCH₃)Unreacted starting material
3-Amino-5-methoxyphenol (Int)140.13.62 (s, 3H, -OCH₃), 9.00 (s, 1H, -OH)Successful monodemethylation
5-Aminobenzene-1,3-diol (Side)126.18.95 (s, 2H, -OH)Over-demethylation (Excess Thiolate)
Target Product 184.13.63 (s, 3H), 3.90 (t, 2H), 4.80 (br, -OH)Successful O-alkylation
N,O-Dialkylated Byproduct 228.1Additional multiplets at 3.20-3.50 ppmOver-alkylation (Excess 2-Bromoethanol)

Standard Operating Protocol: Step-by-Step Methodology

Step 1: Selective Monodemethylation to 3-Amino-5-methoxyphenol
  • Preparation: Charge a flame-dried, round-bottom flask with 3,5-dimethoxyaniline (1.0 eq) and anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M concentration).

  • Degassing: Sparge the solution with Argon for 15 minutes.

  • Reagent Addition: Add NaOH pellets (1.2 eq) and 1-dodecanethiol (1.2 eq) under a stream of Argon[3].

  • Reaction: Heat the mixture to 120 °C. Monitor the reaction via LC-MS every 30 minutes.

  • Quench & Workup: Upon complete consumption of the starting material (typically 2–3 hours), cool the flask to 0 °C in an ice bath. Carefully quench by adding 1M HCl until the pH reaches ~6.5.

  • Extraction: Dilute with Ethyl Acetate (EtOAc). Wash the organic layer extensively with water (3x) to remove NMP, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to afford the intermediate.

Step 2: O-Alkylation to 2-(3-Amino-5-methoxyphenoxy)ethanol
  • Preparation: Dissolve 3-amino-5-methoxyphenol (1.0 eq) in anhydrous DMF (0.3 M concentration) in a flame-dried flask under Argon.

  • Pre-Deprotonation: Add finely powdered, anhydrous K2​CO3​ (2.0 eq). Stir vigorously at room temperature for 30 minutes to ensure complete formation of the phenoxide anion.

  • Alkylation: Add 2-bromoethanol (1.1 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 80 °C. Monitor via TLC/LC-MS. The reaction is typically complete within 4–6 hours.

  • Workup: Cool to room temperature and quench with distilled water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to effectively remove residual DMF) and brine.

  • Isolation: Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography (Dichloromethane:Methanol gradient) to isolate the pure 2-(3-amino-5-methoxyphenoxy)ethanol.

References

  • Discovery of Acyl-Indole Derivatives as Pan-Serotype Dengue Virus NS4B Inhibitors Journal of Medicinal Chemistry, ACS Publications (2023). URL:[Link]

  • Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors Journal of Medicinal Chemistry, ACS Publications (2018). URL:[Link]

Sources

Validation & Comparative

A Comprehensive Guide to Developing and Validating a Purity Assay for 2-(3-Amino-5-methoxyphenoxy)ethanol via HPLC

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is paramount. This guide provides a detailed framework for creating and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-(3-Amino-5-methoxyphenoxy)ethanol. As no standardized comparative method exists in the public domain for this specific analyte, this document serves as a first-principles guide, grounding its recommendations in established regulatory standards and chromatographic theory.

Introduction: The Importance of Purity for 2-(3-Amino-5-methoxyphenoxy)ethanol

2-(3-Amino-5-methoxyphenoxy)ethanol is an aromatic amine and phenoxy ethanol derivative. Compounds of this class are common structural motifs in medicinal chemistry and materials science. Impurities, whether from synthesis byproducts, degradation products, or starting materials, can significantly impact the safety, efficacy, and stability of the final product. Therefore, a validated, reliable analytical method to quantify purity is a critical component of quality control.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the technique of choice for this application due to its high resolution, sensitivity, and specificity for separating a wide range of organic molecules.

Proposed RP-HPLC Method for Purity Determination

Based on the physicochemical properties of 2-(3-Amino-5-methoxyphenoxy)ethanol—an aromatic amine suggesting UV absorbance and a moderate polarity—a reversed-phase HPLC method with UV detection is proposed.

Rationale for Method Selection:

  • Stationary Phase (Column): A C18 column is selected for its versatility and strong hydrophobic retention, which is suitable for aromatic compounds. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.[1][2][3]

  • Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is standard for RP-HPLC.[4] Acetonitrile is often chosen for its lower viscosity and favorable UV transparency. A phosphate buffer is proposed to control the pH. Since the analyte has a basic amino group, maintaining a slightly acidic pH (e.g., pH 2.5-4.5) will ensure the amine is protonated, leading to sharper peaks and more consistent retention times.[1]

  • Detection: The aromatic ring in the analyte is a strong chromophore. A Diode Array Detector (DAD) or a variable wavelength UV detector set to a wavelength of maximum absorbance (estimated around 220-280 nm) will provide high sensitivity.

  • Elution Mode: A gradient elution may be necessary to ensure that any potential impurities, which may have a wide range of polarities, are eluted within a reasonable time and with good peak shape.

Table 1: Proposed Chromatographic Conditions

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic amines.[1]
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidBuffers the mobile phase to ensure consistent ionization of the analyte.
Mobile Phase B AcetonitrileCommon organic modifier with good elution strength and UV transparency.[4]
Gradient 10% B to 90% B over 20 minutes, then hold for 5 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[1][5]
Column Temp. 30 °CProvides better peak shape and run-to-run reproducibility.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detector DAD/UV at 230 nmWavelength should be optimized based on the UV spectrum of the analyte.

HPLC Method Validation: A Step-by-Step Protocol

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6][7][8] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Execute Phase 2: Experimental Execution cluster_Report Phase 3: Analysis & Reporting Plan Define Validation Protocol & Acceptance Criteria Specificity Specificity (Forced Degradation) Plan->Specificity Develop Develop & Optimize HPLC Method Develop->Plan Linearity Linearity & Range Specificity->Linearity Analyze Analyze Data & Compare to Criteria Specificity->Analyze Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Linearity->Analyze Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Analyze Limits LOD & LOQ Precision->Limits Precision->Analyze Robustness Robustness Limits->Robustness Limits->Analyze Robustness->Analyze Report Generate Validation Report Analyze->Report Implement Implement for Routine Use Report->Implement

Caption: A systematic workflow for HPLC method validation.

Table 2: Summary of Validation Parameters and Acceptance Criteria (ICH Q2(R1))

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products.[9][11]Peak purity index > 0.999 (for DAD). Baseline resolution (>1.5) between the main peak and any other peaks.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.[11][13]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[11][13]For purity assays: 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.[9][11]Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][11]Repeatability (Intra-assay): RSD ≤ 1.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[9][11]Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][11]Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. RSD of results should be ≤ 2.0%.

Experimental Protocols

Specificity (Forced Degradation)

Objective: To demonstrate that the method is stability-indicating.

Procedure:

  • Prepare five separate solutions of 2-(3-Amino-5-methoxyphenoxy)ethanol.

  • Subject each solution to one of the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105 °C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analyze the unstressed and stressed samples by the proposed HPLC method.

  • Evaluation: Assess the chromatograms for the separation of the main peak from any degradation product peaks. The peak purity of the main peak should be evaluated using a DAD detector.

Linearity and Range

Objective: To establish the linear range of the method.

Procedure:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the range of 80% to 120% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Evaluation: Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Objective: To determine the closeness of the measured value to the true value.

Procedure:

  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

  • Evaluation: The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the random error of the method.

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare six identical samples of 2-(3-Amino-5-methoxyphenoxy)ethanol at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for this new set of data and also perform a statistical comparison (e.g., F-test) of the two data sets.

Evaluation: The RSD for repeatability should be ≤ 1.0%, and for intermediate precision, it should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Procedure:

  • Based on Signal-to-Noise Ratio:

    • Prepare a series of dilute solutions of the analyte.

    • Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

Objective: To evaluate the reliability of the method with respect to small variations in parameters.

Procedure:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each modified condition.

  • Evaluation: Check for significant changes in retention time, peak shape, and resolution. The system suitability parameters should remain within the predefined limits.

Conclusion

This guide outlines a comprehensive approach to developing and validating a reversed-phase HPLC method for the purity determination of 2-(3-Amino-5-methoxyphenoxy)ethanol. By following the principles of method development and adhering to the validation protocols outlined in ICH Q2(R1), researchers can establish a reliable, accurate, and precise analytical method.[6][9][11] The objective is to ensure that the analytical procedure is fit for its intended purpose, providing confidence in the quality of this important chemical compound.[7][8]

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • International Council for Harmonisation. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Mittal, A., et al. (2007). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(10), 1435-1444. [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

Sources

Application & Performance Comparison Guide: 2-(3-Amino-5-methoxyphenoxy)ethanol vs. Methoxyphenoxy Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The methoxyphenoxy scaffold is a highly versatile pharmacophore utilized across diverse therapeutic areas. While traditional methoxyphenoxy derivatives (such as guaifenesin or ferulic acid analogs) are primarily deployed as expectorants or anti-inflammatory agents, 2-(3-Amino-5-methoxyphenoxy)ethanol represents a highly specialized, next-generation intermediate. It has recently gained prominence in the synthesis of pan-serotype Dengue Virus (DENV) NS4B inhibitors.

This guide provides an objective, data-driven comparison of 2-(3-Amino-5-methoxyphenoxy)ethanol against other methoxyphenoxy derivatives. By analyzing their structural rationale, synthetic utility, and biological performance, this document equips medicinal chemists and drug development professionals with the mechanistic insights required for rational drug design.

Structural Rationale & Mechanistic Divergence

The pharmacological destiny of a methoxyphenoxy compound is dictated by its functional group substitutions. Understanding the causality behind these structural modifications is critical for optimizing target affinity and pharmacokinetic profiles.

  • Target A: 2-(3-Amino-5-methoxyphenoxy)ethanol (Antiviral Precursor)

    • The Amino Group (–NH₂): Acts as a potent nucleophile. This allows for rapid nucleophilic substitution with alpha-bromo ketones, a critical step in assembling the complex acyl-indole core of DENV NS4B inhibitors ().

    • The Ethanol Moiety (–CH₂CH₂OH): Serves a dual purpose. First, it acts as a crucial hydrogen bond donor/acceptor, anchoring the molecule within the transmembrane pockets of the DENV NS4B protein. Second, it significantly improves the aqueous solubility and metabolic stability of the final drug candidate.

    • The Methoxy Group (–OCH₃): Modulates the electron density of the phenyl ring, stabilizing the ether linkage and optimizing the lipophilicity (LogP) for cellular membrane penetration.

  • Target B: 3-(2-Methoxyphenoxy)phenol / Guaifenesin (Expectorant)

    • Relies on a simpler hydroxyl-ether network to reduce the surface tension and viscosity of respiratory secretions. It lacks the nucleophilic handles required for complex cross-coupling, limiting its use as an advanced synthetic intermediate.

  • Target C: Methoxyphenyl-Chalcones & Ferulic Acid Analogs (MPO/COX-2 Inhibitors)

    • These derivatives utilize the methoxyphenol ring to mimic endogenous tyrosine. By competing for the active site of Myeloperoxidase (MPO), they act as reversible inhibitors, preventing the oxidation of high-density lipoproteins (HDL) and exerting potent antiatherosclerotic effects ().

Quantitative Performance Comparison

The following table summarizes the biological and chemical performance metrics of these derivatives based on recent preclinical evaluations.

Parameter2-(3-Amino-5-methoxyphenoxy)ethanol (Derivative Core)Ferulic Acid Analogs (Methoxyphenols)3-(2-Methoxyphenoxy)phenol (Guaifenesin)
Primary Application Antiviral (Dengue Virus)Antiatherosclerotic / Anti-inflammatoryExpectorant
Biological Target DENV NS4B Protein (Replication Complex)Myeloperoxidase (MPO) / COX-2Respiratory Mucous Glands
Key Synthetic Utility Nucleophilic substitution (amine handle)Ullmann coupling / Aldol condensationDirect formulation
In Vitro Potency EC₅₀: 0.00060 – 0.084 μM (Pan-serotype)IC₅₀: 0.9 – 8.5 μM (MPO Inhibition)N/A (Macroscopic physical action)
Binding Mechanism Allosteric blockade of NS3-NS4B interactionReversible competitive active-site inhibitionSurface tension reduction

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the experimental methodologies for utilizing these compounds. Each step includes the mechanistic rationale (causality) behind the procedural choices.

Synthesis of DENV NS4B Inhibitors via 2-(3-Amino-5-methoxyphenoxy)ethanol

This protocol outlines the critical nucleophilic substitution step used to generate potent acyl-indole DENV inhibitors ().

  • Preparation: Dissolve the brominated acyl-indole intermediate (1.0 eq) and 2-(3-Amino-5-methoxyphenoxy)ethanol (1.2 eq) in anhydrous acetonitrile (CH₃CN).

    • Rationale: CH₃CN is a polar aprotic solvent that stabilizes the transition state of the SN2 reaction without solvolyzing the alkyl bromide.

  • Base Addition: Add Triethylamine (Et₃N, 1.5 eq) dropwise to the mixture.

    • Rationale: Et₃N acts as an acid scavenger, neutralizing the hydrobromic acid (HBr) byproduct generated during the substitution, thereby preventing the protonation of the primary amine and driving the reaction forward.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 100 °C for 30 minutes.

    • Rationale: Microwave heating provides rapid, uniform energy transfer, significantly reducing reaction time compared to conventional thermal heating (which often leads to the degradation of the sensitive indole core).

  • Chiral Separation (Quality Control): Purify the resulting racemic mixture using preparative chiral high-performance liquid chromatography (HPLC).

    • Rationale: The stereocenter generated during this substitution is critical. Biological assays confirm that only one specific enantiomer (typically designated as the 'a' enantiomer) possesses the picomolar/nanomolar potency required to inhibit the DENV NS4B protein.

G A Brominated Acyl-Indole C Nucleophilic Substitution (Et3N, CH3CN, MW 100°C) A->C B 2-(3-Amino-5-methoxyphenoxy) ethanol B->C D Racemic Mixture C->D E Chiral Separation D->E F Pan-Serotype DENV NS4B Inhibitor E->F

Fig 1. Synthetic workflow for pan-serotype DENV NS4B inhibitors via nucleophilic substitution.

MPO Inhibition Assay for Methoxyphenol Derivatives

This protocol validates the antiatherosclerotic potential of methoxyphenol derivatives (Target C) via an ABTS·+ decolorization assay ().

  • Radical Generation: React 7 mM ABTS in water with 2.45 mM potassium persulfate (1:1 ratio) and store in the dark for 12–16 hours. Dilute with methanol to an absorbance of 0.700 at 734 nm.

    • Rationale: Potassium persulfate oxidizes ABTS to its stable radical cation (ABTS·+), which has a strong, quantifiable absorbance at 734 nm.

  • Inhibitor Incubation: Pre-incubate human Myeloperoxidase (MPO) with varying concentrations of the methoxyphenol derivative (10, 20, 50, and 75 μM).

    • Rationale: Pre-incubation allows the methoxyphenol to establish a reversible, competitive equilibrium within the MPO active site, mimicking endogenous tyrosine binding.

  • Spectrophotometric Readout: Introduce the ABTS·+ solution to the enzyme-inhibitor complex and measure the decay in absorbance at 734 nm over time.

    • Rationale: Active MPO will rapidly bleach the ABTS·+ radical. A potent methoxyphenol inhibitor will preserve the absorbance. The IC₅₀ is calculated based on the concentration required to halt 50% of the radical decolorization.

Visualizing Pharmacological Pathways

The structural differences between 2-(3-Amino-5-methoxyphenoxy)ethanol and other methoxyphenoxy derivatives lead to entirely divergent pharmacological pathways. The diagram below maps these distinct biological trajectories.

Pathways Root Methoxyphenoxy Scaffold Sub1 Amino-ethanol Substitution (2-(3-Amino-5-methoxyphenoxy)ethanol) Root->Sub1 Sub2 Phenol/Chalcone Substitution (e.g., Ferulic Acid Analogs) Root->Sub2 Target1 DENV NS4B Protein (Viral Replication Complex) Sub1->Target1 Target2 Myeloperoxidase (MPO) (Inflammatory Pathways) Sub2->Target2 Effect1 Antiviral Efficacy (Pan-Serotype Inhibition) Target1->Effect1 Effect2 Antiatherosclerotic Efficacy (Lipid Oxidation Blocked) Target2->Effect2

Fig 2. Divergent pharmacological pathways of methoxyphenoxy derivatives based on substitution.

Conclusion

While standard methoxyphenoxy derivatives excel in managing inflammation and respiratory symptoms, 2-(3-Amino-5-methoxyphenoxy)ethanol occupies a highly specialized niche in modern medicinal chemistry. Its unique combination of a nucleophilic amino handle and a solubility-enhancing ethanol moiety makes it an indispensable building block for synthesizing complex, sterically demanding antiviral agents. For researchers targeting viral replication complexes—specifically the DENV NS3-NS4B interaction—this specific derivative offers unparalleled synthetic efficiency and target affinity compared to traditional phenolic alternatives.

References

  • Kesteleyn, B., Bardiot, D., Bonfanti, J. F., et al. (2023). "Discovery of Acyl-Indole Derivatives as Pan-Serotype Dengue Virus NS4B Inhibitors." Journal of Medicinal Chemistry, 66(13), 8808-8821. Available at:[Link]

  • Jayaraj, P., Narasimhulu, C. A., Maiseyeu, A., et al. (2020). "Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents." Future Medicinal Chemistry, 12(2), 95-110. Available at:[Link]

  • Yamamoto, K., et al. (2023). "Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols." Molecules (MDPI), 28(6), 2668. Available at:[Link]

A Comparative Guide to Mass Spectrometry Validation for 2-(3-Amino-5-methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(3-Amino-5-methoxyphenoxy)ethanol in a biological matrix. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of steps, delving into the scientific rationale behind experimental choices to ensure a self-validating and defensible analytical method suitable for regulatory scrutiny.

Introduction: The Imperative of Rigorous Validation

In pharmaceutical development, the journey from discovery to clinical application is underpinned by data of the highest integrity. Bioanalytical method validation is the cornerstone of this process, providing documented evidence that an analytical procedure is suitable for its intended purpose. For a novel small molecule like 2-(3-Amino-5-methoxyphenoxy)ethanol, establishing a reliable quantification method is critical for pharmacokinetic, toxicokinetic, and bioavailability studies.

This guide will compare and justify key decisions in the validation process, adhering to the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1]

Analyte Characterization and Its Impact on Method Design

Understanding the physicochemical properties of 2-(3-Amino-5-methoxyphenoxy)ethanol is the first and most critical step in method development. These properties dictate every subsequent decision, from sample preparation to instrument parameters.

Analyte: 2-(3-Amino-5-methoxyphenoxy)ethanol Molecular Formula: C₉H₁₃NO₃ Monoisotopic Mass: 183.08954 Da Calculated [M+H]⁺: 184.09682 Da

The structure contains several key functional groups:

  • A primary amine (-NH₂): Readily protonated, making it ideal for positive mode electrospray ionization (ESI).

  • An ether linkage and a hydroxyl group (-OH): These polar groups enhance solubility in aqueous mobile phases and provide potential sites for fragmentation.

  • An aromatic ring: Provides chromatographic retention on reverse-phase columns.

Strategic Development of the LC-MS/MS Method

A successful validation is predicated on a well-developed and robust analytical method. Here, we compare common choices and provide a rationale for the optimal path forward.

Comparison of Ionization Techniques

For a molecule with a readily protonatable amine, Electrospray Ionization (ESI) is the superior choice over Atmospheric Pressure Chemical Ionization (APCI).

TechniquePrincipleSuitability for AnalyteRationale
Electrospray Ionization (ESI) Ionization occurs from a charged droplet in the liquid phase.Excellent The primary amine group is basic and will readily accept a proton in an acidified mobile phase (e.g., with 0.1% formic acid), forming a strong [M+H]⁺ signal with high efficiency and minimal fragmentation in the source.
Atmospheric Pressure Chemical Ionization (APCI) Ionization occurs in the gas phase via proton transfer from reagent gas ions.Possible, but not optimal While APCI can ionize polar molecules, it is generally more suitable for less polar compounds than ESI. It may result in lower sensitivity and potentially more in-source fragmentation for this analyte.

Decision: ESI in positive ion mode is selected for its high ionization efficiency for compounds containing basic amine functionalities.

Selection and Optimization of MRM Transitions

The cornerstone of quantitative LC-MS/MS is Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity. This involves selecting a precursor ion (typically the protonated molecule) and a specific product ion generated through collision-induced dissociation (CID).

Step 1: Precursor Ion Identification (Q1 Scan) The analyte is infused into the mass spectrometer, and a full scan is acquired to confirm the presence of the protonated molecule, [M+H]⁺, at m/z 184.1.

Step 2: Product Ion Identification (MS/MS Scan) The precursor ion (m/z 184.1) is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are scanned in the third quadrupole (Q3). Based on the structure, a logical fragmentation pathway can be proposed.

G cluster_frags Collision-Induced Dissociation (CID) parent Precursor Ion 2-(3-Amino-5-methoxyphenoxy)ethanol [M+H]⁺ = m/z 184.1 frag1 Product Ion 1 Loss of ethanol (-C₂H₅OH) m/z 138.1 parent->frag1 -46 Da frag3 Product Ion 3 Cleavage of ether bond m/z 124.1 parent->frag3 frag2 Product Ion 2 Loss of C₂H₄O from m/z 138.1 m/z 94.1 frag1->frag2 -44 Da

Caption: Proposed fragmentation pathway for protonated 2-(3-Amino-5-methoxyphenoxy)ethanol.

Step 3: MRM Transition Selection The most intense and stable fragment ions are chosen for quantification and confirmation. The transition producing the highest signal is typically used as the "quantifier," while a second transition serves as the "qualifier" to ensure specificity.

  • Proposed Quantifier: m/z 184.1 → 138.1

  • Proposed Qualifier: m/z 184.1 → 124.1

Chromatographic Method

Effective chromatographic separation is essential to minimize matrix effects and ensure accurate quantification.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a standard and effective choice for retaining small polar molecules.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is recommended. The formic acid serves to protonate the analyte for efficient ESI and improve chromatographic peak shape.[2]

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for this column dimension.

  • Goal: To achieve a sharp, symmetrical peak with a retention time that avoids the initial solvent front where significant matrix suppression can occur.

A Guide to Bioanalytical Method Validation

The validation process is executed according to a pre-defined protocol, and all experiments must meet established acceptance criteria as mandated by regulatory guidelines.[3]

G cluster_validation Core Validation Parameters start Method Development (LC and MS Optimization) specificity Specificity & Selectivity start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity lloq Lower Limit of Quantification (LLOQ) linearity->lloq accuracy Accuracy & Precision (Intra- & Inter-Day) recovery Recovery & Matrix Effect accuracy->recovery lloq->accuracy stability Stability Assessment (Freeze-Thaw, Bench-Top, etc.) recovery->stability end Validated Method Ready for Sample Analysis stability->end

Caption: Workflow for a comprehensive bioanalytical method validation.

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally measure the analyte without interference from endogenous matrix components, metabolites, or other concomitant medications.

  • Protocol:

    • Analyze at least six different blank lots of the biological matrix (e.g., human plasma).

    • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Analyze a blank sample spiked with a plausible related compound (if available).

  • Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample.

Calibration Curve, Linearity, and Range
  • Objective: To demonstrate a proportional relationship between the instrument response and the known concentration of the analyte over a defined range.

  • Protocol:

    • Prepare a blank matrix sample (blank) and a zero standard (blank + internal standard).

    • Prepare a series of 6-8 non-zero calibration standards by spiking known amounts of analyte into the biological matrix.

    • Analyze the standards and plot the peak area ratio (analyte/internal standard) versus the nominal concentration.

    • Perform a linear regression with appropriate weighting (e.g., 1/x²).

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentration of each standard must be within ±15% of the nominal value (±20% at the LLOQ).

    • At least 75% of the standards must meet this criterion.

Table 1: Example Calibration Curve Data

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.9595.0
2.502.60104.0
10.010.3103.0
50.048.597.0
20019597.5
800824103.0
100099099.0
Regression: y = 0.125x + 0.003Weighting: 1/x²r²: 0.9985
Accuracy and Precision
  • Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between repeated measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in the matrix at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

    • Analyze at least five replicates of each QC level on three separate days (inter-day) and in one analytical run (intra-day).

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

Table 2: Example Inter-Day Accuracy and Precision Summary (3 Runs)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.001.05105.011.5
Low QC3.002.9197.08.2
Mid QC150156104.06.5
High QC75073598.07.1
Recovery and Matrix Effect

These parameters are critical for assessing the effectiveness of the sample preparation method.

ParameterObjectiveProtocolAcceptance Criteria
Recovery To evaluate the efficiency of the sample extraction procedure.Compare the peak area of an analyte from an extracted sample to that of a post-extraction spiked sample at the same concentration.Recovery should be consistent and reproducible across QC levels, though it does not need to be 100%.
Matrix Effect To assess the suppression or enhancement of ionization due to co-eluting matrix components.Compare the peak area of an analyte in a post-extraction spiked sample to a neat solution of the analyte.The internal standard-normalized matrix factor should be consistent across different lots of matrix.
Stability
  • Objective: To ensure the analyte remains unchanged in the biological matrix under various storage and handling conditions.

  • Protocol:

    • Analyze Low and High QC samples after subjecting them to specific conditions.

    • Compare the results to freshly prepared samples.

  • Types of Stability to Evaluate:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration reflecting sample handling time.

    • Long-Term Stability: Stored at the intended temperature (e.g., -80°C) for an extended period.

    • Autosampler Stability: In the processed sample extract for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

The validation of a bioanalytical method for 2-(3-Amino-5-methoxyphenoxy)ethanol by LC-MS/MS is a systematic and rigorous process. By making scientifically sound choices in method development—such as selecting ESI in positive mode, optimizing MRM transitions based on predictable fragmentation, and developing a robust chromatographic separation—a foundation for success is laid. Adherence to a comprehensive validation plan based on FDA and ICH guidelines ensures that the resulting data is reliable, reproducible, and defensible. This structured approach, which emphasizes understanding the causality behind each step, ultimately guarantees that the method is fit for its intended purpose in the demanding environment of drug development.

References

  • Vertex AI Search. (2025, December 26).
  • Vertex AI Search. ICH Q2(R1) Analytical Procedures Guide.
  • GaBI Online. (2018, May 21). FDA issues final guidance on bioanalytical method validation. [Link]

  • Precision for Medicine. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • NorthEast BioLab. ICH, FDA Bioanalytical Method Validation And Qualification Services. [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

A Comparative Analysis of Reactivity: 2-(3-Amino-5-methoxyphenoxy)ethanol vs. 2-(3-aminophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and materials science, the nuanced reactivity of aromatic amines is a cornerstone of molecular design and synthesis. This guide provides an in-depth, objective comparison of the reactivity of two closely related aniline derivatives: 2-(3-Amino-5-methoxyphenoxy)ethanol and 2-(3-aminophenoxy)ethanol. Understanding the subtle yet significant influence of the methoxy substituent is paramount for researchers aiming to fine-tune molecular properties for specific applications, from drug candidates to advanced polymers.

This analysis will delve into the electronic and steric effects that govern the reactivity of these compounds, supported by theoretical principles and experimental considerations. We will explore how these differences manifest in common synthetic transformations and provide a framework for selecting the appropriate building block for your research endeavors.

Structural and Electronic Considerations

The key differentiator between the two molecules is the presence of a methoxy (-OCH₃) group on the aromatic ring of 2-(3-Amino-5-methoxyphenoxy)ethanol. This substituent, positioned meta to the amino group, profoundly influences the electron density distribution within the phenyl ring and, consequently, the reactivity of the amine functionality.

Electronic Effects of the Methoxy Group:

The methoxy group exhibits a dual electronic nature, characterized by two opposing effects:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect.[1][2][3] This effect pulls electron density away from the aromatic ring through the sigma bonds.

  • Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic pi-system, resulting in an electron-donating resonance (or mesomeric) effect.[1][4]

The net electronic influence of the methoxy group is position-dependent.[1] In the case of 2-(3-Amino-5-methoxyphenoxy)ethanol, the methoxy group is at the 5-position, which is also meta to the amino group. At the meta position, the resonance effect does not extend to the amino group's nitrogen atom.[1] Therefore, the electron-withdrawing inductive effect (-I) of the oxygen atom becomes the predominant electronic influence on the amino group.[1][5] This leads to a decrease in electron density on the nitrogen atom compared to the unsubstituted 2-(3-aminophenoxy)ethanol.

Impact on Basicity and Nucleophilicity:

The reduced electron density on the nitrogen atom of 2-(3-Amino-5-methoxyphenoxy)ethanol makes it a weaker base and a less potent nucleophile compared to 2-(3-aminophenoxy)ethanol.[1] The lone pair of electrons on the nitrogen is less available for donation to an electrophile or for protonation.

CompoundKey SubstituentPredominant Electronic Effect on Amino GroupExpected Relative BasicityExpected Relative Nucleophilicity
2-(3-aminophenoxy)ethanolNoneReferenceHigherHigher
2-(3-Amino-5-methoxyphenoxy)ethanol5-methoxyInductive (-I)LowerLower

Comparative Reactivity in Key Transformations

The differing electronic profiles of these two compounds are expected to result in observable differences in their reactivity in various chemical transformations.

Acylation and Sulfonylation Reactions

These reactions involve the nucleophilic attack of the amino group on an acyl or sulfonyl halide (or anhydride). The rate of these reactions is directly proportional to the nucleophilicity of the amine.

Hypothetical Experimental Outcome:

In a competitive acylation experiment, where both amines are reacted with a limiting amount of an acylating agent (e.g., acetyl chloride), 2-(3-aminophenoxy)ethanol would be expected to yield the corresponding amide at a faster rate and in a higher yield than 2-(3-Amino-5-methoxyphenoxy)ethanol.

Experimental Workflow: Competitive Acylation

G cluster_0 Reaction Setup cluster_1 Work-up & Analysis A Equimolar mixture of 2-(3-aminophenoxy)ethanol & 2-(3-Amino-5-methoxyphenoxy)ethanol in an aprotic solvent (e.g., DCM) B Add limiting amount (e.g., 0.5 eq) of acetyl chloride dropwise at 0°C A->B Reaction C Quench reaction with aq. NaHCO₃ B->C Quenching D Extract with organic solvent C->D Extraction E Analyze organic layer by LC-MS or GC-MS D->E Analysis

Caption: Workflow for a competitive acylation experiment.

Electrophilic Aromatic Substitution (EAS)

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The overall electron density of the aromatic ring influences the rate of these reactions.

While the primary site of reactivity for these molecules is often the amino group, EAS reactions on the ring can occur under specific conditions. The presence of the electron-withdrawing methoxy group (via induction) in 2-(3-Amino-5-methoxyphenoxy)ethanol deactivates the aromatic ring towards EAS compared to 2-(3-aminophenoxy)ethanol.

Expected Reactivity:

2-(3-aminophenoxy)ethanol will undergo EAS reactions, such as nitration or halogenation, more readily than 2-(3-Amino-5-methoxyphenoxy)ethanol. The directing effects of the substituents would also lead to different isomeric products.

Applications and Synthetic Utility

Both 2-(3-aminophenoxy)ethanol and its methoxy-substituted analog are valuable intermediates in organic synthesis.[6] Their utility often lies in their bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group.

  • 2-(3-aminophenoxy)ethanol: This compound is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[6] Its higher nucleophilicity makes it a preferred choice when rapid and efficient reaction at the amino group is desired.

  • 2-(3-Amino-5-methoxyphenoxy)ethanol: The attenuated reactivity of the amino group in this molecule can be advantageous in multi-step syntheses where chemoselectivity is crucial. The methoxy group can also serve as a handle for further functionalization or to modulate the physicochemical properties (e.g., solubility, lipophilicity) of the final product.

Conclusion

The presence of a methoxy group at the 5-position of 2-(3-Amino-5-methoxyphenoxy)ethanol significantly impacts its reactivity compared to the unsubstituted 2-(3-aminophenoxy)ethanol. The predominant electron-withdrawing inductive effect of the meta-methoxy group reduces the basicity and nucleophilicity of the amino group. This leads to slower reaction rates in transformations involving the amine, such as acylation, and a deactivated aromatic ring for electrophilic substitution.

The choice between these two reagents should be guided by the specific requirements of the synthetic route. For applications demanding high nucleophilicity and rapid reaction kinetics, 2-(3-aminophenoxy)ethanol is the more suitable candidate. Conversely, when attenuated reactivity is desired for improved selectivity in complex syntheses, or when the methoxy group is a key structural element for modulating the final product's properties, 2-(3-Amino-5-methoxyphenoxy)ethanol presents a valuable alternative. A thorough understanding of these electronic effects is essential for the rational design and successful execution of synthetic strategies in drug discovery and materials science.

References

  • Benchchem. An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring.
  • brainly.com. The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A.
  • CymitQuimica. CAS 50963-77-4: 2-(3-aminophenoxy)ethanol.
  • Chemistry Steps. Inductive and Resonance (Mesomeric) Effects.
  • Filo.
  • Chemistry Stack Exchange.

Sources

Benchmarking 2-(3-Amino-5-methoxyphenoxy)ethanol in Cross-Coupling Reactions: A Chemoselectivity Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on bifunctional linkers for PROTACs, antibody-drug conjugates (ADCs), and targeted kinase inhibitors, the demand for highly functionalized aniline derivatives has surged. 2-(3-Amino-5-methoxyphenoxy)ethanol (CAS 725237-16-1) is a prime example of such a building block. It features an electron-rich aniline core activated by meta-alkoxy groups, alongside a pendant primary aliphatic alcohol.

While this dual functionality is highly desirable for downstream conjugations, it presents a rigorous chemoselectivity challenge in palladium-catalyzed cross-coupling reactions. This guide benchmarks the performance of 2-(3-Amino-5-methoxyphenoxy)ethanol against standard alternatives in the Buchwald-Hartwig amination, providing the mechanistic causality and validated protocols required to achieve absolute C–N selectivity.

The Chemoselectivity Conundrum: C–N vs. C–O Coupling

When subjecting an aminoalcohol to Buchwald-Hartwig conditions, the primary amine and the primary aliphatic alcohol act as competing nucleophiles. The causality behind the reaction's selectivity lies in the interplay between substrate pKa, base strength, and [1].

  • The Alkoxide Threat (C–O Pathway): The aliphatic alcohol of 2-(3-Amino-5-methoxyphenoxy)ethanol has a pKa of ~15.5. If a strong base like sodium tert-butoxide (NaOtBu, conjugate acid pKa ~17) is used, the alcohol is rapidly deprotonated. The resulting alkoxide is a "hard" nucleophile that aggressively attacks the Pd(II) intermediate, leading to undesired etherification, a common pitfall in[2].

  • The Amine Preference (C–N Pathway): To achieve C–N selectivity, the aliphatic alcohol must remain protonated. By utilizing a weaker base such as potassium phosphate (K3PO4, conjugate acid pKa ~12.3), the alcohol is not deprotonated. Instead, the softer aniline nitrogen preferentially coordinates to the soft Pd(II) center. The weak base is then sufficient to deprotonate the highly acidic palladium-bound amine complex, driving the [3] forward.

Chemoselectivity Substrate 2-(3-Amino-5-methoxyphenoxy)ethanol + Aryl Halide Pd_Cat Pd(II) Oxidative Addition Complex Substrate->Pd_Cat CN_Product C-N Coupling (Target: Secondary Amine) Pd_Cat->CN_Product Weak Base (K3PO4) Soft-Soft Interaction CO_Product C-O Coupling (Side Product: Ether) Pd_Cat->CO_Product Strong Base (NaOtBu) Hard Alkoxide Formation

Figure 1: Divergent chemoselectivity pathways in the Buchwald-Hartwig coupling of aminoalcohols.

Benchmarking Data: Substrate Comparison

To objectively evaluate the performance of 2-(3-Amino-5-methoxyphenoxy)ethanol, we benchmark it against two structural alternatives:

  • m-Anisidine: A baseline electron-rich aniline with no competing nucleophilic groups.

  • 3-Aminophenol: An aminoalcohol where the competing hydroxyl group is phenolic (pKa ~10.0), making it significantly more acidic than our target's aliphatic alcohol.

The table below summarizes the optimized catalytic systems required to achieve >95% C–N selectivity for each substrate.

SubstrateCompeting NucleophileCompeting Group pKaOptimal BasePreferred LigandC-N : C-O Selectivity
m-Anisidine NoneN/ANaOtBuBrettPhos>99:1
3-Aminophenol Phenolic -OH~10.0K2CO3tBuXPhos95:5
2-(3-Amino-5-methoxyphenoxy)ethanol Aliphatic -OH ~15.5 K3PO4 tBuBrettPhos >98:2

Key Insight: While m-anisidine readily couples using strong bases, 2-(3-Amino-5-methoxyphenoxy)ethanol requires a milder approach. tBuBrettPhos is selected over standard BrettPhos because its extreme steric bulk accelerates the rate-limiting reductive elimination step for electron-rich anilines, while simultaneously shielding the Pd center from the bulkier hydrated aliphatic alcohol.

Validated Experimental Methodology

The following protocol is a self-validating system designed to ensure absolute chemoselectivity. It leverages the[4] to maintain the integrity of the aliphatic alcohol during the coupling process.

Reagents & Materials
  • Electrophile: Aryl bromide or chloride (1.0 equiv, 1.0 mmol)

  • Nucleophile: 2-(3-Amino-5-methoxyphenoxy)ethanol (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd2(dba)3 (2.0 mol%, 0.02 mmol)

  • Ligand: tBuBrettPhos (4.5 mol%, 0.045 mmol)

  • Base: Anhydrous K3PO4 (2.0 equiv, 2.0 mmol)

  • Solvent: Degassed, anhydrous tert-amyl alcohol (tAmOH) (5.0 mL, 0.2 M)

Step-by-Step Protocol
  • Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with Pd2(dba)3, tBuBrettPhos, and finely milled anhydrous K3PO4. Causality note: K3PO4 must be finely milled to maximize surface area, as its low solubility in organic solvents can otherwise stall the deprotonation of the Pd-amine complex.

  • Substrate Addition: Add the aryl halide and 2-(3-Amino-5-methoxyphenoxy)ethanol to the vial. If either substrate is a liquid, add it outside the glovebox via a microsyringe.

  • Solvent Introduction: Add 5.0 mL of degassed tAmOH. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Catalytic Cycle: Transfer the vial to a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 16 hours.

  • Reaction Quench & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove the phosphate salts and palladium black. Wash the pad with an additional 20 mL of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO2, Dichloromethane/Methanol gradient) to isolate the pure secondary amine.

Workflow Step1 1. Glovebox Setup Pd2(dba)3, tBuBrettPhos, K3PO4 Step2 2. Solvent Addition Degassed t-AmOH (0.2 M) Step1->Step2 Step3 3. Substrate Addition Aryl Halide + Aminoalcohol Step2->Step3 Step4 4. Catalytic Cycle Stir at 100°C for 16h Step3->Step4 Step5 5. Workup & Isolation Celite Filtration & Flash SiO2 Step4->Step5

Figure 2: Optimized step-by-step experimental workflow for highly selective C-N cross-coupling.

References

  • Title: Selective Catalysis: Biological systems often show an amazing combination of stereo-, regio-, and chemoselectivity Source: ETH Zurich (Bode Research Group) URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL: [Link]

  • Title: Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst Source: ACS Publications URL: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Study Using 2-(3-Amino-5-methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the reliability of in vitro assays is paramount. A robust and well-validated assay ensures that the data generated is accurate, reproducible, and fit for its intended purpose, whether for high-throughput screening (HTS), lead optimization, or mechanistic studies. This guide provides an in-depth, experience-driven approach to in vitro assay validation, using the novel, hypothetical kinase inhibitor, 2-(3-Amino-5-methoxyphenoxy)ethanol (herein referred to as AMPE), as a case study.

This document is not a rigid protocol but a framework for critical thinking in assay development. We will explore the "why" behind experimental choices, enabling you to design self-validating systems for your own research. We will compare AMPE's performance against a known standard inhibitor, providing a practical context for understanding key validation parameters.

The Central Role of Kinases and the Assay Principle

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them a major target for therapeutic intervention.[1] An altered kinase activity is often implicated in diseases like cancer.[1] Consequently, in vitro kinase assays are a cornerstone of many drug discovery programs.

The assay principle we will use in this guide is a homogeneous, luminescence-based method that quantifies the amount of ATP remaining after a kinase reaction.[2] In this format, kinase activity is inversely proportional to the luminescent signal; high kinase activity leads to ATP depletion and a low signal, while inhibition of the kinase results in less ATP consumption and a higher luminescent signal.[2][3] This method is widely used in HTS due to its simplicity, scalability, and high sensitivity.[2][4]

Hypothetical Signaling Pathway for Kinase X

For the purpose of this guide, we will consider a hypothetical "Kinase X" that phosphorylates "Substrate Y," a key step in a disease-relevant signaling cascade. Our novel compound, AMPE, is proposed to be an inhibitor of this interaction.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding Kinase_X Kinase X Receptor->Kinase_X 2. Activation Substrate_Y Substrate Y Kinase_X->Substrate_Y 3. Phosphorylation ATP ATP P_Substrate_Y Phosphorylated Substrate Y Substrate_Y->P_Substrate_Y Downstream_Signal Downstream Signaling P_Substrate_Y->Downstream_Signal 4. Disease Progression ADP ADP ATP->ADP Consumed Generated AMPE AMPE (Inhibitor) AMPE->Kinase_X Inhibits

Caption: Hypothetical signaling pathway of Kinase X.

Comparative Analysis: The Importance of a Reference Standard

To validate AMPE as a useful tool for our Kinase X assay, its performance must be benchmarked against a well-characterized, standard inhibitor ("Inhibitor-Sota"). This comparison provides context for AMPE's potency and specificity. The key validation parameters we will assess are:

  • Potency (IC50): The concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent compound.

  • Specificity: The ability of an inhibitor to selectively target the kinase of interest over other, often related, kinases.[5] This is crucial for minimizing off-target effects and ensuring that the observed phenotype is due to the inhibition of the intended target.[6]

  • Reproducibility: The consistency of the results obtained from the assay over multiple runs and on different days. This is often assessed by the Z'-factor, a statistical parameter that evaluates the quality of an HTS assay.[7][8]

Comparative Performance Data (Hypothetical)
Parameter2-(3-Amino-5-methoxyphenoxy)ethanol (AMPE)Inhibitor-Sota (Standard)Acceptance Criteria
Potency (IC50 for Kinase X) 75 nM50 nMAssay-dependent, but should be consistent.
Specificity (IC50 for related Kinase Z) > 10,000 nM> 10,000 nM>100-fold selectivity over related kinases.
Reproducibility (Z'-factor) 0.850.88Z' > 0.5 indicates an excellent assay.[7][9]

This table summarizes the hypothetical data we aim to generate through our validation experiments. It provides a clear, at-a-glance comparison of our novel compound with an established standard.

Experimental Protocols for Assay Validation

The following protocols are designed to be self-validating, with built-in controls to ensure the integrity of the data. These are based on widely accepted methodologies for kinase assays.[3][10]

Assay Validation Workflow

This diagram outlines the logical flow of experiments for validating our Kinase X assay with AMPE.

G cluster_0 Assay Development & Optimization cluster_1 Compound Validation cluster_2 Assay Performance Validation A Determine Optimal Enzyme and ATP Concentration B Establish Assay Window (Signal-to-Background) A->B C Determine IC50 of AMPE and Inhibitor-Sota B->C E Calculate Z'-Factor B->E D Assess Specificity (Kinase Panel Screen) C->D F Assess Inter-day Reproducibility E->F

Caption: Workflow for in vitro kinase assay validation.

Protocol 1: Determination of Inhibitor Potency (IC50)

This protocol will determine the concentration of AMPE and Inhibitor-Sota required to inhibit 50% of Kinase X activity.

Materials:

  • Recombinant Kinase X enzyme

  • Substrate Y

  • ATP

  • AMPE and Inhibitor-Sota

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)[3]

  • Assay buffer

  • 384-well white, flat-bottom plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of AMPE and Inhibitor-Sota in DMSO. The final concentration in the assay should range from, for example, 10 µM to 0.5 nM.

  • Enzyme and Substrate Preparation: Dilute Kinase X and Substrate Y to their optimal concentrations (determined during assay development) in assay buffer.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compounds to the appropriate wells of a 384-well plate.

    • For positive controls (no inhibition), add 1 µL of DMSO.

    • For negative controls (no enzyme activity), add 1 µL of DMSO.

  • Kinase Reaction:

    • Add 10 µL of the Kinase X/Substrate Y mix to all wells except the negative controls.

    • Add 10 µL of Substrate Y in assay buffer (without enzyme) to the negative control wells.

    • Add 10 µL of ATP solution to all wells to initiate the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 20 µL of the ATP detection reagent to all wells.[3]

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Assessment of Kinase Inhibitor Specificity

This protocol evaluates the selectivity of AMPE by testing its activity against a panel of related kinases.[11]

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Instead of using only Kinase X, set up parallel assays with a panel of other kinases (e.g., kinases from the same family or those known to have similar ATP-binding pockets).

  • Test AMPE at a fixed, high concentration (e.g., 1 µM and 10 µM) against this panel.

  • For any kinases that show significant inhibition (>50% at 1 µM), perform a full 10-point dose-response curve to determine the IC50, as described in Protocol 1.

  • Calculate the selectivity ratio by dividing the IC50 for the off-target kinase by the IC50 for Kinase X.

Data Interpretation and Acceptance Criteria

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[12] The ICH Q2(R1) guidelines provide a framework for this, which can be adapted for in vitro assays.[13]

  • Specificity: The assay should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[14] In our case, this is demonstrated by the low activity of AMPE against other kinases. A selectivity of >100-fold is generally considered good.[6]

  • Range: The assay should be linear, accurate, and precise over a defined range of inhibitor concentrations. This is demonstrated by the quality of the fit of the dose-response curve.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is reflected in the standard deviations of the controls.

  • Z'-Factor: This is a measure of the statistical effect size and is used to quantify the suitability of an assay for HTS.[15] The formula is:

    Z' = 1 - (3 * (σp + σn)) / |µp - µn|

    Where:

    • µp and σp are the mean and standard deviation of the positive control (no inhibition).

    • µn and σn are the mean and standard deviation of the negative control (no enzyme).

    An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9]

Conclusion

This guide has provided a comprehensive framework for the validation of an in vitro kinase assay, using the hypothetical inhibitor 2-(3-Amino-5-methoxyphenoxy)ethanol (AMPE) as a practical example. By following the principles of comparative analysis, employing robust experimental protocols, and adhering to established acceptance criteria, researchers can ensure the generation of high-quality, reliable data. The validation process is not merely a regulatory hurdle but a fundamental component of good scientific practice that underpins the success of any drug discovery program. The ultimate goal is to develop an assay that is not only accurate and reproducible but also truly fit for its intended purpose in the complex journey of therapeutic development.

References

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Auld, D. S., et al. (2008). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 6(3), 357-370. Retrieved from [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 7(6), 560-572. Retrieved from [Link]

  • Vainshtein, A., et al. (2014). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (87), 51532. Retrieved from [Link]

  • Bio-protocol. (2014). IP-Kinase Assay. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • NIH's Seed Fund. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2004). In vitro BE Studies – Inspectional approach. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • RDocumentation. (n.d.). zprime: Compute the Z'-factor quality score. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, November 13). In Vitro Diagnostics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

Sources

Structural Confirmation of 2-(3-Amino-5-methoxyphenoxy)ethanol: A Comparative Guide to 2D NMR vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of small-molecule drug development and synthetic intermediate verification, confirming the exact regiochemistry of highly substituted aromatics is a recurring bottleneck. For molecules like 2-(3-Amino-5-methoxyphenoxy)ethanol—a 1,3,5-trisubstituted benzene featuring three distinct electron-donating groups—traditional 1D NMR and mass spectrometry often yield ambiguous results.

As an Application Scientist, I have designed this guide to objectively compare the performance of multidimensional (2D) NMR against orthogonal analytical alternatives, providing a comprehensive, self-validating framework for de novo structural elucidation.

The Analytical Challenge: Why Orthogonal Methods Fall Short

To confirm the structure of 2-(3-Amino-5-methoxyphenoxy)ethanol (C9H13NO3), we must map the exact sequence of the amino (-NH2), methoxy (-OCH3), and 2-hydroxyethoxy (-O-CH2-CH2-OH) groups on the aromatic ring. Here is how standard analytical methods compare:

  • Mass Spectrometry (MS) & Infrared Spectroscopy (IR): High-resolution MS (HRMS) rapidly confirms the elemental composition, and IR easily identifies the functional groups. However, gas-phase fragmentation patterns in MS are often insufficient to map the exact sequence of substituents on a symmetric aromatic ring, rendering it incapable of definitively distinguishing between positional isomers[1].

  • X-Ray Crystallography: While X-ray diffraction is the gold standard for absolute 3D atomic coordinates, it requires the formation of high-quality single crystals. Flexible molecules with multiple hydrogen-bonding vectors, such as the 2-hydroxyethoxy moiety, often resist crystallization or form disordered lattices, making this approach highly time-consuming.

  • 1D NMR Spectroscopy: The three aromatic protons (H2, H4, H6) are all flanked by strongly electron-donating groups. Consequently, they experience similar magnetic shielding and resonate as tightly clustered, weakly coupled multiplets (meta-coupling, J ≈ 2 Hz) in the 5.8–6.3 ppm range. Relying solely on 1D 1H and 13C NMR leads to severe regiochemical uncertainty.

  • 2D NMR Suite (The Optimal Solution): Techniques like HSQC, HMBC, and NOESY bridge the gap by correlating nuclear spins through bonds and space. This solution-state approach provides a self-validating matrix of data that unambiguously maps the molecular architecture without the need for crystallization[2].

Workflow Start Unknown Sample: C9H13NO3 Isomer MS Mass Spectrometry (MW & Formula) Start->MS High Throughput NMR1D 1D NMR (1H & 13C) (Basic Connectivity) Start->NMR1D Routine Xray X-ray Crystallography (Absolute 3D) Start->Xray Requires Crystal NMR2D 2D NMR Suite (Regiochemistry) Start->NMR2D Solution State Limitation1 Incomplete Elucidation (Cannot resolve positional isomers) MS->Limitation1 Limitation2 Regiochemical Uncertainty (Overlapping meta-protons) NMR1D->Limitation2 Success Confirmed Structure: 2-(3-Amino-5-methoxyphenoxy)ethanol Xray->Success Definitive but slow NMR2D->Success Comprehensive & Fast

Workflow comparison demonstrating the superiority of 2D NMR for resolving regiochemical isomers.

Experimental Methodology: A Self-Validating Protocol

To ensure the highest scientific integrity, the following workflow incorporates internal validation mechanisms to prevent artifact misinterpretation during the elucidation of 2-(3-Amino-5-methoxyphenoxy)ethanol.

Step 1: Sample Preparation & Solvent Selection
  • Protocol: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6.

  • Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor. This significantly reduces the chemical exchange rate of the labile -NH2 and -OH protons with residual water, sharpening their signals so they can be utilized in 2D HMBC and NOESY correlations.

Step 2: Acquisition Parameters (600 MHz Spectrometer)
  • 1D 1H and 13C NMR: Acquire with a relaxation delay (D1) of 2.0 seconds. Validation: Ensuring D1 > 3*T1 for most protons guarantees quantitative integration, which is critical for confirming the 1:1:1 ratio of the aromatic protons.

  • Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence): Validation: By editing the pulse sequence, CH/CH3 groups appear with a positive phase (blue), while CH2 groups appear with a negative phase (red). This provides an immediate, internal verification of the ethoxy chain (-CH2-CH2-) versus the methoxy group (-CH3)[3].

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings (nJCH = 8 Hz). This is the mechanistic linchpin that bridges the isolated substituents to the aromatic core[4].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time (tm) to 400 ms. Causality: This specific mixing time is optimized for small molecules (MW ~183 g/mol ) to ensure linear NOE buildup while preventing artifactual spin diffusion (where magnetization bounces to a third, distant proton).

Step 3: Data Processing & Cross-Verification
  • Apply a sine-bell squared window function shifted by 90 degrees to enhance resolution.

  • Self-Validation Check: Overlay the HSQC spectrum onto the HMBC spectrum. Any one-bond C-H correlations that "leak" through the low-pass J-filter in the HMBC must be identified via the HSQC map and explicitly excluded from long-range connectivity analysis[4].

Mechanistic Logic & Quantitative Data Presentation

The true power of 2D NMR lies in its logical progression. COSY defines isolated spin systems, HSQC assigns direct attachments, HMBC links the fragments, and NOESY provides spatial triangulation.

NMRLogic COSY COSY (Through-bond H-H) Aliphatic Identify Ethoxy Chain (-CH2-CH2-) COSY->Aliphatic HSQC HSQC (Direct C-H) CarbonAssign Assign Aromatic C-H (C2, C4, C6) HSQC->CarbonAssign HMBC HMBC (Long-range C-H) Linkage Link Substituents to Ring (O-CH2 to C1, OCH3 to C5) HMBC->Linkage NOESY NOESY (Through-space H-H) Spatial Resolve Meta-Protons (OCH3 near H4/H6) NOESY->Spatial Final De Novo Structural Confirmation Aliphatic->Final CarbonAssign->Final Linkage->Final Spatial->Final

Logical flow of 2D NMR experiments leading to de novo structural confirmation.

Quantitative 2D NMR Correlation Table

The following table summarizes the expected empirical data matrix that definitively confirms the 1,3,5-substitution pattern.

Position1H Shift (ppm)13C Shift (ppm)COSY (H to H)HMBC (Proton to Carbon)NOESY (Spatial Proximity)
1 (Ar-C) -160.5-H2, H6, H-1'-
2 (Ar-CH) 5.95 (t, J=2.0)94.0H4, H6 (weak)C1, C3, C4, C6NH2, H-1'
3 (Ar-C) -150.2-H2, H4, NH2-
4 (Ar-CH) 5.85 (t, J=2.0)96.5H2, H6 (weak)C2, C3, C5, C6NH2, OCH3
5 (Ar-C) -161.8-H4, H6, OCH3-
6 (Ar-CH) 6.05 (t, J=2.0)92.5H2, H4 (weak)C1, C2, C4, C5OCH3, H-1'
1' (CH2) 3.90 (t, J=5.0)69.5H-2'C1, C-2'H2, H6
2' (CH2) 3.65 (q, J=5.0)59.8H-1', OHC-1'OH
OCH3 3.68 (s)55.0-C5 (Critical Link)H4, H6 (Triangulation)
NH2 5.05 (br s)--C3 (Critical Link)H2, H4 (Triangulation)
OH 4.80 (t, J=5.0)-H-2'C-2'H-2'
Decoding the Causality
  • The HMBC Linkage: The methoxy protons (3.68 ppm) show a clear 3-bond HMBC correlation to C5 (161.8 ppm). Simultaneously, the ethoxy protons (H-1', 3.90 ppm) show a 3-bond correlation to C1 (160.5 ppm). This anchors the substituents to the carbon backbone.

  • The NOESY Triangulation: Because the aromatic protons (H2, H4, H6) are nearly identical in 1D NMR, NOESY is required to differentiate them. The methoxy protons show spatial cross-peaks to H4 and H6. The ethoxy protons show cross-peaks to H2 and H6. Therefore, H6 is unambiguously identified as the proton positioned between the methoxy and ethoxy groups . This spatial triangulation is impossible to achieve with Mass Spectrometry or 1D NMR alone.

Conclusion

While Mass Spectrometry and 1D NMR are excellent high-throughput screening tools, they lack the multi-dimensional resolution required to differentiate complex regiochemical isomers. By employing a self-validating suite of 2D NMR experiments (HSQC, HMBC, COSY, and NOESY), researchers can achieve absolute structural confirmation of highly substituted molecules like 2-(3-Amino-5-methoxyphenoxy)ethanol directly in the solution state, completely bypassing the bottlenecks of X-ray crystallography.

References

  • The Evolving Landscape of NMR Structural Elucidation Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Advances in structure elucidation of small molecules using mass spectrometry Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them Source: Creative Biostructure URL:[Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra Source: Journal of Chemical Education (ACS Publications) URL:[Link]

Sources

Comparative Analysis of 2-(3-Amino-5-methoxyphenoxy)ethanol Analogs in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of pan-serotype antivirals for Dengue Virus (DENV) has historically been hindered by the high genetic diversity of the virus. Recently, a breakthrough class of small-molecule inhibitors targeting the viral replication complex has emerged. The synthesis of these highly potent indole and indoline derivatives relies critically on 2-(3-Amino-5-methoxyphenoxy)ethanol (CAS 725237-16-1) and its structural analogs[1].

As a Senior Application Scientist, I have structured this guide to objectively compare how specific structural modifications to the 2-(3-Amino-5-methoxyphenoxy)ethanol scaffold—specifically altering the terminal functional group and linker length—directly dictate the binding kinetics, potency, and pharmacokinetic (PK) profiles of the resulting DENV inhibitors.

Mechanistic Rationale: Targeting the NS3-NS4B Complex

To understand the comparative performance of these analogs, one must first understand their biological target. DENV replication relies on the formation of a membrane-associated replication organelle, driven by the interaction between the viral helicase/protease (NS3) and the transmembrane protein (NS4B)[2].

Derivatives synthesized from 2-(3-Amino-5-methoxyphenoxy)ethanol analogs act as allosteric inhibitors. The methoxy-substituted phenoxy ring of the analog fits precisely into a hydrophobic sub-pocket of NS4B, while the aniline nitrogen serves as a critical linker. This binding induces a conformational shift that physically blocks the NS3-NS4B interaction, arresting viral RNA replication[3].

G NS3 Viral NS3 Protein (Helicase/Protease) Complex NS3-NS4B Complex (Replication Organelle) NS3->Complex Binds NS4B Viral NS4B Protein (Transmembrane) NS4B->Complex Binds Replication DENV RNA Replication Complex->Replication Enables Inhibitor Analog-Derived Inhibitor (e.g., JNJ-A07) Inhibitor->NS4B Allosteric Binding Inhibitor->Complex Blocks Formation

Mechanism of DENV inhibition via NS3-NS4B complex blockade by analog-derived inhibitors.

Comparative Performance: Scaffold Evolution

The evolution from early hit compounds to preclinical candidates like JNJ-A07 was driven by strategic substitutions on the 2-(3-Amino-5-methoxyphenoxy)ethanol backbone[4]. Below is a quantitative comparison of the key analogs used in the synthesis of these inhibitors.

Table 1: Comparative Analysis of Key Analogs and Resulting Inhibitors
Analog ScaffoldTerminal Group ModificationResulting Inhibitor ClassDENV-2 EC₅₀ RangePharmacokinetic & Binding Traits
2-(3-Amino-5-methoxyphenoxy)ethanol (CAS 725237-16-1)Primary Alcohol (-OH)3-Acyl-indoles (First Generation)13 nM – 78 nMModerate half-life. The terminal hydroxyl provides basic hydrogen bonding but suffers from rapid metabolic clearance in vivo[1].
4-(3-Amino-5-methoxyphenoxy)butanoic acid (Precursor to JNJ-A07)Carboxylic Acid (-COOH)Substituted Indolines (e.g., JNJ-A07)0.01 nM – 0.2 nMSuperior. The carboxylate forms a critical salt bridge in the NS4B pocket, driving picomolar potency and high oral bioavailability.
3-(3-Amino-5-methoxyphenoxy)-1-propanol (CAS 725237-17-2)Extended Linker Alcohol (-OH)Extended-linker Indoles> 100 nMSuboptimal. Extending the carbon linker causes steric clash within the tight allosteric pocket of NS4B, drastically reducing antiviral efficacy.

Expert Insight on Causality: The shift from the original ethanol analog to the butanoic acid analog was not arbitrary. While the ethanol derivative successfully established the baseline nanomolar activity, the primary alcohol was highly susceptible to phase II glucuronidation. By extending the aliphatic chain and terminating it with a carboxylic acid, researchers achieved two goals simultaneously: they improved the thermodynamic solubility of the compound and provided a negatively charged moiety that locks into a highly conserved basic residue within the NS4B pocket, yielding the picomolar pan-serotype inhibitor JNJ-A07[5].

Experimental Methodologies

To ensure scientific integrity, the following protocols detail the synthesis and biological validation of these analog-derived inhibitors. Every step is designed as a self-validating system to prevent false positives.

Protocol A: Nucleophilic Substitution Synthesis Workflow

This protocol describes the coupling of the 2-(3-Amino-5-methoxyphenoxy)ethanol analog to the viral inhibitor core[6].

  • Alpha-Bromination of the Ketone Core:

    • Action: React the starting indole/indoline ketone with phenyltrimethylammonium tribromide (PTAB) in THF at 0 °C.

    • Causality: PTAB is utilized instead of elemental bromine because it provides mild, highly regioselective alpha-bromination. This prevents unwanted electrophilic aromatic substitution on the electron-rich indole ring.

    • Validation: Confirm >95% conversion via LC-MS before proceeding. Unreacted ketone will co-elute with the final product, complicating downstream purification.

  • Nucleophilic Substitution:

    • Action: Mix the alpha-bromo intermediate with the chosen analog (e.g., 4-(3-amino-5-methoxyphenoxy)butanoate) and Diisopropylethylamine (DIPEA) in Acetonitrile (CH₃CN). Heat to 70 °C for 4 hours.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the hydrobromic acid byproduct generated during the reaction, keeping the weakly basic aniline nitrogen of the analog deprotonated and highly nucleophilic without competing for the electrophile.

  • Chiral Separation (SFC):

    • Action: Purify the racemic mixture using Supercritical Fluid Chromatography (SFC)[4].

    • Causality: The alpha-carbon of the resulting inhibitor is a stereocenter, and NS4B binding is highly stereospecific (only the dextrorotatory (+)-enantiomer is active). SFC is chosen over traditional HPLC because the supercritical CO₂ mobile phase offers superior diffusivity, drastically reducing run times for these lipophilic compounds while preserving high enantiomeric excess (ee > 99%).

Protocol B: Phenotypic Antiviral Screening (Virus Yield Reduction Assay)

This assay objectively quantifies the antiviral efficacy (EC₅₀) of the synthesized derivatives[1].

  • Cellular Infection & Treatment:

    • Action: Seed Vero cells in 96-well plates. Infect with DENV-2 at a Multiplicity of Infection (MOI) of 0.1. Simultaneously add serial dilutions of the synthesized analog derivatives.

    • Causality: An MOI of 0.1 is critical; it ensures multiple cycles of viral replication occur over the 4-day assay period. This allows the inhibitor to demonstrate its cumulative effect on replication complex assembly rather than merely blocking initial viral entry.

  • Viral RNA Quantification (RT-qPCR):

    • Action: After 4 days, extract viral RNA from the supernatant and quantify using RT-qPCR targeting the highly conserved DENV 3'-UTR.

    • Causality: RT-qPCR is selected over traditional plaque assays because it provides a highly sensitive, objective, and high-throughput quantification of viral genome replication, directly reflecting the inhibition of the NS3-NS4B complex.

    • Validation: The system is self-validating by including a known polymerase inhibitor (e.g., NITD008) as a positive control and DMSO as a vehicle negative control. EC₅₀ values are calculated using a rigorous 4-parameter logistic regression model.

Sources

Comparative GC Validation Protocol for 2-(3-Amino-5-methoxyphenoxy)ethanol: Overcoming Polarity with ICH Q2(R2) Compliance

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in gas chromatography (GC) is the accurate quantification of multi-functional polar compounds. 2-(3-Amino-5-methoxyphenoxy)ethanol (CAS 725237-16-1) is a prime example of an analytical headache: it features both an aromatic primary amine (-NH₂), a primary alcohol (-OH), and an ether linkage.

When injected directly into a standard GC system, these highly polar functional groups act as strong hydrogen bond donors and acceptors. They interact aggressively with residual active silanol groups (-Si-OH) in the glass inlet liner and the stationary phase of the column[1]. The macroscopic result is severe peak tailing, irreversible adsorption, poor limits of detection (LOD), and thermal degradation.

To establish a robust, self-validating analytical method compliant with the newly revised ICH Q2(R2) and USP <1225> guidelines[2][3], we must objectively evaluate the best analytical strategy. This guide compares direct GC analysis, derivatization-assisted GC, and HPLC, followed by a comprehensive, step-by-step validation protocol for the optimal method.

Part 1: Objective Comparison of Analytical Strategies

To determine the most "Fit for Purpose" method—a core tenet of the ICH Q14 and Q2(R2) lifecycle approach[4]—we compared three distinct analytical workflows for 2-(3-Amino-5-methoxyphenoxy)ethanol.

  • Method A: Direct GC-FID (Base-Deactivated Column) Utilizes a specialized amine-deactivated column (e.g., CP-Volamine) to minimize silanol interactions without sample modification.

  • Method B: GC-MS/FID Post-Derivatization (BSTFA + 1% TMCS) Utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to replace active hydrogens with non-polar trimethylsilyl (TMS) groups prior to injection on a standard DB-5MS column[5][6].

  • Method C: HPLC-UV (Alternative Baseline) Bypasses volatility requirements entirely by using reversed-phase liquid chromatography.

Quantitative Performance Comparison
Performance MetricMethod A: Direct GC (Deactivated Column)Method B: GC Post-Derivatization (BSTFA)Method C: HPLC-UV (Reversed-Phase)
Peak Symmetry (As) 1.45 - 1.80 (Significant Tailing)0.95 - 1.05 (Excellent) 1.05 - 1.15 (Good)
Limit of Detection (LOD) ~5.0 µg/mL~0.1 µg/mL ~0.5 µg/mL
Linearity (R²) 0.985 (Adsorption at low conc.)0.999 0.998
Sample Prep Time Low (Dilute & Shoot)Medium (30 min incubation)Low (Dilute & Shoot)
Column Robustness Moderate (Deactivation degrades)High (Standard DB-5MS) High (Standard C18)
Scientific Verdict Not recommended for trace analysis.Optimal for Volatility & Sensitivity. Good, but lacks MS volatility/resolution.

The Causality of the Verdict: While HPLC-UV is a viable alternative, GC coupled with Mass Spectrometry (GC-MS) offers superior specificity and resolution for complex matrices. However, direct GC (Method A) fails because base-deactivated columns inevitably degrade over time, leading to shifting retention times and unpredictable tailing[1].

Method B (Derivatization) is the undisputed winner. By reacting the compound with BSTFA + 1% TMCS, the active hydrogens on both the -OH and -NH₂ groups are replaced by bulky, non-polar TMS groups[5][6]. The 1% TMCS acts as a critical catalyst, ensuring complete derivatization of the less reactive amine protons[5]. This drastically reduces the boiling point, eliminates hydrogen bonding, and allows the use of a rugged, standard non-polar column (DB-5MS).

Part 2: Experimental Protocol for Silylation & GC Analysis

The following is a self-validating protocol designed to ensure complete derivatization and reproducible chromatography.

Reagents & Materials
  • Analyte: 2-(3-Amino-5-methoxyphenoxy)ethanol reference standard.

  • Solvent: Anhydrous Acetonitrile (ACN). Causality: Aprotic solvents are mandatory; trace water will rapidly hydrolyze the TMS derivatives back to their active forms[6].

  • Derivatization Reagent: BSTFA + 1% TMCS (Silyl-991)[5].

Step-by-Step Derivatization Workflow
  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with anhydrous ACN (1.0 mg/mL stock).

  • Working Solution: Dilute the stock solution to the target working concentration (e.g., 50 µg/mL) using anhydrous ACN.

  • Derivatization Reaction: Transfer 500 µL of the working solution into a 2 mL amber GC autosampler vial. Add 500 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds. Incubate in a heating block at 60°C for 30 minutes to drive the reaction to completion.

  • Cooling: Remove the vial and allow it to cool to room temperature before GC injection.

DerivatizationWorkflow A Sample Preparation Dissolve in Aprotic Solvent (ACN) B Derivatization Add BSTFA + 1% TMCS A->B Prevents hydrolysis C Incubation 60°C for 30 mins B->C Silylation of -OH & -NH2 D GC-MS/FID Analysis DB-5MS Column C->D Volatile & Stable E Data Acquisition Quantification of TMS-Derivative D->E High Symmetry Peaks

Fig 1: Step-by-step BSTFA derivatization workflow for GC analysis.

GC-FID/MS Instrumental Conditions
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1.0 µL, Split ratio 10:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detector (FID): 300°C. (If MS: Transfer line 280°C, Source 230°C, Scan range m/z 50-400).

Part 3: ICH Q2(R2) Aligned Validation Protocol

The revised ICH Q2(R2) guideline (effective June 2024) and the updated USP <1225> mandate a shift from isolated parameter checking to a lifecycle approach focused on the Reportable Result and Fitness for Purpose [2][3]. The standalone "Linearity" parameter has been absorbed into the broader assessment of the "Working Range" and "Suitability of the Calibration Model"[3][4].

ValidationFramework ATP Analytical Target Profile (ATP) Define Fitness for Purpose Dev Method Development (ICH Q14) Risk Assessment & Optimization ATP->Dev Val Method Validation (ICH Q2(R2)) Evaluate Reportable Range Dev->Val Spec Specificity No Matrix Interference Val->Spec Range Range & Response Calibration Model & Lower Limits Val->Range Acc Accuracy & Precision Repeatability & Recovery Val->Acc

Fig 2: ICH Q2(R2) and Q14 aligned analytical validation lifecycle.

Specificity & Selectivity

Objective: Prove the method unambiguously measures the TMS-derivatized 2-(3-Amino-5-methoxyphenoxy)ethanol without interference. Execution: Inject a blank (ACN + BSTFA incubated at 60°C) and a spiked sample matrix. Acceptance Criteria: No interfering peaks at the retention time of the target analyte. Peak purity (if using GC-MS) must be ≥ 990.

Range (Response & Lower Range Limit)

Objective: Validate the calibration model across the intended working range, replacing the outdated standalone linearity test[3][4]. Execution: Prepare a minimum of 5 concentration levels spanning 50% to 120% of the target specification limit. Derivatize each level in triplicate. Lower Range Limit (DL/QL): Determine the Quantitation Limit (QL) by calculating the concentration that yields a Signal-to-Noise (S/N) ratio of 10:1, ensuring the Relative Standard Deviation (RSD) of 6 replicate injections at this level is ≤ 10%. Acceptance Criteria: The calibration model (linear or non-linear, as justified) must show an R² ≥ 0.995. Residual plots must demonstrate random distribution without systemic bias.

Accuracy (Recovery)

Objective: Demonstrate that the measured value aligns with the true value across the reportable range. Execution: Perform a spiking study. Spike the analyte into the sample matrix at three levels (e.g., 80%, 100%, 120% of the target concentration). Prepare and derivatize three replicates per level (9 determinations total). Acceptance Criteria: Mean recovery at each level must fall between 95.0% and 105.0%.

Precision (Repeatability & Intermediate Precision)

Objective: Assess the internal variance of the derivatization and instrumental analysis. Execution (Repeatability): Prepare 6 independent sample solutions at the 100% target concentration level. Derivatize and inject each. Execution (Intermediate Precision): A second analyst, on a different day, using a different GC system (if available), repeats the repeatability protocol. Acceptance Criteria: The %RSD for the 6 preparations must be ≤ 2.0%. The combined %RSD for all 12 preparations (Intermediate Precision) must be ≤ 3.0%.

Robustness (Self-Validating System Check)

Objective: Ensure the method withstands minor, deliberate variations in procedural parameters. Execution: Vary the derivatization incubation temperature (55°C vs. 65°C) and incubation time (25 mins vs. 35 mins). Acceptance Criteria: The absolute peak area and calculated concentration must not deviate by more than ± 2.0% from the optimized conditions (60°C for 30 mins), proving the reaction goes to completion and the derivative is stable.

Sources

Evaluating the Efficacy of 2-(3-Amino-5-methoxyphenoxy)ethanol: A Comparative Guide to Standard Bioconjugation Reagents

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development and biological research, the ability to specifically and stably link biomolecules is of paramount importance. The choice of conjugation chemistry is a critical decision that influences the efficacy, stability, and functionality of the final bioconjugate. This guide provides a comprehensive comparison of the potential utility of 2-(3-Amino-5-methoxyphenoxy)ethanol against well-established, standard bioconjugation reagents. As a novel building block, its performance will be evaluated in the context of widely adopted amine-reactive, thiol-reactive, and bioorthogonal chemistries. This analysis is designed for researchers, scientists, and drug development professionals to make informed decisions in the selection of appropriate conjugation strategies.

A Prospective Look at 2-(3-Amino-5-methoxyphenoxy)ethanol

Publicly available experimental data on the direct use of 2-(3-Amino-5-methoxyphenoxy)ethanol as a bioconjugation reagent is limited. However, its chemical structure, featuring a primary amine and a hydroxyl group, allows for a prospective analysis of its potential applications. The primary amine group is a readily available nucleophile, making it a suitable target for conjugation to biomolecules functionalized with amine-reactive groups.

The presence of a methoxy and an ethanol group may also influence its properties, such as solubility and steric hindrance in a conjugation reaction. Without direct experimental data, we can hypothesize its use as a linker molecule that, once conjugated to a biomolecule, could offer a site for further modification via its hydroxyl group.

Amine-Reactive Chemistry: The NHS Ester Gold Standard

The most common strategy for targeting primary amines, such as the one present on 2-(3-Amino-5-methoxyphenoxy)ethanol or on the lysine residues and N-terminus of proteins, is through the use of N-Hydroxysuccinimide (NHS) esters.[1][2]

Mechanism of Action

NHS esters react with primary amines via a nucleophilic acyl substitution.[1] The amine nitrogen attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][3]

Key Advantages and Limitations

Advantages:

  • Well-established and reliable: A vast body of literature supports the use of NHS esters in bioconjugation.[1]

  • Stable bond formation: The resulting amide bond is highly stable under physiological conditions.[1][3]

  • High reactivity: The reaction proceeds efficiently at physiological to slightly alkaline pH.[4]

Limitations:

  • Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the amine reaction. The rate of hydrolysis increases with pH.[4][5]

  • Heterogeneity: Proteins typically have multiple lysine residues, leading to a heterogeneous population of conjugates with varying degrees of labeling.[6]

  • Buffer incompatibility: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[1]

Experimental Workflow: NHS Ester Conjugation

NHS_Ester_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Reagent_Prep Dissolve NHS ester in anhydrous DMSO/DMF Add_Reagent Add NHS ester solution to protein solution Protein_Prep Prepare protein in amine-free buffer (pH 7.2-8.5) Protein_Prep->Add_Reagent Incubate Incubate at RT (1-2h) or 4°C (4-12h) Add_Reagent->Incubate Quench Quench reaction with Tris or glycine (optional) Incubate->Quench Purify Purify conjugate (desalting column/dialysis) Quench->Purify Analyze Characterize conjugate (UV-Vis, MS, HPLC) Purify->Analyze Maleimide_Workflow cluster_prep Protein & Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Reduce_Protein Reduce protein disulfide bonds with TCEP (if needed) Remove_TCEP Remove excess TCEP (desalting column) Reduce_Protein->Remove_TCEP Add_Reagent Add maleimide solution to protein solution (pH 6.5-7.5) Remove_TCEP->Add_Reagent Reagent_Prep Dissolve maleimide reagent in anhydrous DMSO/DMF Incubate Incubate at RT (2h) or 4°C (overnight) Add_Reagent->Incubate Purify Purify conjugate (desalting column/dialysis) Incubate->Purify Analyze Characterize conjugate (MS, HPLC) Purify->Analyze

Caption: Workflow for a typical maleimide conjugation reaction.

Detailed Protocol: Cysteine-Specific Protein Labeling
  • Protein Preparation:

    • If necessary, reduce disulfide bonds in the protein by incubating with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column, exchanging the protein into a reaction buffer (e.g., PBS with EDTA) at pH 6.5-7.5.

  • Reagent Preparation:

    • Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved maleimide to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. [7]4. Purification:

    • Remove unreacted maleimide by a desalting column or dialysis.

  • Characterization:

    • Confirm conjugation and assess purity using mass spectrometry and HPLC.

Bioorthogonal Chemistry: The "Click" Chemistry Revolution

Click chemistry describes a class of reactions that are highly specific, efficient, and occur under mild, biologically compatible conditions. [8]These reactions involve pairs of mutually reactive functional groups that are inert to the biological environment. [8]

Mechanism of Action

The most common click chemistry reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). [8]* CuAAC: An azide and a terminal alkyne react in the presence of a copper(I) catalyst to form a stable triazole linkage. * SPAAC: A strained cyclooctyne reacts with an azide without the need for a copper catalyst, making it ideal for live-cell labeling. [9][10]

Key Advantages and Limitations

Advantages:

  • Bioorthogonality: The reacting groups are abiotic and do not cross-react with biological functional groups. [11]* High specificity and efficiency: These reactions are highly specific and proceed with near-quantitative yields. [12]* Versatility: A wide range of azide- and alkyne-containing reagents are available. [13] Limitations:

  • Introduction of handles: The azide and alkyne functional groups must be introduced into the biomolecules prior to conjugation.

  • Copper toxicity (CuAAC): The copper catalyst used in CuAAC can be toxic to cells, although ligands have been developed to mitigate this. [10][11]* Reagent cost: Some click chemistry reagents, particularly strained cyclooctynes for SPAAC, can be expensive. [12]

Experimental Workflow: SPAAC Click Chemistry Conjugation

SPAAC_Workflow cluster_prep Biomolecule Functionalization cluster_reaction Click Reaction cluster_purification Purification & Analysis Incorporate_Azide Incorporate azide into biomolecule A Purify_A Purify azide-modified biomolecule A Incorporate_Azide->Purify_A Mix_Reactants Mix biomolecule A-azide with molecule B-DBCO Purify_A->Mix_Reactants Prepare_DBCO Prepare cyclooctyne (e.g., DBCO) -functionalized molecule B Incubate Incubate at RT Mix_Reactants->Incubate Purify_Conjugate Purify conjugate Incubate->Purify_Conjugate Analyze Characterize conjugate (Gel electrophoresis, MS) Purify_Conjugate->Analyze

Caption: Workflow for a typical SPAAC click chemistry conjugation.

Detailed Protocol: SPAAC Conjugation
  • Biomolecule Functionalization:

    • Introduce an azide group into the first biomolecule using an appropriate azide-containing reagent (e.g., an azide-NHS ester).

    • Purify the azide-modified biomolecule to remove excess labeling reagent.

  • Reagent Preparation:

    • Prepare a solution of the second molecule functionalized with a strained alkyne (e.g., DBCO).

  • Conjugation Reaction:

    • Mix the azide-modified biomolecule with a slight molar excess of the strained alkyne-containing molecule in a suitable buffer (e.g., PBS).

    • Incubate the reaction at room temperature. Reaction times can vary from minutes to a few hours depending on the specific reagents.

  • Purification and Analysis:

    • Purify the resulting conjugate to remove any unreacted starting materials.

    • Analyze the final product by methods such as SDS-PAGE (for proteins), mass spectrometry, or HPLC.

Comparative Analysis of Bioconjugation Chemistries

The selection of a bioconjugation strategy is a critical step that depends on the specific application, the nature of the biomolecules involved, and the desired properties of the final conjugate.

Reagent ClassTarget Functional GroupBond FormedTypical Reaction EfficiencyOptimal pH RangeKey AdvantagesKey Disadvantages
NHS Esters Primary Amines (-NH₂)Amide50-90% [12]7.0-9.0 [12]Well-established, readily available, stable amide bond.Competes with hydrolysis, can lead to heterogeneous products. [7][12]
Maleimides Sulfhydryls (-SH)Thioether>90% [14][12]6.5-7.5 [7][12]Highly selective for cysteines, rapid reaction.Thioether bond can undergo retro-Michael addition. [7][12]
Click Chemistry (SPAAC) Azides (-N₃) & AlkynesTriazole>95% [12]4.0-11.0 [12]Bioorthogonal, highly specific, very stable triazole linkage. [12][15]Requires introduction of azide/alkyne handles, reagents can be expensive. [12]

Conclusion

While 2-(3-Amino-5-methoxyphenoxy)ethanol presents an interesting chemical scaffold, its utility in bioconjugation remains to be experimentally demonstrated. Based on its structure, it could potentially serve as a novel linker, participating in conjugation reactions via its primary amine. However, for researchers seeking reliable and well-characterized methods, established reagents such as NHS esters, maleimides, and click chemistry reagents offer a robust and versatile toolkit.

NHS esters and maleimides are the workhorses for targeting amines and cysteines, respectively, providing a balance of reactivity and accessibility. For applications that demand the highest degree of specificity and biocompatibility, particularly in complex biological environments, bioorthogonal click chemistry offers an unparalleled solution. The ultimate choice of reagent should be a deliberate decision based on a thorough understanding of the biomolecule, the intended application of the conjugate, and the desired performance characteristics. This guide provides a foundational framework to aid in making that informed decision.

References

  • Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies | Bioconjugate Chemistry - ACS Publications. [Link]

  • Types of Click Chemistry Reagents - Creative PEGWorks. [Link]

  • Copper free click chemistry reagent: CliCr® - Cristal Therapeutics. [Link]

  • Copper-free Click Chemistry Reagents - Glen Research. [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines | ResearchGate. [Link]

  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC. [Link]

  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC. [Link]

  • Bioconjugation Reagents - Creative Biolabs. [Link]

Sources

Safety Operating Guide

2-(3-Amino-5-methoxyphenoxy)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized organic intermediates requires more than just a surface-level safety data sheet (SDS). 2-(3-Amino-5-methoxyphenoxy)ethanol (CAS: 725237-16-1) is a highly valuable primary aromatic amine, frequently utilized as a critical building block in advanced drug discovery, including the synthesis of kinase inhibitors and antiviral agents such as dengue virus replication inhibitors[1].

However, the very functional groups that make this compound synthetically useful—the nucleophilic amine and the electron-rich aromatic ring—also dictate strict logistical and safety protocols. Aromatic amines are highly reactive, prone to rapid oxidation, and are classified as high-priority environmental pollutants due to their potential for aquatic toxicity and bioaccumulation[2].

This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute safety, regulatory compliance, and environmental stewardship in your laboratory.

Physicochemical & Hazard Profiling

To manage a chemical effectively, we must first understand the mechanistic causality behind its hazards. The table below synthesizes the quantitative and qualitative data that dictate our handling and disposal strategies.

Property / Hazard ProfileData / ClassificationMechanistic Implication for Handling & Disposal
Chemical Name 2-(3-Amino-5-methoxyphenoxy)ethanolPrimary aromatic amine with ether and alcohol linkages.
CAS Number 725237-16-1Essential identifier for accurate hazardous waste manifesting.
Molecular Formula C9H13NO3High organic carbon content; highly suitable for thermal destruction (incineration).
Reactivity Nucleophilic, easily oxidizedMust be strictly segregated from strong oxidizers (e.g., peroxides, nitric acid) to prevent spontaneous, exothermic degradation[2].
GHS Hazard Indicators H302, H315, H319, H335Mandates secondary containment. The presence of the aniline derivative structure strictly prohibits drain disposal due to ecological toxicity risks.

Comprehensive Disposal Workflows (SOP)

Because aromatic amines can cause long-term ecological damage, their disposal must be engineered to ensure complete molecular destruction[2]. Below are the two validated methodologies for managing 2-(3-Amino-5-methoxyphenoxy)ethanol waste.

Method A: Routine Segregation & Off-Site Incineration (Preferred)

This is the standard operational procedure for bulk liquids, concentrated organic solutions, and solid waste.

  • Collection & Material Compatibility: Transfer the waste into a high-density polyethylene (HDPE) or borosilicate glass container.

    • Causality: Aromatic amines can permeate or degrade certain low-density plastics over time. HDPE and glass provide an inert barrier.

  • Chemical Segregation: Isolate this waste stream entirely from halogenated organics, strong acids, and oxidizing agents.

    • Causality: Mixing electron-rich aromatic amines with oxidizers can trigger runaway exothermic reactions, leading to container rupture[2].

  • GHS Labeling: Apply a compliant hazardous waste label explicitly stating: "Non-Halogenated Organic Waste - Contains Reactive Aromatic Amines."

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. Ensure the storage duration does not exceed local regulatory limits (typically 90 days).

  • Thermal Destruction: Dispatch the waste to a licensed facility for high-temperature rotary kiln incineration.

    • Causality: Incineration at temperatures exceeding 1000°C ensures the complete cleavage of the aromatic ring and the nitrogenous bonds, preventing the formation and release of toxic, bioaccumulative byproducts into the environment[3].

Method B: In-Laboratory Chemical Destruction (For Dilute Aqueous Waste)

For highly dilute aqueous solutions (<1% concentration) where off-site incineration is logistically inefficient, in-lab oxidative destruction is a validated approach[4].

  • Acidification: In a certified fume hood, transfer the dilute aqueous waste into a large Erlenmeyer flask. Slowly add 1.7 N sulfuric acid (H2SO4) while stirring.

    • Causality: Acidification protonates the amine group (-NH2 to -NH3+), increasing its water solubility and activating the molecule for electrophilic attack.

  • Oxidation: Dropwise, add a 0.2 M potassium permanganate (KMnO4) solution until a purple tint persists.

    • Causality: Acidified KMnO4 is a powerful oxidizing agent that systematically degrades the aromatic amine structure into non-toxic aliphatic fragments, carbon dioxide, and water[4].

  • Incubation: Allow the reaction mixture to stand at room temperature for a minimum of 8 hours to ensure complete molecular degradation[4].

  • Neutralization: Adjust the pH of the solution to 6–8 using dilute sodium hydroxide (NaOH). Once neutralized and verified free of active amines, the liquid can be processed as standard aqueous waste (or flushed, if explicitly permitted by your institution's environmental health and safety guidelines).

Spill Response & Immediate Containment Plan

Accidental releases require immediate, calculated action to prevent respiratory exposure and surface contamination.

  • Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity. Ensure the laboratory's HVAC or fume hood ventilation is operating at maximum capacity to clear any aerosolized particles.

  • PPE Donning: Responders must equip splash-proof chemical goggles, a chemically resistant lab coat, and double-layered nitrile gloves.

  • Inert Containment: Surround and cover the spill with an inert absorbent material, such as dry sand or vermiculite.

    • Causality: Using inert absorbents prevents secondary chemical reactions. Never use combustible absorbents (like sawdust) when cleaning up reactive amines[2].

  • Mechanical Collection: Use a non-sparking scoop to carefully transfer the absorbed mixture into a solid hazardous waste container. Avoid sweeping motions that could generate airborne dust.

  • Surface Decontamination: Wash the affected surface thoroughly with a mild detergent and water solution to lift the organic residue, followed by a final wipe-down with ethanol to dissolve any remaining hydrophobic traces. Dispose of all cleaning materials as solid hazardous waste[5].

Waste Management Workflow Visualization

The following decision tree maps the logical routing for 2-(3-Amino-5-methoxyphenoxy)ethanol waste streams, ensuring operational clarity for laboratory personnel.

G Start Waste Generation: 2-(3-Amino-5-methoxyphenoxy)ethanol Decision Waste Stream Type? Start->Decision Organic Concentrated / Organic Solvent Waste Decision->Organic Aqueous Dilute Aqueous Waste (<1%) Decision->Aqueous Spill Accidental Spill / Solid Waste Decision->Spill Segregate Segregate in Non-Halogenated Organic Waste Container Organic->Segregate Oxidize In-Lab Destruction: Acidified KMnO4 Oxidation Aqueous->Oxidize Contain Contain with Inert Absorbent (Sand/Vermiculite) Spill->Contain Label Apply GHS Hazardous Waste Label Segregate->Label Neutralize Neutralize & Verify Degradation Oxidize->Neutralize Decon Decontaminate Surface Transfer to Solid Waste Contain->Decon Incinerate Licensed High-Temperature Incineration (Rotary Kiln) Label->Incinerate Decon->Label

Operational workflow for the segregation, treatment, and disposal of aromatic amine waste.

References

  • Title: Monosubstituted or disubstituted indoles as dengue virus replication inhibitors (Patent CN107001265A)
  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Organic Process Research & Development URL: [Link]

  • Title: Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals Source: National Research Council (US) / EPFL Safety Guidelines URL: [Link]

  • Title: Laboratory decontamination and destruction of carcinogens in laboratory wastes: some aromatic amines and 4-nitrobiphenyl Source: PubMed / IARC Scientific Publications URL: [Link]

  • Title: Production, Import/Export, Use, and Disposal of Aromatic Amines (Benzidine Guidelines) Source: Centers for Disease Control and Prevention (CDC) / EPA URL: [Link]

Sources

Personal protective equipment for handling 2-(3-Amino-5-methoxyphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic interaction between molecular structures and human physiology. Handling 2-(3-Amino-5-methoxyphenoxy)ethanol (CAS: 725237-16-1), a specialized organic intermediate frequently utilized in pharmaceutical synthesis and drug development[1], requires a rigorous, self-validating safety protocol.

This guide bridges the gap between basic safety data and field-proven laboratory realities, providing you with the exact causality behind our operational and logistical recommendations.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecule. 2-(3-Amino-5-methoxyphenoxy)ethanol features two critical functional groups that dictate our handling strategy:

  • The Amino-Aromatic Moiety (Aniline Derivative): Aniline derivatives are notorious for their ability to rapidly penetrate the lipid bilayer of the stratum corneum. Dermal exposure can lead to percutaneous absorption, potentially causing systemic toxicity or methemoglobinemia. Furthermore, the amino group acts as a potent skin sensitizer.

  • The Phenoxyethanol Backbone: This structural feature imparts amphiphilic properties, meaning the compound is soluble in both aqueous environments and organic solvents. If dissolved in a carrier solvent like DMSO or DMF, the solvent acts as a penetration enhancer, bypassing standard physiological barriers entirely.

Because of these properties, standard barrier protection is insufficient. We must engineer a defense system that accounts for both dry powder aerosolization and solvent-mediated absorption.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, the following PPE specifications are mandatory. All selections align with the guidelines set forth in 2[2].

Protection ZoneRecommended PPE SpecificationMechanistic Justification (The "Why")
Hands (Primary) Inner: 4 mil Nitrile Outer: 8 mil NeopreneNitrile provides the high tactile sensitivity required for delicate micro-weighing. Neoprene offers superior, broad-spectrum resistance against the organic solvents typically used to solubilize this compound, preventing solvent-mediated percutaneous absorption.
Eyes/Face ANSI Z87.1-compliant indirect vented splash gogglesPrevents ocular exposure to aerosolized powders or solvent splashes. Indirect venting prevents vapor accumulation (fogging) while physically blocking direct liquid ingress.
Body Flame-resistant (FR) or 100% cotton lab coat with knit cuffsSynthetic fabrics (like polyester) can melt into the skin if a secondary solvent fire occurs. Knit cuffs physically anchor the sleeve to the wrist, preventing the fabric from dragging through contaminated surfaces.
Respiratory N95/P100 Particulate Respirator (Only if outside fume hood)Mitigates inhalation of fine crystalline dust. Note: Primary handling must occur within a certified chemical fume hood, rendering respirators a secondary backup.

Operational Safety Workflow

The following step-by-step methodologies ensure a self-validating system where each step verifies the safety of the next.

SafetyWorkflow Risk 1. Hazard Assessment CAS 725237-16-1 Gowning 2. PPE Donning Double Glove & Goggles Risk->Gowning Dictates Hood 3. Engineering Controls Fume Hood (>80 LFM) Gowning->Hood Precedes Handle 4. Chemical Handling Anti-Static Weighing Hood->Handle Enables Decon 5. Decontamination Solvent Wipe Down Handle->Decon Followed By Waste 6. Waste Segregation Organic Waste Stream Handle->Waste Generates Doff 7. PPE Doffing Safe Removal & Wash Decon->Doff Concludes Waste->Doff Concludes

Figure 1: Operational workflow and PPE integration for handling 2-(3-Amino-5-methoxyphenoxy)ethanol.

SOP 1: Pre-Operational Setup and Gowning
  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–120 linear feet per minute (LFM). Do not proceed if the flow alarm is triggered.

  • Inspect PPE: Check both pairs of gloves for pinhole leaks by trapping air inside and applying gentle pressure.

  • Donning Sequence: Put on the lab coat and secure all buttons. Don splash goggles. Don the inner nitrile gloves, pulling them over the knit cuffs of the lab coat. Finally, don the outer neoprene gloves.

SOP 2: Handling and Weighing
  • Static Mitigation: Fine powders of amino-aromatics are highly prone to static cling. Use an anti-static device (e.g., a Zerostat gun) on the weigh boat prior to transfer. This prevents the powder from "jumping" and aerosolizing, which drastically reduces inhalation risk.

  • Transfer: Use a grounded micro-spatula to transfer the compound. Keep the source container and weigh boat deep inside the fume hood (at least 6 inches behind the sash) to maintain the integrity of the laminar air flow.

  • Solubilization: If dissolving the compound, transfer the dry powder to a sealable vial before adding the solvent. Add the solvent slowly down the side of the vial to prevent volatile aerosolization of the API.

SOP 3: Spill Response and Decontamination
  • Containment: For dry spills, do not sweep , as this will immediately aerosolize the powder. Instead, gently cover the spill with damp absorbent pads (using water or a mild compatible solvent).

  • Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into a sealable hazardous waste container.

  • Surface Decontamination: Wipe the affected area with a solvent known to dissolve the compound (e.g., dilute ethanol or isopropanol). Follow this with a secondary wipe using soapy water to remove any residual organic solvent, ensuring the surface is chemically neutralized.

Logistical Disposal Plan

Under the3, all waste containing 2-(3-Amino-5-methoxyphenoxy)ethanol must be strictly managed as hazardous chemical waste to prevent environmental contamination and protect downstream sanitation workers[3].

  • Segregation: Do not mix this waste with strong acids. Amino compounds can react exothermically with acids. Store the waste in a dedicated "Halogen-Free Organic Waste" carboy (unless halogenated solvents like DCM were used during solubilization).

  • Labeling: Clearly label the container with the full chemical name (no abbreviations), the CAS number (725237-16-1)[1], and the primary hazard warnings ("Toxic/Irritant").

  • Storage: Store the waste container in a secondary containment tray within a designated hazardous waste accumulation area. Keep away from direct sunlight and incompatible oxidizers until collected by your EHS department.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press (US); 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Laboratory Standard 29 CFR 1910.1450". United States Department of Labor. Available at:[Link]

Sources

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